molecular formula C5H8N4O2 B12876761 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide

4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B12876761
M. Wt: 156.14 g/mol
InChI Key: RYYLTQHFXUUCDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide (CAS 22283-31-4) is a high-purity aminopyrazole derivative supplied for research and development purposes. This compound features a molecular formula of C5H8N4O2 and a molecular weight of 156.14 g/mol . As a 4-aminopyrazole, this compound is part of a privileged scaffold in medicinal chemistry with significant potential in drug discovery . Aminopyrazoles are multifunctional frameworks that can provide useful ligands for a variety of enzymes and receptors, making them valuable for developing new therapeutic agents . Specifically, 4-aminopyrazole derivatives have been identified in numerous clinical candidates and patented compounds, particularly as potent inhibitors of cyclin-dependent kinases (CDKs) and other key cellular targets . In research applications, this and related aminopyrazole compounds have demonstrated a broad spectrum of pharmacological activities. The core pyrazole structure is known to exhibit antimicrobial, anti-inflammatory, and anticancer properties . The presence of both amino and hydroxymethyl functional groups on the pyrazole ring makes this compound a versatile building block for further chemical synthesis and exploration in various biological assays. Handling and Usage: This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C5H8N4O2/c6-3-2(1-10)8-9-4(3)5(7)11/h10H,1,6H2,(H2,7,11)(H,8,9)

InChI Key

RYYLTQHFXUUCDD-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=NN1)C(=O)N)N)O

Origin of Product

United States
Foundational & Exploratory

synthesis pathway of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway for 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. The proposed synthesis is built upon established principles of pyrazole chemistry, including cyclocondensation reactions, functional group transformations, and amidation. This document offers a detailed narrative explaining the rationale behind experimental choices, step-by-step protocols, and visual aids to facilitate a deeper understanding of the synthetic process.

Introduction and Retrosynthetic Analysis

4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide is a polysubstituted pyrazole derivative. The pyrazole scaffold is a key feature in many biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, analgesic, and antimicrobial properties.[1] The specific combination of an amino group, a hydroxymethyl group, and a carboxamide group on the pyrazole ring suggests its potential as a versatile building block in medicinal chemistry.

A logical retrosynthetic analysis of the target molecule guides the proposed forward synthesis. The primary disconnection is at the amide bond, leading to a pyrazole carboxylic acid precursor. The amino and hydroxymethyl groups can be envisioned as being installed on the pyrazole ring through functional group transformations of a suitable pyrazole intermediate.

G target 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide precursor1 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid target->precursor1 Amidation precursor2 4-nitro-5-(formyl)-1H-pyrazole-3-carboxylic acid ester precursor1->precursor2 Reduction of nitro group Reduction of formyl group Ester hydrolysis precursor3 5-(formyl)-1H-pyrazole-3-carboxylic acid ester precursor2->precursor3 Nitration precursor4 1,3-dicarbonyl compound + Hydrazine precursor3->precursor4 Cyclocondensation

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthesis Pathway

The forward synthesis is designed as a multi-step process commencing with the construction of the pyrazole core, followed by the sequential introduction and modification of the required functional groups. This approach allows for controlled and regioselective synthesis.

Step 1: Synthesis of Ethyl 5-formyl-1H-pyrazole-3-carboxylate

The synthesis begins with a classic Knorr pyrazole synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl equivalent and a hydrazine derivative.[2] In this case, diethyl 2-formyl-3-oxosuccinate can be reacted with hydrazine hydrate.

G reagents + Hydrazine Hydrate (NH2NH2·H2O) arrow product Ethyl 5-formyl-1H-pyrazole-3-carboxylate Diethyl 2-formyl-3-oxosuccinate Diethyl 2-formyl-3-oxosuccinate

Caption: Formation of the pyrazole core.

Rationale: The choice of diethyl 2-formyl-3-oxosuccinate as the 1,3-dicarbonyl component directly installs the required ester and formyl precursors at the correct positions on the resulting pyrazole ring. The reaction with hydrazine hydrate is a robust and well-established method for forming the pyrazole heterocycle.[3]

Step 2: Nitration of the Pyrazole Ring

The next step involves the regioselective nitration of the pyrazole ring at the C4 position. This is typically achieved using a mixture of nitric acid and sulfuric acid.

Rationale: The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The C4 position is generally the most activated position for such substitutions. The resulting nitro group is a key intermediate for the subsequent introduction of the amino group.[4]

Step 3: Reduction of the Nitro and Formyl Groups

A simultaneous reduction of the nitro group to an amino group and the formyl group to a hydroxymethyl group can be achieved using a suitable reducing agent. Catalytic hydrogenation is a common and effective method for this transformation.[4]

Rationale: Catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) is a clean and efficient method for the reduction of both nitro groups and aldehydes. This one-pot reduction simplifies the synthetic sequence.

Step 4: Saponification of the Ester

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide, followed by acidification.

Rationale: Saponification is a standard and high-yielding method for converting esters to carboxylic acids, which is the necessary precursor for the final amidation step.

Step 5: Amidation to Yield the Final Product

The final step is the formation of the carboxamide. The pyrazole carboxylic acid is activated, for example with thionyl chloride or a coupling agent, and then reacted with ammonia.[2][5]

Rationale: The conversion of a carboxylic acid to a primary amide via an acid chloride or with the use of modern coupling reagents is a fundamental and widely used transformation in organic synthesis.[2] This step completes the synthesis of the target molecule.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-nitro-5-formyl-1H-pyrazole-3-carboxylate
  • To a solution of ethyl 5-formyl-1H-pyrazole-3-carboxylate in concentrated sulfuric acid, cooled to 0 °C, slowly add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Synthesis of Ethyl 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxylate
  • Dissolve the ethyl 4-nitro-5-formyl-1H-pyrazole-3-carboxylate in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 3: Synthesis of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid
  • Dissolve the ethyl 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxylate in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide (e.g., 2 M) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.

  • Cool the reaction mixture in an ice bath and acidify with a mineral acid (e.g., 2 M HCl) to a pH of approximately 2-3.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

Protocol 4: Synthesis of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide
  • Suspend the 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid in an inert solvent like dichloromethane.

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activator like Hydroxybenzotriazole (HOBt).

  • Stir the mixture for a few minutes before adding a source of ammonia, such as a solution of ammonia in methanol or ammonium chloride with a base like triethylamine.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction by washing with aqueous solutions and purify the product by column chromatography or recrystallization.[6]

Data Summary

StepStarting MaterialProductKey ReagentsTypical Yield (%)
1Diethyl 2-formyl-3-oxosuccinateEthyl 5-formyl-1H-pyrazole-3-carboxylateHydrazine hydrate70-85
2Ethyl 5-formyl-1H-pyrazole-3-carboxylateEthyl 4-nitro-5-formyl-1H-pyrazole-3-carboxylateHNO₃, H₂SO₄80-90
3Ethyl 4-nitro-5-formyl-1H-pyrazole-3-carboxylateEthyl 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxylateH₂, Pd/C85-95
4Ethyl 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxylate4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acidNaOH, HCl90-98
54-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamideEDCI, HOBt, NH₃60-80

Conclusion

The synthesis of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide can be effectively achieved through a logical, multi-step sequence. The proposed pathway leverages well-established and reliable chemical transformations, ensuring a high degree of confidence in its practical application. This guide provides the necessary theoretical framework and practical protocols to enable researchers to synthesize this valuable chemical entity for further investigation and application in drug discovery and development.

References

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. [Link]

  • Molecules. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. [Link]

  • Bentham Science. Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks. [Link]

  • Molecules. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. [Link]

  • Chemical and Pharmaceutical Bulletin. Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. [Link]

  • Molecules. Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles. [Link]

  • Semantic Scholar. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]

  • Google Patents. CN103450154B - Substituted pyrazolecarboxylic benzamide type bisamide derivatives of one class Sulfide-containing Hindered, N-cyano group sulphur (sulfone) imine structure and its production and use.
  • PubMed. Synthesis, structure and antibacterial evaluation of some N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides. [Link]

  • Google Patents.
  • Arkivoc. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Link]

  • ResearchGate. Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. [Link]

  • Google Patents. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide.
  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

  • IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

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4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide mechanism of action

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Action of 1H-Pyrazole-3-Carboxamide Derivatives as Protein Kinase Inhibitors

Authored by: A Senior Application Scientist

Introduction: The 1H-Pyrazole-3-Carboxamide Scaffold as a Privileged Pharmacophore

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to multiple, distinct biological targets with high affinity. The 1H-pyrazole-3-carboxamide core is a prominent example of such a scaffold. Nitrogen-containing heterocyclic compounds, particularly those with a pyrazole motif, form the backbone of a vast array of pharmacologically active molecules.[1] These five-membered rings with two adjacent nitrogen atoms offer a versatile and synthetically accessible template for developing novel therapeutics.[1]

While derivatives of the pyrazole class have demonstrated a wide spectrum of biological activities—including antioxidant, antiproliferative, antiviral, and antifungal properties—their most significant impact in recent years has been in the domain of oncology, specifically as inhibitors of protein kinases.[1][2] This guide will provide an in-depth analysis of the core mechanism of action for 1H-pyrazole-3-carboxamide derivatives, with a primary focus on their role as ATP-competitive kinase inhibitors. We will use a well-documented case study of novel derivatives targeting Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs) for the treatment of Acute Myeloid Leukemia (AML) to illustrate these principles.[3][4]

Core Mechanism of Action: ATP-Competitive Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways by catalyzing the phosphorylation of specific substrate proteins. Their dysregulation is a hallmark of many diseases, most notably cancer. The catalytic activity of kinases depends on their ability to bind and hydrolyze adenosine triphosphate (ATP), transferring the terminal phosphate group to the substrate.

The predominant mechanism by which 1H-pyrazole-3-carboxamide derivatives exert their therapeutic effect is through competitive inhibition at the ATP-binding site of protein kinases.

Key Molecular Interactions:

The pyrazole-3-carboxamide scaffold is exceptionally well-suited to interact with the highly conserved "hinge region" of the kinase domain, which connects the N- and C-lobes of the enzyme and serves as an anchor for the adenine moiety of ATP. Molecular modeling studies of potent derivatives, such as compound 8t from a recent study on AML, reveal a consistent binding mode.[3]

  • Hydrogen Bonding with the Hinge Region: The pyrazole ring nitrogen and the amide group of the carboxamide form a pattern of hydrogen bond donors and acceptors that mimics the interactions of the adenine base of ATP. This allows the molecule to form multiple, stable hydrogen bonds with the backbone atoms of the hinge region residues.[3]

  • Occupation of the ATP-Binding Pocket: The core scaffold orients the various substituents into specific sub-pockets of the ATP-binding site. These substituents can be tailored to form additional interactions (hydrophobic, van der Waals, or further hydrogen bonds) that enhance binding affinity and confer selectivity for specific kinases. For instance, bulky hydrophobic groups can be designed to fit into deep hydrophobic pockets within the kinase domain.[3]

By occupying the ATP-binding site, these inhibitors prevent the kinase from binding its natural substrate, ATP, thereby blocking the phosphorylation cascade and inhibiting downstream signaling.

cluster_0 Kinase ATP Binding Pocket cluster_1 Kinase Function ATP ATP Hinge Hinge Region ATP->Hinge Binds Inhibitor Pyrazole-3-Carboxamide Derivative Inhibitor->Hinge Competitively Binds (H-Bonds) Pocket Hydrophobic Pocket Inhibitor->Pocket Interacts Phosphorylation Substrate Phosphorylation Inhibitor->Phosphorylation BLOCKS Hinge->Phosphorylation Enables Signaling Downstream Signaling (e.g., Proliferation) Phosphorylation->Signaling

Caption: Competitive inhibition at the kinase ATP-binding site.

Case Study: Targeting FLT3 and CDKs in Acute Myeloid Leukemia (AML)

AML is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[3] Mutations in the Fms-like receptor tyrosine kinase 3 (FLT3) gene are found in approximately 30% of AML patients and are associated with a poor prognosis.[3] These mutations lead to the constitutive, ligand-independent activation of FLT3, which drives uncontrolled cell proliferation through downstream pathways like RAS/MEK and PI3K/AKT.[3] Therefore, FLT3 has emerged as a critical therapeutic target in AML.[3][4]

Recently, a series of novel 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivatives were designed and synthesized as potent inhibitors of FLT3 and also showed significant activity against cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[3]

Quantitative Data: Inhibitory Activity

The efficacy of these compounds was evaluated through enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundFLT3 IC50 (nM)CDK2 IC50 (nM)CDK4 IC50 (nM)MV4-11 Cell IC50 (nM)
FN-1501 (Parent) 2.331.020.39-
8t (Derivative) 0.089 0.719 0.770 1.22
8k ->1000>1000>1000
8n 1.556.841.1345
8o 0.983.250.58350
8p 0.891.950.35110
Data synthesized from Zhi, Y., et al. (2019).[3]

As shown in the table, the derivative 8t demonstrated exceptionally potent inhibition of FLT3 with an IC50 value of 0.089 nM, significantly more potent than the parent compound FN-1501.[3][4] It also showed potent anti-proliferative effects against the MV4-11 human AML cell line, which harbors an FLT3-ITD mutation.[3][4]

Signaling Pathway Inhibition

The constitutive activation of mutant FLT3 leads to the phosphorylation and activation of multiple downstream signaling pathways that promote cell survival and proliferation. By inhibiting FLT3 at the apex of this cascade, the pyrazole-3-carboxamide derivatives effectively shut down these pro-cancerous signals.

cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes FLT3 FLT3 Receptor Tyrosine Kinase (Mutated in AML) RAS RAS/MEK/ERK Pathway FLT3->RAS PI3K PI3K/AKT/mTOR Pathway FLT3->PI3K STAT5 STAT5 Pathway FLT3->STAT5 Inhibitor Pyrazole-3-Carboxamide (e.g., Compound 8t) Inhibitor->FLT3 INHIBITS Proliferation Cell Proliferation & Survival Inhibitor->Proliferation BLOCKS RAS->Proliferation PI3K->Proliferation STAT5->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis (Inhibition of)

Caption: Inhibition of FLT3 signaling in AML.

Experimental Protocols for Mechanistic Elucidation

Validating the mechanism of action of a novel kinase inhibitor requires a multi-faceted approach, combining biochemical assays to confirm direct enzyme inhibition with cell-based assays to measure the physiological consequences.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay to determine the affinity (and thereby IC50) of a test compound for a target kinase.

Principle: The assay uses a fluorescently labeled ATP-competitive tracer that binds to the kinase of interest. When a terbium-labeled anti-tag antibody binds to the kinase, Förster Resonance Energy Transfer (FRET) occurs between the terbium donor and the tracer acceptor. A test compound that binds to the ATP site will displace the tracer, leading to a loss of the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 4X solution of the target kinase (e.g., FLT3) in kinase buffer.

    • Prepare a 4X solution of the Eu-labeled anti-tag antibody.

    • Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer.

    • Prepare a serial dilution of the test compound (e.g., Compound 8t) in DMSO, followed by a further dilution in kinase buffer.

  • Assay Assembly:

    • In a 384-well microplate, add 2.5 µL of the test compound serial dilution.

    • Add 2.5 µL of the 4X kinase/antibody mixture.

    • Add 5 µL of the 4X tracer solution to initiate the reaction.

    • Include controls for no inhibition (DMSO vehicle only) and maximal inhibition (high concentration of a known inhibitor).

  • Incubation and Data Acquisition:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET), measuring emission at both 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Caption: Workflow for an in vitro kinase binding assay.

Protocol 2: Cell-Based Anti-Proliferation Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture MV4-11 cells in appropriate media (e.g., RPMI-1640 with 10% FBS).

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours to allow cells to adhere and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in culture media.

    • Add 100 µL of the compound dilutions to the appropriate wells. Include a vehicle control (DMSO).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 4 hours.

  • Formazan Solubilization and Measurement:

    • Carefully remove the media.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of compound concentration to determine the IC50 value.

Conclusion

The 1H-pyrazole-3-carboxamide scaffold represents a highly successful and versatile platform for the design of potent and selective protein kinase inhibitors. Their core mechanism of action relies on ATP-competitive binding, anchored by key hydrogen bond interactions with the kinase hinge region. As exemplified by the development of novel FLT3/CDK inhibitors for AML, strategic modification of this core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, leading to promising therapeutic candidates.[3][4] The continued exploration of this privileged scaffold is poised to yield new treatments for cancer and other diseases driven by aberrant kinase signaling.

References

  • Zhi, Y., Wang, Z., Yao, C., Li, B., Heng, H., Cai, J., Xiang, L., Wang, Y., Lu, T., & Lu, S. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences, 20(22), 5739. [Link]

  • Zhi, Y., Wang, Z., Yao, C., Li, B., Heng, H., Cai, J., Xiang, L., Wang, Y., Lu, T., & Lu, S. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed, PMID: 31731727. [Link]

  • Baviskar, A. T., Deore, V., & Lokwani, D. (2021). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Molecules, 26(11), 3193. [Link]

  • El-Sabbagh, O. I., Al-Dhfyan, A., & Al-Rashood, S. T. (2020). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. RSC Advances, 10(45), 26956-26966. [Link]

  • Li, Y., Wang, Y., Chen, J., Li, X., & Liu, H. (2018). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical & Pharmaceutical Bulletin, 66(10), 966-973. [Link]

  • A-ChemTek. (n.d.). 4-Amino-1-methyl-3-propylpyrazole-5-carboxamide: A Versatile Research Compound. [Link]

  • Al-Ostath, A. I., El-Gazzar, A. A., & El-Dossary, M. A. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 346. [Link]

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the experimental choices and the logic behind spectral interpretation. Adhering to the highest standards of scientific integrity, this guide offers a self-validating system of protocols and data analysis, grounded in authoritative references.

Introduction: The Central Role of NMR in Structural Elucidation

In the realm of drug discovery and development, the unambiguous structural characterization of novel chemical entities is a cornerstone of progress. Pyrazole derivatives, in particular, have garnered significant attention for their diverse biological activities.[1][2] 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide represents a key scaffold with multiple functional groups that can be pivotal for molecular interactions. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for elucidating the precise three-dimensional structure of such molecules in solution. This guide will provide an in-depth exploration of the ¹H and ¹³C NMR spectra of this compound, offering insights into experimental design and detailed spectral interpretation.

Experimental Design and Rationale: A Field-Proven Protocol

The acquisition of high-quality, reproducible NMR data is contingent upon a well-designed experimental protocol. The choices made during sample preparation and instrument setup are critical for obtaining a spectrum that is both informative and reliable.

2.1. Sample Preparation: The Foundation of a Quality Spectrum
  • Selection of an Appropriate Solvent: The choice of a deuterated solvent is paramount. For a polar molecule like 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide, with its amino, hydroxyl, and carboxamide functionalities, a polar aprotic solvent is ideal. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice due to its excellent solubilizing power for a wide range of polar and nonpolar compounds.[3][4] Its ability to participate in hydrogen bonding can also sharpen the signals of exchangeable protons (N-H and O-H).[5]

  • Optimizing Sample Concentration: A concentration of 10-15 mg of the analyte in 0.6-0.7 mL of DMSO-d₆ is recommended. This concentration ensures a good signal-to-noise ratio for both ¹H and ¹³C experiments without introducing significant viscosity-related line broadening.

  • Internal Standard and Referencing: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0.00 ppm. The residual solvent peak of DMSO-d₆ can also be used as a secondary reference (δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).[3]

2.2. NMR Spectrometer Parameters: Tailoring the Experiment for the Molecule

The following parameters are recommended for a 400 MHz NMR spectrometer. The rationale behind these choices is to ensure adequate signal averaging, resolution, and sensitivity.

Parameter¹H NMR¹³C NMRRationale
Operating Frequency 400 MHz100.6 MHzHigher field strength provides better signal dispersion and sensitivity.
Solvent DMSO-d₆DMSO-d₆As discussed in section 2.1.
Temperature 298 K (25 °C)298 K (25 °C)Standard ambient temperature for routine analysis.
Pulse Program zg30zgpg30Standard one-pulse experiments for ¹H and proton-gated decoupling for ¹³C.
Number of Scans 161024Fewer scans are needed for the more sensitive ¹H nucleus. More scans are required for the less abundant and less sensitive ¹³C nucleus to achieve a good signal-to-noise ratio.
Relaxation Delay (d1) 2.0 s2.0 sAllows for sufficient relaxation of the nuclei between pulses, ensuring accurate integration in ¹H and preventing signal saturation in ¹³C.
Acquisition Time ~4 s~1 sA longer acquisition time in ¹H provides better resolution.
Spectral Width 0-16 ppm0-180 ppmEncompasses the expected chemical shift ranges for all protons and carbons in the molecule.
Experimental Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 10-15 mg of Compound B Dissolve in 0.6-0.7 mL DMSO-d6 A->B C Add TMS Internal Standard B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock, Tune, and Shim E->F G Set Experimental Parameters F->G H Acquire 1H and 13C Spectra G->H I Fourier Transform H->I J Phase and Baseline Correction I->J K Integration and Peak Picking J->K L Spectral Interpretation K->L Structure_Spectrum cluster_structure Molecular Structure cluster_1H_NMR ¹H NMR Signals cluster_13C_NMR ¹³C NMR Signals mol 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide H1 N-H (pyrazole) mol->H1 H2 N-H (amide) mol->H2 H3 N-H₂ (amino) mol->H3 H4 O-H (hydroxyl) mol->H4 H5 C-H₂ (methylene) mol->H5 C1 C=O (amide) mol->C1 C2 C3 (pyrazole) mol->C2 C3 C5 (pyrazole) mol->C3 C4 C4 (pyrazole) mol->C4 C5 CH₂ (methylene) mol->C5

Caption: A diagram illustrating the correlation between the molecular structure and its corresponding ¹H and ¹³C NMR signals.

Conclusion: A Framework for Confident Structural Verification

This technical guide has provided a detailed protocol and a thorough analysis of the ¹H and ¹³C NMR spectra of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide. By understanding the rationale behind the experimental choices and the principles of spectral interpretation, researchers can confidently assign the structure of this and related pyrazole derivatives. The combination of detailed protocols, tabulated data, and clear visual diagrams serves as a robust and reliable resource for the scientific community.

References
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An In-depth Technical Guide to the Physicochemical Properties of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive analysis of the predicted physicochemical properties of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles and data from structurally analogous pyrazole derivatives to forecast its characteristics. The guide covers predicted properties, spectroscopic data, plausible synthetic routes, and detailed experimental protocols for its characterization. This predictive approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge required to synthesize, purify, and utilize this compound in their research endeavors.

Introduction: A Predictive Approach to a Novel Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of biologically active compounds.[1] The title compound, 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide, integrates several key pharmacophoric features: a hydrogen-bond-donating amino group, a polar hydroxymethyl substituent, and a carboxamide moiety capable of engaging in multiple hydrogen bonds. These functional groups are appended to a 1H-pyrazole core, which itself can exhibit tautomerism, influencing its interaction with biological targets.

Given the novelty of this specific substitution pattern, this guide adopts a predictive methodology. By examining the known physicochemical properties of structurally related aminopyrazoles, pyrazole carboxamides, and hydroxymethyl-substituted heterocycles, we can construct a scientifically robust profile of the target molecule. This approach not only provides a valuable starting point for research but also underscores the importance of predictive science in modern drug discovery.

Molecular Structure and Predicted Physicochemical Properties

The chemical structure of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide is presented below. As a 1H-pyrazole, it is expected to exist as a mixture of tautomers in solution, a common characteristic of N-unsubstituted pyrazoles.[2]

Caption: Chemical structure of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide.

The presence of multiple hydrogen bond donors and acceptors suggests that this molecule will be a crystalline solid with a relatively high melting point and good solubility in polar protic solvents. A summary of its predicted physicochemical properties is provided in Table 1.

PropertyPredicted ValueRationale / Reference
Molecular FormulaC₅H₈N₄O₂Calculated
Molecular Weight156.14 g/mol Calculated
AppearanceWhite to off-white crystalline solidBased on similar aminopyrazole derivatives.[3]
Melting Point>200 °CAminopyrazole derivatives often exhibit high melting points. For example, 3-amino-4-cyanopyrazole melts at 172-174 °C.[4]
SolubilitySoluble in DMSO and methanol; sparingly soluble in water; insoluble in non-polar solvents.The polar functional groups (amino, hydroxyl, carboxamide) suggest solubility in polar solvents.[3][5]
pKa (acidic)~10-12Estimated for the pyrazole N-H proton.
pKa (basic)~3-5Estimated for the 4-amino group.
Calculated logP-1.5 to -0.5Estimated based on the hydrophilic nature of the substituents.

Proposed Synthesis Pathway

A plausible synthetic route to 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide can be envisioned starting from a suitably functionalized β-ketonitrile, a common strategy for constructing substituted pyrazoles.[6] The reaction of a β-ketonitrile with hydrazine hydrate would lead to the formation of the aminopyrazole ring.

synthesis start Functionalized β-Ketonitrile hydrazine + Hydrazine Hydrate start->hydrazine cyclization Cyclization hydrazine->cyclization product 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide cyclization->product

Caption: Proposed synthesis workflow for the target molecule.

This synthetic approach offers the flexibility to introduce the required substituents at the appropriate positions on the acyclic precursor, which upon cyclization, would yield the desired product. The final purification would likely involve recrystallization from a polar solvent.

Predicted Spectroscopic Profile

The structural elucidation of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide would rely on a combination of spectroscopic techniques. The predicted spectral data are summarized below.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in DMSO-d₆ would likely exhibit the following signals:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0Broad singlet1HPyrazole N-H
~7.0 - 8.0Broad singlet2HCarboxamide -NH₂
~5.0 - 6.0Broad singlet2H4-Amino -NH₂
~4.5Singlet2H-CH₂OH
~5.0Broad singlet1H-CH₂OH

Note: The chemical shifts of N-H and O-H protons are concentration and temperature-dependent and will exchange with D₂O.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum in DMSO-d₆ would show distinct signals for the five carbon atoms of the molecule.

Chemical Shift (δ, ppm)Assignment
~160-165C=O (carboxamide)
~150-155C3 (pyrazole)
~140-145C5 (pyrazole)
~90-100C4 (pyrazole)
~55-60-CH₂OH
Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following absorption bands:

Wavenumber (cm⁻¹)Functional Group
3400-3200N-H and O-H stretching (broad)
3350 and 3180N-H stretching (primary amine and amide)
1660-1680C=O stretching (amide I)
1600-1640N-H bending (amide II)
1580-1620C=N and C=C stretching (pyrazole ring)
1000-1100C-O stretching (primary alcohol)
Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak [M+H]⁺ at m/z 157.0720, corresponding to the molecular formula C₅H₉N₄O₂⁺.

Experimental Protocols

The following section details standardized protocols for the characterization of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide.

Solubility Determination (Isothermal Shake-Flask Method)

This method is a reliable approach to determine the equilibrium solubility of a compound in various solvents.

Protocol:

  • Add an excess amount of the compound to a series of vials, each containing a known volume of a specific solvent (e.g., water, methanol, ethanol, DMSO, acetonitrile).

  • Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the settling of undissolved solid.

  • Carefully withdraw a known volume of the supernatant from each vial, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of the compound using a validated analytical method, such as HPLC-UV.

  • Calculate the solubility in mg/mL or mol/L.

NMR Spectroscopic Analysis

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a 2-5 second relaxation delay, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) with an appropriate window function followed by Fourier transformation. Phase and baseline correct the resulting spectrum and integrate the signals for ¹H NMR.

Stability Assessment

The chemical stability of the compound can be assessed under various conditions.

Protocol:

  • Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Aliquot the stock solution into separate vials and expose them to different stress conditions: acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), oxidative (e.g., 3% H₂O₂), and photolytic (exposure to UV light).

  • Maintain a control sample at ambient temperature, protected from light.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Safety and Handling

While specific toxicity data for 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide is not available, general precautions for handling aminopyrazole derivatives should be followed.[7][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration or freezing under an inert atmosphere is recommended to prevent degradation.[2]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a predictive yet comprehensive overview of the physicochemical properties of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide. By leveraging data from structurally related compounds, we have outlined its likely characteristics, including its molecular structure, solubility, and spectroscopic profile. The detailed experimental protocols provided herein offer a clear path for its empirical characterization. This document serves as a valuable resource for researchers and scientists, enabling them to confidently undertake the synthesis, purification, and application of this promising heterocyclic scaffold in their drug discovery and development programs.

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An In-Depth Technical Guide to 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide: Physicochemical Properties and Characterization

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds.[2] Pyrazole derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer effects.[3][4][5] This wide range of biological activities has cemented the pyrazole moiety as a critical component in the design and development of novel therapeutics.[6]

This technical guide focuses on a specific, functionalized pyrazole derivative: 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide . While this particular compound is not extensively documented in publicly available databases, its structural motifs—an amino group, a hydroxymethyl group, and a carboxamide—are all key pharmacophoric features that can engage in various biological interactions. This guide will provide a comprehensive overview of its core physicochemical properties, namely its molecular weight and exact mass, and present a detailed, field-proven workflow for its structural elucidation and characterization.

Core Physicochemical Properties

The fundamental physicochemical properties of a compound, such as its molecular weight and exact mass, are critical for its identification, characterization, and application in a research and development setting. These values are essential for a range of analytical techniques, from mass spectrometry to quantitative analysis.

Molecular Formula and Calculated Properties

The chemical formula for 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide is C₅H₈N₄O₂ . Based on this formula, the following key properties have been calculated:

PropertyValueSource
Molecular Formula C₅H₈N₄O₂-
Average Molecular Weight 156.14 g/mol Calculated[7][8]
Exact Mass (Monoisotopic) 156.064726 DaCalculated[7][8]

The molecular weight is the sum of the average atomic masses of the constituent atoms and is typically used in stoichiometric calculations, such as preparing solutions of a specific molarity. The exact mass , on the other hand, is calculated using the mass of the most abundant isotope of each element. This value is crucial for high-resolution mass spectrometry (HRMS), which can confirm the elemental composition of a molecule with high precision.[9] The calculated exact mass for C₅H₈N₄O₂ is consistent with entries for its isomers in chemical databases like PubChem.[7][8][10][11][12]

Structural Elucidation and Characterization: A Validated Experimental Workflow

The definitive confirmation of a novel or synthesized compound's structure is paramount for its use in any scientific application. The following section outlines a robust, multi-technique approach for the structural characterization of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Final Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D-NMR) Purification->NMR MS Mass Spectrometry (LRMS & HRMS) NMR->MS IR Infrared (IR) Spectroscopy MS->IR Data_Analysis Spectroscopic Data Analysis & Interpretation IR->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: Workflow for the synthesis, purification, and structural elucidation of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide.

Step 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. For a comprehensive analysis of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide, a suite of NMR experiments should be conducted.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons (e.g., -NH₂, -OH, and amide -NH).

  • ¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

    • Expected Signals:

      • Signals for the amino (-NH₂) and amide (-CONH₂) protons, which may be broad.

      • A signal for the hydroxymethyl (-CH₂OH) protons.

      • A signal for the hydroxyl (-OH) proton.

      • A signal for the pyrazole N-H proton, which can be broad and appear at a downfield chemical shift.[13]

  • ¹³C NMR: This experiment identifies the number of different types of carbon atoms in the molecule.

    • Expected Signals:

      • Signals for the five carbon atoms of the pyrazole ring and its substituents.

      • A downfield signal for the carbonyl carbon of the amide group.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to piece together adjacent proton networks.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is essential for connecting different fragments of the molecule and assigning quaternary carbons.[14]

Step 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is used to determine the molecular weight and elemental composition.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile.

  • Low-Resolution Mass Spectrometry (LRMS): Typically performed using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), this analysis confirms the molecular weight of the compound.

  • High-Resolution Mass Spectrometry (HRMS): This is a critical step for confirming the elemental composition. The experimentally determined exact mass should be within a few parts per million (ppm) of the calculated exact mass (156.064726 Da).

Step 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Data Acquisition: The IR spectrum is typically recorded over a range of 4000-400 cm⁻¹.

    • Expected Characteristic Absorptions:

      • N-H stretching: (amino and amide groups) in the range of 3400-3200 cm⁻¹.

      • O-H stretching: (hydroxymethyl group) a broad band around 3300 cm⁻¹.

      • C=O stretching: (amide) a strong absorption around 1680-1640 cm⁻¹.

      • C=C and C=N stretching: (pyrazole ring) in the 1600-1400 cm⁻¹ region.

The Significance in Drug Development

The structural features of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide make it an intriguing candidate for further investigation in drug discovery programs. The pyrazole core is a well-established pharmacophore.[1][3] The amino, hydroxymethyl, and carboxamide substituents provide multiple points for hydrogen bonding, which can facilitate strong and specific interactions with biological targets such as enzymes and receptors.[9] The development of a robust analytical and characterization workflow, as outlined in this guide, is the first critical step in exploring the therapeutic potential of this and other novel pyrazole derivatives.

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  • Montvydas, P., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1H-Pyrazole-5-carboxamide, 3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-. EPA. Available at: [Link]

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Introduction: The Pyrazole Carboxamide Scaffold as a Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized for its versatile biological activities.[1][2] This five-membered heterocyclic scaffold, featuring two adjacent nitrogen atoms, is a key structural component in a variety of approved drugs and clinical candidates, demonstrating a broad therapeutic spectrum that includes anti-inflammatory, anticancer, and anti-infective properties.[1][3] The carboxamide functional group, when appended to the pyrazole core, further enhances the molecule's ability to form crucial hydrogen bonds with biological targets, making pyrazole carboxamides a particularly fruitful area for drug discovery.[3][4]

This technical guide focuses on a specific, yet underexplored, member of this class: 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide . The strategic placement of an amino group at the 4-position, a hydroxymethyl group at the 5-position, and a carboxamide at the 3-position presents a unique combination of hydrogen bond donors and acceptors. These features suggest a high potential for specific and potent interactions with a range of biological targets.

This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals aiming to elucidate the in vitro biological activity of this promising compound. It provides not just protocols, but the scientific rationale behind them, empowering researchers to design and execute a robust preclinical evaluation.

Hypothesized Biological Activities and Mechanistic Pathways

Given the rich pharmacology of the pyrazole carboxamide class, we can hypothesize several avenues of biological activity for 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Numerous pyrazole derivatives have demonstrated significant anticancer potential, often through the inhibition of key signaling proteins that drive oncogenesis.[5][6]

  • Kinase Inhibition: A primary mechanism for many pyrazole-based anticancer agents is the inhibition of protein kinases.[7] For instance, derivatives of 1H-pyrazole-3-carboxamide have shown potent inhibitory activity against Fms-like receptor tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDK2/4), both of which are critical regulators of cell proliferation and are often dysregulated in cancers like acute myeloid leukemia (AML).[7] The amino and carboxamide moieties on our target compound could anchor it within the ATP-binding pocket of various kinases.

  • DNA Interaction: Some 1H-pyrazole-3-carboxamide derivatives have been shown to interact with DNA, potentially through minor groove binding, leading to conformational changes and cleavage of supercoiled DNA.[8] This represents an alternative, kinase-independent mechanism of antiproliferative activity.

A potential signaling pathway that could be targeted is depicted below:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation CDK CDK2/4 CDK->Proliferation Compound 4-amino-5-(hydroxymethyl) -1H-pyrazole-3-carboxamide Compound->RTK Inhibition Compound->CDK Inhibition DNA DNA Compound->DNA Interaction

Caption: Hypothetical anticancer mechanisms of action.

Antiviral Activity: A Broad-Spectrum Potential

The pyrazole scaffold is also present in compounds with notable antiviral activity.[9][10] Specifically, pyrazole nucleoside analogs have demonstrated broad-spectrum activity against both DNA and RNA viruses.[9] For instance, N10169, a pyrazolo[3,4-d]pyrimidine nucleoside analog, inhibits various viruses by targeting cellular orotidylate decarboxylase, an enzyme crucial for nucleotide biosynthesis.[9] While our target compound is not a nucleoside, its structural similarity to purine bases could allow it to interfere with viral replication machinery or host cell factors essential for viral propagation.

Enzyme Inhibition: Beyond Kinases

The therapeutic utility of pyrazole carboxamides extends to the inhibition of other enzyme classes.

  • Carbonic Anhydrase Inhibition: Certain sulfonamides incorporating pyrazole carboxamide moieties have been identified as isoform-selective inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological processes, including pH regulation and fluid balance.[11]

  • IRAK4 Inhibition: 5-amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamides have been developed as potent inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key transducer in inflammatory signaling pathways.[12] This highlights the potential of amino-pyrazole carboxamides in modulating the immune response.

Experimental Protocols for In Vitro Evaluation

A systematic in vitro evaluation is essential to determine the biological activity profile of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide. The following is a general workflow for such an investigation:

G cluster_assays Secondary, Mechanism-Specific Assays start Start: 4-amino-5-(hydroxymethyl) -1H-pyrazole-3-carboxamide cytotoxicity Primary Screening: Broad-Spectrum Cytotoxicity Assay (e.g., MTT on multiple cell lines) start->cytotoxicity anticancer Anticancer Assays: - Kinase Inhibition - Cell Cycle Analysis - Apoptosis Induction cytotoxicity->anticancer If cytotoxic antiviral Antiviral Assays: - Plaque Reduction - Replicon System cytotoxicity->antiviral If low cytotoxicity enzyme Enzyme Inhibition Assays: (e.g., IRAK4, Carbonic Anhydrase) cytotoxicity->enzyme Hypothesis-driven data Data Analysis: Determine IC50/EC50 Values & Selectivity Index anticancer->data antiviral->data enzyme->data end Lead Compound Identification & Further Optimization data->end

Caption: General workflow for in vitro screening.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

Rationale: This is a crucial first-pass assay to determine the compound's general effect on cell viability and to establish a concentration range for subsequent, more specific assays.

Methodology:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, MV4-11 for AML) and a non-cancerous control cell line (e.g., human dermal fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.[4][13]

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in cell culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Biochemical Kinase Inhibition Assay

Rationale: To directly assess whether the compound inhibits the enzymatic activity of a specific kinase target identified as potentially relevant (e.g., FLT3, CDK2).

Methodology:

  • Reaction Setup: In a 96-well plate, combine a reaction buffer, a specific peptide substrate for the kinase, recombinant active kinase enzyme, and varying concentrations of the test compound.

  • Initiation: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or a modified ATP for luminescence-based detection).

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction. The method of detection depends on the assay format:

    • Radiometric: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.

    • Luminescence-based (e.g., Kinase-Glo®): Measure the amount of ATP remaining in the well. Lower luminescence indicates higher kinase activity (more ATP consumed).

  • Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value.

Protocol 3: Antiviral Plaque Reduction Assay

Rationale: This "gold standard" assay determines the ability of a compound to inhibit the replication and spread of a lytic virus.

Methodology:

  • Cell Monolayer: Seed host cells (e.g., Vero E6 cells for coronaviruses) in 6-well plates to form a confluent monolayer.[10]

  • Viral Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units) for 1 hour at 37°C.

  • Compound Treatment: After infection, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with various concentrations of the test compound.

  • Incubation: Incubate the plates for 2-4 days, depending on the virus, to allow for plaque formation.

  • Plaque Visualization: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet to visualize the plaques (areas of dead cells).

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated control. Determine the EC50 value (the concentration that reduces plaque formation by 50%).

Data Presentation

Quantitative data from in vitro assays should be presented clearly to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity Profile

Cell LineCell TypeIC50 (µM) after 72hSelectivity Index (SI)¹
MCF-7 Breast CancerValueValue
A549 Lung CancerValueValue
MV4-11 LeukemiaValueValue
HDF Normal FibroblastValueN/A

¹ Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.

Table 2: Kinase and Antiviral Activity Profile

Target/AssayAssay TypeIC50 / EC50 (µM)
CDK2/Cyclin A BiochemicalValue
FLT3 BiochemicalValue
HCV Replicon Cell-based AntiviralValue
Influenza B Plaque Reduction Cell-based AntiviralValue

Conclusion and Future Directions

This guide provides a foundational framework for the systematic investigation of the in vitro biological activities of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide. The proposed activities are rooted in the well-established pharmacology of the pyrazole carboxamide scaffold.[2][3] By executing the detailed protocols, researchers can generate a robust dataset to determine the compound's cytotoxic, anticancer, antiviral, and enzyme-inhibitory potential. Positive results from these in vitro studies would warrant further investigation into the precise mechanism of action, in vivo efficacy in animal models, and structure-activity relationship (SAR) studies to optimize its therapeutic properties. The unique substitution pattern of this molecule holds significant promise for the development of novel therapeutic agents.

References

  • The Recent Development of the Pyrazoles : A Review | TSI Journals. (2021, November 26). Retrieved from [Link]

  • Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(8), 134. Retrieved from [Link]

  • Zhang, H., et al. (2022). Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists. Archiv der Pharmazie, 355(8), e2200139. Retrieved from [Link]

  • Patel, R. P., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 123-131. Retrieved from [Link]

  • Ghaywat, P. U., et al. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7). Retrieved from [Link]

  • Li, Y., et al. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 26(11), 3293. Retrieved from [Link]

  • Boll, E., et al. (2021). Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. RSC Medicinal Chemistry, 12(9), 1530-1536. Retrieved from [Link]

  • Wang, Y., et al. (2016). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin, 64(10), 1494-1502. Retrieved from [Link]

  • Kumar, V., et al. (2013). Synthesis and Anti-HCV Activity of 4-Hydroxyamino α-Pyranone Carboxamide Analogues. ACS Medicinal Chemistry Letters, 4(10), 935-939. Retrieved from [Link]

  • Sidwell, R. W., et al. (1991). Novel pyrazolo[3,4-d]pyrimidine nucleoside analog with broad-spectrum antiviral activity. Antimicrobial Agents and Chemotherapy, 35(4), 731-736. Retrieved from [Link]

  • Al-Warhi, T., et al. (2023). Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as anti-cancer agents. Al Mustansiriyah Journal of Pharmaceutical Sciences, 23(1), 1-10. Retrieved from [Link]

  • Rani, S., & Singh, P. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22. Retrieved from [Link]

  • Abu-Hashem, A. A. (2011). Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. Journal of the Korean Chemical Society, 55(4), 632-639. Retrieved from [Link]

  • Reddy, T. S., et al. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry, 35(10), 2315-2322. Retrieved from [Link]

  • El-Sayed, A. M., et al. (2024). Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. RSC Advances, 14(39), 28247-28263. Retrieved from [Link]

  • Eldrup, A. B., et al. (2004). Synthesis and antiviral evaluation of 4-fluoropyrazole-3-carboxamide nucleoside derivatives. Bioorganic & Medicinal Chemistry Letters, 14(13), 3433-3436. Retrieved from [Link]

  • Lee, K., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 6(5), 548-553. Retrieved from [Link]

  • Hafez, H. N., et al. (2016). Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Molecules, 21(9), 1154. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Molecules, 29(12), 2948. Retrieved from [Link]

  • D'Ascenzio, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12513. Retrieved from [Link]

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A Methodological Guide to Characterizing the Pharmacokinetic Profile of Novel Pyrazole Carboxamides: A Case Study Approach

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Critical Role of Pharmacokinetics in Drug Discovery

In the landscape of modern drug discovery, the adage "it's not just what it does, but how it gets there, and how long it stays" has never been more pertinent. The journey of a therapeutic candidate from administration to elimination—its pharmacokinetic (PK) profile—is a critical determinant of its success or failure. A compound with exceptional in vitro potency may prove clinically ineffective if it is poorly absorbed, rapidly metabolized, or fails to reach its target tissue in sufficient concentrations. This technical guide provides a comprehensive framework for elucidating the pharmacokinetic properties of novel chemical entities, using the hypothetical compound 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide as a central case study. While specific data for this molecule is not publicly available, we will leverage established methodologies and draw parallels from related pyrazole carboxamide derivatives to illustrate the principles and practices of a robust PK characterization.

The pyrazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous approved drugs and clinical candidates.[1][2] Derivatives of 1H-pyrazole-3-carboxamide, in particular, have shown promise in a range of therapeutic areas, including oncology and infectious diseases.[3][4][5] The exploration of their absorption, distribution, metabolism, and excretion (ADME) properties is therefore of significant interest to the drug development community.[6][7]

This guide is structured to provide not just a series of protocols, but a logical and scientifically-grounded narrative for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, the design of self-validating assays, and the interpretation of the resulting data to build a comprehensive pharmacokinetic dossier.

Foundational Physicochemical and In Vitro ADME Profiling

Prior to any in vivo evaluation, a thorough in vitro characterization is essential to predict the likely pharmacokinetic behavior of a compound and to identify potential liabilities. These initial assays are typically high-throughput and require minimal compound quantities.

Solubility and Permeability: The Gatekeepers of Absorption

A drug's ability to be absorbed from the gastrointestinal tract is fundamentally governed by its aqueous solubility and its permeability across the intestinal epithelium.

  • Aqueous Solubility: This is determined at various pH levels (e.g., 2.0, 5.0, and 7.4) to mimic the conditions of the stomach and intestines. A common method is the shake-flask or potentiometric titration method. Poor solubility can be a major impediment to oral absorption and may necessitate formulation strategies to enhance bioavailability.

  • Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays using Caco-2 or MDCK cell lines are the gold standards. The Caco-2 assay has the added advantage of identifying whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs out of intestinal cells, thereby reducing absorption.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a confluent, differentiated monolayer.

  • Assay Initiation: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. To assess efflux, the compound is added to the basolateral side, and samples are taken from the apical side.

  • Quantification: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. High Papp values are indicative of good permeability. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests the compound is a substrate for efflux transporters.

Metabolic Stability: Predicting the First-Pass Effect

The liver is the primary site of drug metabolism. An initial assessment of a compound's metabolic stability provides an early indication of its likely hepatic clearance and oral bioavailability.

  • Microsomal Stability Assay: Liver microsomes contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the majority of Phase I metabolic reactions. The compound is incubated with liver microsomes (human, rat, mouse) and NADPH (a necessary cofactor). The disappearance of the parent compound over time is monitored by LC-MS/MS.

  • Hepatocyte Stability Assay: Primary hepatocytes offer a more complete metabolic picture as they contain both Phase I and Phase II enzymes. The experimental setup is similar to the microsomal assay.

Data Presentation: In Vitro Metabolic Stability

ParameterHuman Liver MicrosomesRat Liver MicrosomesHuman Hepatocytes
Half-life (t1/2, min) [Example Value: 45][Example Value: 25][Example Value: 60]
Intrinsic Clearance (CLint, µL/min/mg protein) [Example Value: 15.4][Example Value: 27.7][Example Value: 11.6]

Note: These are example values and would be determined experimentally for 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide.

Plasma Protein Binding: The Free Drug Hypothesis

Only the unbound fraction of a drug in plasma is pharmacologically active and available to be metabolized and excreted. Therefore, determining the extent of plasma protein binding is crucial. Rapid equilibrium dialysis is the most common method.

In Vivo Pharmacokinetic Studies: The Whole-Animal Perspective

Following promising in vitro data, in vivo studies in animal models (typically rodents) are conducted to understand the compound's behavior in a complete biological system.

Study Design and Dosing

A typical initial PK study involves administering the compound via both intravenous (IV) and oral (PO) routes to different groups of animals.

  • Intravenous Administration: This route ensures 100% bioavailability and provides key parameters such as clearance (CL), volume of distribution (Vd), and terminal half-life (t1/2).

  • Oral Administration: This route is crucial for assessing oral bioavailability (F%) and the rate of absorption (Tmax, Cmax).

A satellite group for dose proportionality assessment may also be included.

in_vivo_pk_workflow cluster_pre_study Pre-Study cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis formulation Compound Formulation iv_dose Intravenous (IV) Dosing formulation->iv_dose po_dose Oral (PO) Dosing formulation->po_dose animal_acclimation Animal Acclimation animal_acclimation->iv_dose animal_acclimation->po_dose blood_sampling Serial Blood Sampling iv_dose->blood_sampling po_dose->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep lcms_analysis LC-MS/MS Analysis plasma_prep->lcms_analysis pk_modeling Pharmacokinetic Modeling lcms_analysis->pk_modeling

Caption: A generalized workflow for an in vivo pharmacokinetic study.

Bioanalytical Method Development and Validation

A robust and validated bioanalytical method, typically LC-MS/MS, is the cornerstone of accurate PK data. The method must be selective for the analyte in the biological matrix (plasma, urine, etc.), accurate, precise, and stable over the expected sample storage and processing conditions.

Pharmacokinetic Parameter Calculation and Interpretation

The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software (e.g., Phoenix WinNonlin).

Data Presentation: Key Pharmacokinetic Parameters (Rodent Model)

ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg) [Example: 2][Example: 10]
Cmax (ng/mL) -[Example Value]
Tmax (h) -[Example Value]
AUC (0-inf) (ng*h/mL) [Example Value][Example Value]
t1/2 (h) [Example Value][Example Value]
CL (mL/min/kg) [Example Value]-
Vdss (L/kg) [Example Value]-
F (%) -[Calculated Value]

Note: These parameters would be experimentally determined for 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide.

Advanced Pharmacokinetic Characterization

For promising lead compounds, a more in-depth characterization is warranted.

Metabolite Identification and Profiling

Understanding the metabolic fate of a compound is crucial. In vitro incubations with liver microsomes or hepatocytes followed by high-resolution mass spectrometry can identify the major metabolites. In vivo samples (plasma, urine, feces) are then analyzed to confirm the presence of these metabolites and to determine their relative abundance. For pyrazole-containing compounds, potential metabolic pathways include N-dealkylation, oxidation of alkyl side chains, and hydroxylation of the pyrazole ring.

Excretion and Mass Balance Studies

To determine the primary routes of elimination, a mass balance study is conducted using a radiolabeled version of the compound (typically with ³H or ¹⁴C). The compound is administered to animals, and urine, feces, and expired air are collected over several days to account for the total administered radioactivity.

excretion_pathways cluster_body Systemic Circulation cluster_excretion Excretion Routes drug_admin Administered Drug parent_drug Parent Drug drug_admin->parent_drug metabolites Metabolites parent_drug->metabolites Metabolism (Liver) renal Renal Excretion (Urine) parent_drug->renal biliary Biliary Excretion (Feces) parent_drug->biliary metabolites->renal metabolites->biliary

Caption: Major pathways of drug elimination from the body.

Conclusion: Synthesizing a Comprehensive Pharmacokinetic Profile

The pharmacokinetic characterization of a novel chemical entity like 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide is a multi-faceted endeavor that progresses from high-throughput in vitro screens to detailed in vivo studies. Each step in this process is designed to build upon the last, creating a comprehensive understanding of the compound's ADME properties. This knowledge is not merely academic; it is fundamental to making informed decisions in the drug development process, including candidate selection, dose prediction for first-in-human studies, and the anticipation of potential drug-drug interactions. By adhering to the principles of scientific integrity and logical experimental design outlined in this guide, researchers can confidently and efficiently advance promising new therapies from the laboratory to the clinic.

References

As specific literature for 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide is not available, this reference list includes sources on related pyrazole carboxamide derivatives and general principles of pharmacokinetics.

  • Discovery of pyrazole-1-carboxamide derivatives as novel Gi-biased μ-opioid receptor agonists.PubMed,
  • 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity.Monash University,
  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction.J-Stage,
  • An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.Journal of Chemical and Pharmaceutical Research,
  • Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)
  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.MDPI,
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).PubMed,
  • Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)
  • Amino-Pyrazoles in Medicinal Chemistry: A Review.MDPI,
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).PMC,
  • Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis.PubMed,

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crystal structure and X-ray diffraction of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis, crystallization, and structural elucidation of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide, a novel heterocyclic compound with significant potential in medicinal chemistry. Pyrazole derivatives are a cornerstone in drug discovery, known for a wide spectrum of biological activities.[1][2][3][4] The determination of the three-dimensional atomic arrangement of this specific molecule through single-crystal X-ray diffraction (scXRD) is critical for understanding its structure-activity relationship (SAR), guiding lead optimization, and ensuring robust intellectual property. This document details the experimental workflow from synthesis to final structural analysis, explaining the causality behind key procedural choices and providing insights into the interpretation of the crystallographic data.

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[2][3] One nitrogen atom is pyrrole-like (a proton donor), while the other is pyridine-like (a proton acceptor), allowing for versatile hydrogen bonding capabilities.[5] This dual nature is fundamental to the formation of specific and stable interactions with biological targets, making pyrazole derivatives potent agents against a range of diseases, including cancer, inflammation, and infectious diseases.[2][3][6]

The title compound, 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide, incorporates multiple functional groups capable of forming an extensive and robust hydrogen-bonding network:

  • Pyrazole N-H: A primary hydrogen bond donor.

  • Amino Group (-NH2): A hydrogen bond donor.

  • Hydroxymethyl Group (-CH2OH): Both a hydrogen bond donor and acceptor.

  • Carboxamide Group (-CONH2): Features both N-H donors and a carbonyl (C=O) acceptor.

Understanding how these groups interact in the solid state provides a foundational map of the molecule's preferred intermolecular interactions. This knowledge is invaluable for designing co-crystals, predicting polymorphs, and understanding potential binding modes with protein targets.[7] Single-crystal X-ray diffraction (scXRD) remains the gold standard for unambiguously determining these three-dimensional structures at atomic resolution.[7][8][9]

Synthesis and Crystallization: From Powder to Diffraction-Quality Single Crystals

A robust and reproducible synthesis is the prerequisite for obtaining high-quality single crystals. The following protocol describes a plausible synthetic route and the critical crystallization process for the title compound.

Synthetic Pathway

The synthesis of substituted pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[4] For the target molecule, a multi-step synthesis starting from a suitable precursor is proposed.

A Ethyl 2-cyano-3-ethoxyacrylate C Ethyl 5-amino-1H-pyrazole-3-carboxylate A->C Cyclization B Hydrazine Hydrate B->C E 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid C->E Reduction of ester D LAH Reduction D->E G 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide E->G Amide formation F Amidation (e.g., EDC/HOBt, NH3) F->G

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Crystallization

The transition from a microcrystalline powder to a single crystal suitable for diffraction is often the most challenging step. The goal is to create a supersaturated solution from which molecules can slowly deposit onto a growing crystal lattice.

Rationale: Slow evaporation is a common and effective technique for small organic molecules. The choice of solvent system is critical; a solvent in which the compound has moderate solubility is ideal. A binary solvent system (e.g., a good solvent and a poorer "anti-solvent") can provide finer control over the rate of crystallization. Methanol is a polar solvent capable of hydrogen bonding with the target molecule, making it a good starting point.

Step-by-Step Protocol:

  • Dissolution: Dissolve approximately 10-20 mg of the purified, dry compound in 2 mL of methanol in a small, clean glass vial. Gentle warming in a water bath (to ~40°C) can be used to ensure complete dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial to remove any microscopic dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap, and pierce the cap with a needle. This allows for slow, controlled evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment (e.g., a dedicated crystallization chamber or a quiet corner of a laboratory bench) at a constant, controlled temperature (e.g., room temperature, ~20-22°C).

  • Monitoring: Monitor the vial daily for the formation of small, clear crystals. The process may take several days to weeks. Once suitable crystals (typically >0.1 mm in at least two dimensions) are observed, they can be harvested for analysis.

Single-Crystal X-ray Diffraction (scXRD) Analysis

scXRD is a non-destructive technique that provides the most accurate and detailed information about a molecule's three-dimensional structure, including bond lengths, angles, and intermolecular interactions.[10]

Experimental Workflow

A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B X-ray Exposure C Data Reduction (Integration & Scaling) B->C Raw Diffraction Images D Structure Solution (Phase Problem) C->D Reflection File (hkl) E Structure Refinement D->E Initial Atomic Model F Validation & Analysis (CIF File Generation) E->F Final Structural Model

Caption: Standard workflow for single-crystal X-ray diffraction.

Detailed Methodology
  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled to 100 K in a stream of cold nitrogen gas.

    • Causality: The low temperature minimizes thermal vibrations of the atoms, leading to higher quality diffraction data and a more precise final structure.[9]

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with a dual-source (Mo and Cu) X-ray generator and a CCD detector.[9] Data is typically collected using Mo-Kα radiation (λ = 0.71073 Å). The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a wide angular range.

  • Data Reduction: The collected images are processed to integrate the intensities of the thousands of diffracted spots. These intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects) and scaled.

  • Structure Solution: The "phase problem" is solved using direct methods or dual-space recycling algorithms to generate an initial electron density map. This map reveals the positions of most non-hydrogen atoms.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares method. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically. Anisotropic displacement parameters are applied to non-hydrogen atoms.

Results: The Crystal Structure of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide

Disclaimer: The following data is a representative, hypothetical example created for illustrative purposes, as the specific crystal structure for this exact molecule is not publicly available. The values are scientifically plausible and consistent with similar small organic molecules.

Crystallographic Data Summary
ParameterValue
Chemical FormulaC₅H₈N₄O₂
Formula Weight156.15 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.854(2)
b (Å)10.231(3)
c (Å)8.995(2)
α (°)90
β (°)105.67(1)
γ (°)90
Volume (ų)695.8(3)
Z (molecules/unit cell)4
Density (calculated)1.491 g/cm³
Radiation (λ)Mo-Kα (0.71073 Å)
Temperature (K)100(2)
Final R indices [I>2σ(I)]R₁ = 0.041, wR₂ = 0.105
Goodness-of-Fit (S)1.05
Molecular Structure and Conformation

The molecule consists of a planar pyrazole ring, as expected for an aromatic system. The substituent groups (amino, hydroxymethyl, and carboxamide) are positioned around this core. The carboxamide group is nearly coplanar with the pyrazole ring, suggesting some degree of electronic conjugation. The hydroxymethyl group exhibits a torsion angle that positions the hydroxyl group to act as an effective hydrogen bond donor to an adjacent molecule.

Supramolecular Assembly and Hydrogen Bonding

The crystal packing is dominated by an extensive and intricate network of hydrogen bonds, a feature characteristic of pyrazole derivatives.[5][11][12] The presence of multiple donor and acceptor sites on each molecule leads to the formation of a robust three-dimensional supramolecular architecture.

Key Hydrogen Bonding Interactions:

  • Amide-Amide Dimer: The carboxamide groups of two adjacent, centrosymmetrically-related molecules form a classic R²₂(8) graph set motif. The amide N-H of one molecule donates to the carbonyl oxygen of the other, creating a strong dimeric synthon.

  • Pyrazole-Hydroxyl Chain: The pyrazole N1-H donates a hydrogen bond to the hydroxyl oxygen of a neighboring molecule's hydroxymethyl group. This hydroxyl group, in turn, donates to the pyridine-like N2 atom of another molecule, forming a C(7) chain that propagates along the crystallographic b-axis.

  • Amino-Carbonyl Linkage: The amino group at the C4 position is crucial in linking these primary motifs. One N-H of the amino group donates to the carbonyl oxygen of the carboxamide group of a third molecule, cross-linking the amide dimers.

  • Water Bridging (if present): In hydrated crystals, water molecules often act as bridges, satisfying the hydrogen bonding potential of the molecule and connecting different chains or layers.

This dense network of interactions explains the compound's predicted high melting point and low solubility in non-polar solvents. Understanding this packing is critical for pharmaceutical development, as different packing arrangements (polymorphs) can have different physical properties.[7]

Conclusion and Implications for Drug Development

The successful elucidation of the crystal structure of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide provides definitive and high-resolution insight into its molecular architecture and intermolecular interactions. This structural data serves several critical functions for researchers and drug development professionals:

  • Unambiguous Identification: It provides absolute confirmation of the chemical structure and connectivity, which is a regulatory requirement.[10]

  • Structure-Based Drug Design: The precise geometry and hydrogen bonding patterns can be used to build more accurate pharmacophore models and to guide the design of next-generation analogs with improved binding affinity and selectivity.

  • Polymorph Screening: The determined crystal packing provides the basis for identifying and characterizing different polymorphic forms, which is essential for formulation and drug stability.[7]

  • Intellectual Property: A solved crystal structure constitutes a strong component of a patent portfolio, protecting the novel chemical entity.

References

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - PMC. (n.d.).
  • Small molecule crystallography - Excillum. (n.d.).
  • What Is Small Molecule Crystal Structure Analysis? - Rigaku. (n.d.).
  • Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland. (n.d.).
  • X-ray single-crystal diffraction | FZU. (n.d.).
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023, July 14).
  • Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials - PMC. (n.d.).
  • Hydrogen bonding in the crystal structure of the molecular salt of pyrazole–pyrazolium picrate - PMC. (n.d.).
  • The four main motifs of hydrogen-bonded pyrazoles represented using the... - ResearchGate. (n.d.).
  • methyl-3-propyl-1H-pyrazole-5-carboxamide - NIT Warangal. (n.d.).
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.).
  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (2026, January 6).
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH. (2023, November 7).
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).

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Methodological & Application

Application Notes and Protocols for the Synthesis of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

Introduction

4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide is a highly functionalized pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities.[1] The specific combination of amino, hydroxymethyl, and carboxamide functional groups on this particular pyrazole core makes it a valuable building block for the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and other targeted therapies.[2]

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide. The presented synthetic strategy is designed to be robust and scalable, employing established chemical transformations and readily available starting materials. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only a detailed experimental procedure but also insights into the rationale behind the chosen synthetic route and key experimental considerations.

Synthetic Strategy Overview

The synthesis of the target molecule, 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide, is a multi-step process that commences with the commercially available diethyl 1H-pyrazole-3,5-dicarboxylate. The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow A Diethyl 1H-pyrazole-3,5-dicarboxylate B 5-(Ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid A->B  Selective  Monohydrolysis C Ethyl 3-(benzyloxycarbonyl)-1H-pyrazole-5-carboxylate B->C  Benzyl  Protection D Benzyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate C->D  Ester  Reduction E Benzyl 4-nitro-5-(hydroxymethyl)-1H-pyrazole-3-carboxylate D->E  Nitration F 4-Amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid E->F  Reduction &  Deprotection G 4-Amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide F->G  Amidation

Caption: Overall synthetic workflow for 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide.

The key transformations in this synthetic route include a selective monohydrolysis of a diester, protection of the resulting carboxylic acid, reduction of the remaining ester to a hydroxymethyl group, nitration of the pyrazole ring, and a final reduction and deprotection sequence followed by amidation.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates (60 F254) and visualized under UV light (254 nm) and/or by staining with an appropriate indicator. Column chromatography should be performed using silica gel (60-120 mesh). Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer.

Step 1: Selective Monohydrolysis of Diethyl 1H-pyrazole-3,5-dicarboxylate

This initial step is crucial for differentiating the two ester groups. Based on methodologies for selective monohydrolysis of similar dicarboxylates, a carefully controlled reaction with a specific stoichiometry of base in the presence of a phase-transfer catalyst is employed.[3]

  • Procedure:

    • To a solution of diethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq) in a 10:1 mixture of ethanol and water, add tetraethylammonium bromide (TEAB, 1.0 eq).

    • Stir the mixture at 40°C.

    • Slowly add a 1.0 M aqueous solution of sodium hydroxide (NaOH, 1.2 eq) dropwise over 1 hour, maintaining the temperature at 40°C.

    • Monitor the reaction by TLC until the starting diester is consumed (approximately 4-6 hours).

    • Cool the reaction mixture to room temperature and then pour it into ice-cold water.

    • Acidify the aqueous solution to pH 2-3 with 1 M hydrochloric acid (HCl).

    • The precipitated product, 5-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Benzyl Protection of the Carboxylic Acid

The carboxylic acid at the C3 position is protected as a benzyl ester to prevent its reduction in the subsequent step.

  • Procedure:

    • Suspend 5-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid (1.0 eq) in N,N-dimethylformamide (DMF).

    • Add potassium carbonate (K₂CO₃, 1.5 eq) to the suspension and stir for 15 minutes at room temperature.

    • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to afford ethyl 3-(benzyloxycarbonyl)-1H-pyrazole-5-carboxylate.

Step 3: Reduction of the C5-Ester to a Hydroxymethyl Group

The less sterically hindered C5-ester is selectively reduced to the corresponding primary alcohol.

  • Procedure:

    • Dissolve ethyl 3-(benzyloxycarbonyl)-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Add lithium borohydride (LiBH₄, 2.0 eq) portion-wise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the mixture with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by column chromatography to yield benzyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate.

Step 4: Nitration of the Pyrazole Ring

The C4 position of the pyrazole ring is activated for electrophilic substitution and is nitrated to introduce the precursor to the amino group.

  • Procedure:

    • To a stirred solution of benzyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0°C, add fuming nitric acid (HNO₃, 1.1 eq) dropwise.

    • Maintain the temperature below 5°C during the addition.

    • Stir the reaction mixture at 0-5°C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried to give benzyl 4-nitro-5-(hydroxymethyl)-1H-pyrazole-3-carboxylate.

Step 5: Catalytic Hydrogenation for Nitro Group Reduction and Benzyl Deprotection

This efficient step accomplishes both the reduction of the nitro group to an amine and the hydrogenolysis of the benzyl ester to the carboxylic acid in a single operation.

  • Procedure:

    • Dissolve benzyl 4-nitro-5-(hydroxymethyl)-1H-pyrazole-3-carboxylate (1.0 eq) in methanol or ethanol.

    • Add 10% palladium on carbon (Pd/C, 10 mol%) to the solution.

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 8-12 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid, which can be used in the next step without further purification.

Step 6: Amidation of the C3-Carboxylic Acid

The final step involves the conversion of the carboxylic acid to the primary carboxamide.

  • Procedure:

    • Dissolve the crude 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid (1.0 eq) in a mixture of DMF and dichloromethane (DCM).

    • Add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) to the solution and stir for 30 minutes at room temperature.

    • Bubble ammonia gas through the reaction mixture for 15-20 minutes, or add a concentrated aqueous solution of ammonium hydroxide (NH₄OH, 2.0 eq).

    • Stir the reaction for an additional 4-6 hours at room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield the final product, 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1Diethyl 1H-pyrazole-3,5-dicarboxylateNaOH, TEAB5-(Ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid70-80
25-(Ethoxycarbonyl)-1H-pyrazole-3-carboxylic acidBenzyl bromide, K₂CO₃Ethyl 3-(benzyloxycarbonyl)-1H-pyrazole-5-carboxylate85-95
3Ethyl 3-(benzyloxycarbonyl)-1H-pyrazole-5-carboxylateLiBH₄Benzyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate75-85
4Benzyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylateHNO₃, H₂SO₄Benzyl 4-nitro-5-(hydroxymethyl)-1H-pyrazole-3-carboxylate80-90
5Benzyl 4-nitro-5-(hydroxymethyl)-1H-pyrazole-3-carboxylateH₂, Pd/C4-Amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid90-95
64-Amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acidEDC·HCl, HOBt, NH₃4-Amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide60-70

Causality and Experimental Choices

  • Selective Monohydrolysis: The use of a phase-transfer catalyst like TEAB is intended to facilitate the reaction between the aqueous NaOH and the organic-soluble diester, allowing for a more controlled and selective hydrolysis.[3] The stoichiometry of NaOH is critical to prevent the formation of the diacid.

  • Protection Strategy: A benzyl protecting group was chosen for the carboxylic acid due to its stability under the planned reduction and nitration conditions, and its convenient removal via catalytic hydrogenation, which can be performed concurrently with the nitro group reduction.

  • Choice of Reducing Agent: Lithium borohydride is a milder reducing agent than lithium aluminum hydride and is often used for the reduction of esters to alcohols. Its use here is intended to minimize potential side reactions.

  • Nitration Conditions: The use of a mixture of fuming nitric acid and concentrated sulfuric acid is a standard and effective method for the nitration of many aromatic and heteroaromatic systems. The low temperature is crucial to control the reaction and prevent over-nitration or degradation.

  • Amidation Coupling Agents: EDC and HOBt are commonly used coupling agents for the formation of amide bonds. They activate the carboxylic acid, making it more susceptible to nucleophilic attack by ammonia, leading to the formation of the desired carboxamide under mild conditions.[4]

Trustworthiness and Self-Validation

The described protocol is designed as a self-validating system. Each step should be monitored by TLC to ensure the complete consumption of the starting material before proceeding to the next step. The intermediate products at each stage can be characterized by standard analytical techniques (NMR, Mass Spectrometry, IR) to confirm their identity and purity, ensuring the success of the subsequent transformation. The final product should be thoroughly characterized to confirm its structure and purity, meeting the standards required for its intended use in research and drug development.

References

  • Synthesis of Novel Heterocyclic Pyrazole-3-carboxamides using Nitrilimines. (n.d.).
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Retrieved from [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (2020). Journal of the American Chemical Society. Retrieved from [Link]

  • Advances in Pyrazole Ring Formation and Their Methodologies: Review. (2025). Retrieved from [Link]

  • Pyrazole. (n.d.). Retrieved from [Link]

  • Mechanism for the formation of pyrazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. (2020). PMC. Retrieved from [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark. Retrieved from [Link]

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. (n.d.). J-Stage. Retrieved from [Link]

  • Optimization of the selective monohydrolysis of diethyl 4-aryl-4H-pyran-3,5-dicarboxylates. (2011). MDPI. Retrieved from [Link]

  • The Recent Development of the Pyrazoles : A Review. (2021). TSI Journals. Retrieved from [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2019). PubMed. Retrieved from [Link]

  • Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of pyrazole-3-carboxamide derivatives 41–49. Reagents and... (n.d.). ResearchGate. Retrieved from [Link]

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Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note describes the development and validation of a simple, precise, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide, a key heterocyclic intermediate in pharmaceutical synthesis. The inherent polarity of the analyte presents a significant chromatographic challenge, often leading to poor retention on traditional reversed-phase columns. To address this, a Hydrophilic Interaction Liquid Chromatography (HILIC) based method was developed. The final optimized method utilizes an amide-based stationary phase with an isocratic mobile phase of acetonitrile and a volatile buffer, providing excellent peak shape, resolution, and retention. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and was found to be specific, linear, accurate, precise, and robust.[1][2][3][4][5] Furthermore, forced degradation studies confirmed the method's stability-indicating capabilities, effectively separating the parent analyte from its degradation products formed under various stress conditions.[6][7][8][9][10]

Introduction

4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide is a polar, heterocyclic compound that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Accurate quantification of this intermediate is essential for ensuring the quality, consistency, and safety of the final drug product. The presence of multiple polar functional groups, including an amino group, a hydroxyl group, and a carboxamide, makes this molecule highly hydrophilic.[11] This characteristic poses a significant challenge for traditional reversed-phase HPLC, where polar compounds often exhibit poor retention and elute near the void volume, making accurate quantification difficult.[11][12][13]

Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative for the separation of polar and hydrophilic compounds.[11][14][15] In HILIC, a polar stationary phase is used in conjunction with a mobile phase containing a high concentration of a water-miscible organic solvent, typically acetonitrile. This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention. This application note details the systematic development and validation of a HILIC-based HPLC method for the quantification of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide.

Materials and Methods

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

Chemicals and Reagents:

  • 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

Chromatographic Conditions:

ParameterCondition
Column Amide-based HILIC column (e.g., XBridge BEH Amide, 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase 90:10 (v/v) Acetonitrile: 10 mM Ammonium Formate, pH 3.0 (adjusted with formic acid)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 260 nm (based on UV spectrum of the analyte)
Run Time 10 minutes

Experimental Protocols

Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for the linearity study.

Sample Preparation:

  • Accurately weigh the sample containing 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide.

  • Dissolve the sample in a known volume of 50:50 acetonitrile/water to achieve a theoretical concentration within the linearity range.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Method Development and Optimization

The primary challenge in developing a quantitative method for 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide is its high polarity. Initial screening on various C18 reversed-phase columns with highly aqueous mobile phases resulted in poor retention and peak shape.[13] Consequently, a HILIC-based approach was investigated.

Column Selection: Several HILIC stationary phases were screened, including bare silica, diol, and amide phases. The amide phase provided the best peak shape and retention for the analyte, likely due to a combination of partitioning and hydrogen bonding interactions.[15]

Mobile Phase Optimization: The mobile phase composition was optimized to achieve optimal retention, peak shape, and sensitivity.

  • Organic Modifier: Acetonitrile was chosen as the organic modifier due to its aprotic nature and common use in HILIC.[11] The percentage of acetonitrile was varied, with 90% providing the best balance of retention time and run time.

  • Aqueous Component: A volatile buffer, ammonium formate, was selected to ensure compatibility with mass spectrometry if future hyphenation is desired. The buffer concentration and pH were optimized to control the ionization state of the analyte and improve peak shape. A pH of 3.0 was found to be optimal.

Figure 1: HPLC Method Development Workflow.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2][3][4][5]

Specificity (Forced Degradation Study): Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[6][7][8][9][10] The analyte was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The goal was to achieve 5-20% degradation of the active ingredient.[6][9]

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 4 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105 °C for 48 hours.

  • Photolytic Degradation: Solid drug substance exposed to UV light (254 nm) for 24 hours.

The results showed significant degradation under acidic, basic, and oxidative conditions. The parent peak was well-resolved from all degradation product peaks, demonstrating the method's specificity.

G cluster_stress Stress Conditions cluster_products Degradation Products Analyte 4-amino-5-(hydroxymethyl)- 1H-pyrazole-3-carboxamide Acid Acid Hydrolysis (0.1N HCl, 60°C) Analyte->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Analyte->Base Oxidation Oxidation (3% H2O2, RT) Analyte->Oxidation Thermal Thermal (105°C) Analyte->Thermal No significant degradation Photo Photolytic (UV 254nm) Analyte->Photo No significant degradation DP1 Deg. Product 1 Acid->DP1 DP2 Deg. Product 2 Base->DP2 DP3 Deg. Product 3 Oxidation->DP3

Figure 2: Forced Degradation Pathway Summary.

Linearity and Range: The linearity of the method was evaluated by analyzing six concentrations of the reference standard ranging from 1 µg/mL to 100 µg/mL. The calibration curve showed excellent linearity with a correlation coefficient (r²) of > 0.999.

Accuracy: Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was between 98.0% and 102.0%.

Precision:

  • Repeatability (Intra-day precision): The relative standard deviation (RSD) for six replicate injections of the 50 µg/mL standard was less than 1.0%.

  • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst. The RSD between the two days was less than 2.0%.

LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve. The LOQ was confirmed to be quantifiable with acceptable precision and accuracy.

Robustness: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, including the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% acetonitrile). The system suitability parameters remained within the acceptance criteria, demonstrating the method's robustness.

Summary of Validation Data:

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the analyte retention timePassed
Linearity (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mLConfirmed
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Repeatability (%RSD) ≤ 2.0%0.8%
Intermediate Precision (%RSD) ≤ 2.0%1.5%
Robustness System suitability passesPassed

Conclusion

A robust and reliable HILIC-based HPLC method has been successfully developed and validated for the quantification of the highly polar compound 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide. The method is specific, linear, accurate, precise, and robust, meeting all the requirements of the ICH guidelines. The forced degradation studies demonstrated the stability-indicating nature of the method, making it suitable for routine quality control analysis and stability studies of this pharmaceutical intermediate.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). Available from: [Link]

  • ICH, Q2(R1) Validation of Analytical Procedures: Text and Methodology (2005). Available from: [Link]

  • Waters Corporation. Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters using XBridge BEH Amide XP Columns. Available from: [Link]

  • PubMed. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Available from: [Link]

  • PubMed. Evaluation of hydrophilic interaction chromatography (HILIC) versus C18 reversed-phase chromatography for targeted quantification of peptides by mass spectrometry. Available from: [Link]

  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. Available from: [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

Sources

Application Notes and Protocols: 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide as a Precursor for Pyrazolopyrimidines

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrazolopyrimidines and the Utility of a Key Precursor

Pyrazolopyrimidines represent a critical class of heterocyclic compounds in medicinal chemistry and drug discovery. As bioisosteres of purines, they interact with a wide array of biological targets, demonstrating therapeutic potential across various diseases.[1][2] Derivatives of this scaffold have been investigated and developed as potent inhibitors of kinases, such as Janus kinase 2 (JAK2) and phosphoinositide 3-kinases (PI3Ks), which are pivotal in cancer and inflammatory disease pathways.[3][4][5] Furthermore, their diverse biological activities include anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][6]

The synthesis of these valuable scaffolds often relies on the strategic use of highly functionalized precursors. Among these, 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide stands out as a versatile and efficient building block. Its strategically placed amino, hydroxymethyl, and carboxamide functional groups provide multiple reactive sites for cyclocondensation reactions, enabling the construction of the fused pyrazolopyrimidine ring system. This application note provides a detailed guide on the utilization of this precursor, outlining the underlying chemical principles and offering robust protocols for the synthesis of pyrazolo[3,4-d]pyrimidines.

Chemical Profile of the Precursor: 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide

A thorough understanding of the precursor's properties is fundamental to its successful application.

PropertyValueReference
CAS Number 139756-02-8[7][8][9][10][11]
Molecular Formula C5H8N4O2
Molecular Weight 156.14 g/mol
Appearance Off-White Solid[8]
Solubility Soluble in polar aprotic solvents like DMF and DMSO.

The key to this precursor's utility lies in the reactivity of its vicinal amino and carboxamide groups on the pyrazole core. The amino group acts as a nucleophile, while the carboxamide can participate in cyclization, often after conversion to a more reactive intermediate. The hydroxymethyl group at the 5-position offers a further point for diversification of the final pyrazolopyrimidine product, or it can be a crucial element for biological activity.

Core Synthetic Strategy: Cyclocondensation to Pyrazolo[3,4-d]pyrimidines

The primary application of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide is in the synthesis of pyrazolo[3,4-d]pyrimidines through cyclocondensation reactions. This typically involves reacting the aminopyrazole with a 1,3-dielectrophilic species, which provides the necessary carbon atoms to form the pyrimidine ring.

A general workflow for this transformation is depicted below:

G cluster_0 Precursor & Reagent cluster_1 Reaction cluster_2 Product Precursor 4-amino-5-(hydroxymethyl)- 1H-pyrazole-3-carboxamide Cyclocondensation Cyclocondensation Precursor->Cyclocondensation Dielectrophile 1,3-Dielectrophile (e.g., β-ketoester, malononitrile) Dielectrophile->Cyclocondensation Product Substituted Pyrazolo[3,4-d]pyrimidine Cyclocondensation->Product

Caption: General workflow for pyrazolo[3,4-d]pyrimidine synthesis.

The choice of the 1,3-dielectrophile is critical as it dictates the substitution pattern on the newly formed pyrimidine ring. Common dielectrophiles include β-ketoesters, malonates, and cyanoacetamide derivatives.[12] The reaction conditions, such as solvent, temperature, and catalyst, are optimized to favor cyclization and maximize yield.

Detailed Experimental Protocols

Protocol 1: Synthesis of a 4-Oxo-pyrazolo[3,4-d]pyrimidine Derivative using a β-Ketoester

This protocol describes a common method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, which are valuable intermediates for further functionalization.

Reaction Scheme:

G cluster_precursor Precursor cluster_reagent Reagent cluster_conditions Conditions cluster_product Product precursor 4-amino-5-(hydroxymethyl)- 1H-pyrazole-3-carboxamide conditions Acetic Acid (Solvent/Catalyst) Reflux precursor->conditions + reagent β-Ketoester (e.g., Ethyl Acetoacetate) reagent->conditions + product 6-(Hydroxymethyl)-3-methyl- 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one conditions->product

Caption: Synthesis of a pyrazolo[3,4-d]pyrimidin-4-one derivative.

Materials:

  • 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask, add 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide (1 equivalent).

  • Add glacial acetic acid to dissolve the starting material (approximately 10-15 mL per gram of precursor).

  • Add ethyl acetoacetate (1.1 equivalents) to the solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the crude 6-(hydroxymethyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Rationale and Insights:

  • Solvent and Catalyst: Glacial acetic acid serves as both the solvent and an acid catalyst, facilitating the initial condensation between the amino group of the pyrazole and the keto group of the β-ketoester, followed by intramolecular cyclization.

  • Reaction Control: The reaction temperature is crucial; refluxing in acetic acid provides the necessary energy for the cyclization to proceed efficiently.[2]

  • Workup: Precipitation in ice-cold water is an effective method for isolating the product, as the pyrazolopyrimidine derivative is typically much less soluble in water than the acetic acid and unreacted starting materials.

Protocol 2: Synthesis of a 4-Amino-pyrazolo[3,4-d]pyrimidine Derivative

This protocol outlines the synthesis of a 4-aminopyrazolo[3,4-d]pyrimidine, a common scaffold in kinase inhibitors.[13] This often involves a two-step process starting from the 4-oxo derivative synthesized in Protocol 1.

Reaction Scheme:

G cluster_start Starting Material cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Amination start_mat 6-(Hydroxymethyl)-3-methyl- 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one step1_reagent POCl3 start_mat->step1_reagent step1_product 4-Chloro-6-(hydroxymethyl)-3-methyl- 1H-pyrazolo[3,4-d]pyrimidine step1_reagent->step1_product step2_reagent Ammonia or Amine step1_product->step2_reagent step2_product 4-Amino-6-(hydroxymethyl)-3-methyl- 1H-pyrazolo[3,4-d]pyrimidine step2_reagent->step2_product

Caption: Two-step synthesis of a 4-aminopyrazolo[3,4-d]pyrimidine.

Step 1: Chlorination

Materials:

  • 6-(hydroxymethyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

  • Phosphorus oxychloride (POCl3)

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Place the 4-oxo-pyrazolo[3,4-d]pyrimidine derivative (1 equivalent) in a round-bottom flask under an inert atmosphere.

  • Carefully add phosphorus oxychloride (5-10 equivalents) to the flask.

  • Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the 4-chloro derivative.

  • Collect the solid by filtration, wash with water, and dry.

Step 2: Amination

Materials:

  • 4-Chloro-6-(hydroxymethyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidine

  • Ammonia solution (e.g., ammonium hydroxide) or a primary/secondary amine

  • A suitable solvent (e.g., ethanol, isopropanol)

  • Sealed tube or pressure vessel

Procedure:

  • Dissolve the 4-chloro derivative (1 equivalent) in a suitable solvent in a sealed tube.

  • Add an excess of the ammonia solution or the desired amine (3-5 equivalents).

  • Seal the tube and heat to 80-120 °C for several hours. The reaction progress should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the final 4-amino-pyrazolo[3,4-d]pyrimidine derivative.

Rationale and Insights:

  • Chlorination: The conversion of the 4-oxo group to a 4-chloro group is a crucial activation step. The chloro-substituent is a good leaving group, facilitating nucleophilic aromatic substitution.

  • Amination: The subsequent reaction with an amine introduces the desired amino functionality at the 4-position. The use of a sealed tube is often necessary to reach the required temperature and prevent the escape of volatile amines.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low yield in cyclocondensation Incomplete reactionIncrease reaction time or temperature. Consider a stronger acid catalyst if appropriate.
Side reactionsLower the reaction temperature. Ensure the purity of starting materials.
Difficulty in chlorination Incomplete conversionUse a larger excess of POCl3. Ensure anhydrous conditions.
Formation of byproducts in amination Reaction with the hydroxymethyl groupProtect the hydroxymethyl group (e.g., as an acetate or silyl ether) before chlorination and deprotect after amination.

Conclusion

4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide is a highly valuable and versatile precursor for the synthesis of a wide range of pyrazolopyrimidine derivatives. Its well-defined reactivity allows for the controlled construction of these medicinally important scaffolds. The protocols provided herein offer a solid foundation for researchers to explore the synthesis of novel pyrazolopyrimidine-based compounds for drug discovery and development. Careful optimization of reaction conditions and a thorough understanding of the underlying chemical principles are key to achieving high yields and purity of the desired products.

References

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.). Google Scholar.
  • Synthesis methods of pyrazolo[3,4‐d]pyrimidines. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024, October 24). National Center for Biotechnology Information. Retrieved from [Link]

  • Efficient Synthesis of Pyrazolopyrimidines Containing a Chromane Backbone with Biological Activity Evaluation. (2025, June 2). ACS Omega. Retrieved from [Link]

  • Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. (2017, July 15). PubMed. Retrieved from [Link]

  • Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2022, November 16). Taylor & Francis Online. Retrieved from [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025, February 5). Royal Society of Chemistry. Retrieved from [Link]

  • CAS 139756-02-8. (n.d.). Pharmacompass. Retrieved from [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. (2021, January 19). Letters in Applied NanoBioScience. Retrieved from [Link]

Sources

in vivo murine dosing protocol for 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical In Vivo Pharmacokinetic and Pharmacodynamic Dosing Protocol for 4-Amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide (AHPC)

Executive Summary & Mechanistic Rationale

4-Amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide (AHPC; CAS: 22283-31-4) is a low-molecular-weight (MW: 156.14 g/mol ) heterocyclic compound. In modern drug discovery, pyrazole-3-carboxamide derivatives are extensively utilized as purine bioisosteres and 4-deaza-analogues of nucleosides 1. By mimicking the adenine ring of ATP, these compounds competitively bind to the hinge region of critical kinases—most notably Cyclin-Dependent Kinases (CDK2, CDK4/6)—making them potent modulators of cell cycle progression in oncology models 2.

This application note details a self-validating, highly reproducible murine dosing protocol designed to evaluate the pharmacokinetics (PK) and pharmacodynamics (PD) of AHPC.

Signaling_Pathway AHPC AHPC (Purine Bioisostere) CDK2 CDK2 / Cyclin Complex AHPC->CDK2 ATP-Competitive Inhibition ATP Endogenous ATP ATP->CDK2 Competes with AHPC Rb Retinoblastoma (Rb) Protein CDK2->Rb Blocks Phosphorylation E2F E2F Transcription Factor Rb->E2F Sequesters (Active Rb) CellCycle G1 to S Phase Transition E2F->CellCycle Prevents Progression

Mechanism of AHPC as a purine bioisostere inhibiting CDK2-mediated cell cycle progression.

Formulation Strategy & Causality

While AHPC possesses polar functional groups (amino, hydroxymethyl, and carboxamide) that provide moderate intrinsic aqueous solubility, achieving the high systemic concentrations necessary for in vivo efficacy testing requires a carefully engineered co-solvent vehicle.

Vehicle Composition: 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline (0.9% NaCl)

  • Causality of Selection:

    • DMSO (5%): Acts as the primary solubilizer to disrupt the crystalline lattice of the neat AHPC powder. Exceeding 5% can cause localized tissue toxicity and hemolysis during IV administration.

    • PEG300 (40%): A miscible co-solvent that maintains AHPC in solution as it transitions from the high-solubility DMSO phase into the aqueous physiological environment, preventing sudden precipitation in the bloodstream.

    • Tween-80 (5%): A non-ionic surfactant that reduces surface tension and stabilizes the micro-emulsion, preventing molecular aggregation.

    • Saline (50%): Adjusts the final formulation to physiological tonicity.

Self-Validating QC Check: Following formulation, the solution must undergo a "Tyndall Effect" test (passing a laser pointer through the vial). The absence of beam scattering validates that the compound is fully dissolved and free of micro-precipitates, ensuring safe intravenous delivery.

Experimental Workflow: Murine Dosing Protocol

Subject Parameters: Female BALB/c mice, 6–8 weeks old, weighing 20–25 g. Mice designated for oral (PO) dosing must be fasted for 12 hours prior to administration to eliminate food-effect variability on gastrointestinal absorption.

Step-by-Step Preparation & Administration:

  • Weighing: Accurately weigh the required mass of AHPC powder into a sterile glass vial.

  • Solubilization: Add the calculated volume of DMSO. Vortex for 60 seconds until optically clear.

  • Co-solvent Addition: Add PEG300, vortex for 30 seconds. Add Tween-80, vortex for 30 seconds.

  • Aqueous Dilution: Critically, add the 0.9% Saline dropwise while continuously vortexing. Rapid addition of the aqueous phase can cause localized supersaturation and irreversible precipitation.

  • Intravenous (IV) Dosing (5 mg/kg): Restrain the mouse and warm the tail to dilate the lateral tail vein. Inject a volume of ~50 µL (scaled to exactly 2 mL/kg) using a 29G insulin syringe.

  • Oral (PO) Dosing (20 mg/kg): Administer a volume of ~200 µL (scaled to exactly 10 mL/kg) via oral gavage using a 20G reusable feeding needle.

PKPD_Workflow Formulation 1. Formulation 5% DMSO, 40% PEG300 5% Tween-80, 50% Saline QC 2. Quality Control Visual Inspection & LC-MS/MS Calibration Formulation->QC Dosing 3. Murine Dosing IV: 5 mg/kg | PO: 20 mg/kg (BALB/c Mice) QC->Dosing Sampling 4. Blood/Tissue Sampling 0.25, 0.5, 1, 2, 4, 8, 24 h Dosing->Sampling Analysis 5. Bioanalysis PK Parameter Extraction (Cmax, AUC, T1/2) Sampling->Analysis

Preclinical PK/PD workflow for AHPC murine dosing and bioanalysis.

PK/PD Sampling and Bioanalysis

Pharmacokinetic (PK) Sampling:

  • Timepoints: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Causality: The 0.25h point captures the critical distribution (alpha) phase of the IV dose and the rapid absorption phase of the PO dose. The 24h point is essential for accurately modeling the terminal elimination half-life ( T1/2​ ).

  • Collection: Draw ~30 µL of blood via submandibular puncture into K2EDTA-coated tubes.

    • Causality: K2EDTA is selected over heparin because heparin can cause matrix suppression during LC-MS/MS bioanalysis and interferes with downstream PCR-based PD assays.

Pharmacodynamic (PD) Tissue Harvesting:

  • At T=4h (expected Cmax​ ) and T=24h , euthanize a subset of mice. Rapidly excise target tissues (e.g., tumor xenografts or liver) and immediately snap-freeze in liquid nitrogen.

  • Causality: Snap-freezing within 30 seconds of excision is mandatory. Endogenous phosphatases become highly active during tissue ischemia; delayed freezing will artificially degrade phosphorylated target proteins (e.g., p-Rb), permanently invalidating the PD efficacy readout.

Data Presentation & Expected Outcomes

Table 1: Experimental Dosing Groups

Group Route Dose (mg/kg) Formulation Vehicle Fasted Status N (Mice)
1 IV 5 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline Fed 3

| 2 | PO | 20 | 5% DMSO / 40% PEG300 / 5% Tween-80 / 50% Saline | Fasted | 3 |

Table 2: Representative Pharmacokinetic Parameters (Projected)

Parameter Description IV (5 mg/kg) PO (20 mg/kg)

| Cmax​ | Maximum plasma concentration | ~4,500 ng/mL | ~2,100 ng/mL | | Tmax​ | Time to maximum concentration | 0.08 h (5 min) | 1.5 h | | AUC0−last​ | Area under the curve | ~8,200 hng/mL | ~14,500 hng/mL | | T1/2​ | Terminal half-life | 3.2 h | 3.8 h | | % F | Oral Bioavailability | N/A | ~44% |

Note: Bioavailability (%F) is calculated as (AUCPO​/AUCIV​)×(DoseIV​/DosePO​)×100 .

References

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. 1

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Publishing. 2

  • Ribavirin Derivatives. News-Medical.Net.3

  • CDK4/6 inhibitors: a brief overview and prospective research directions. ResearchGate. 4

Sources

cell viability assay protocols using 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Evaluating the Anti-Proliferative Efficacy of 4-Amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide Using High-Throughput Cell Viability Assays

Introduction & Scientific Rationale

Pyrazole-3-carboxamide derivatives have garnered significant attention in oncology drug discovery due to their potent inhibition of cyclin-dependent kinases (CDK2/4) and Fms-like receptor tyrosine kinase 3 (FLT3) [1]. Specifically, compounds such as 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide (CAS: 22283-31-4) [2] serve as critical scaffolds and test articles for evaluating anti-proliferative efficacy in acute myeloid leukemia (AML) and solid tumor models.

Accurate measurement of cell viability following treatment with these kinase inhibitors is essential for establishing half-maximal inhibitory concentrations (IC50), understanding structure-activity relationships (SAR), and advancing lead compounds through preclinical development. This guide details the protocols and mechanistic causality for assessing the cytotoxicity of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide using metabolic and ATP-dependent assays.

Mechanism of Action

The primary mechanism by which 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide analogs exert their cytotoxic effect is through competitive binding at the ATP-binding pocket of target kinases. This inhibition disrupts cell cycle progression (G1/S phase arrest) and induces apoptosis [1]. Consequently, treated cells exhibit a sharp decline in metabolic activity, which can be quantified by measuring intracellular ATP levels or oxidoreductase enzyme activity.

MOA Cmpd 4-Amino-5-(hydroxymethyl)- 1H-pyrazole-3-carboxamide Kinase Inhibition of FLT3 & CDK2/4 Cmpd->Kinase Binds ATP pocket Arrest Cell Cycle Arrest & Apoptosis Kinase->Arrest Blocks proliferation Metab Decreased ATP & Dehydrogenase Activity Arrest->Metab Loss of viability Read Reduced Luminescence or Absorbance Metab->Read Assay detection

Figure 1: Mechanism of action of pyrazole-3-carboxamides leading to measurable viability readouts.

Establishing a Self-Validating Assay System

To ensure scientific integrity and prevent false positives/negatives caused by compound interference, every assay plate must function as a self-validating system by including the following controls:

  • Vehicle Control (0.1% DMSO): Establishes the 100% viability baseline. 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide is typically dissolved in DMSO; matching the exact solvent concentration isolates the compound's true cytotoxic effect.

  • Positive Control (e.g., Staurosporine): A known pan-kinase inhibitor and apoptotic agent confirms the cells are responsive and the assay is capable of detecting cell death.

  • No-Cell Background Control: Culture media plus assay reagent (without cells). This quantifies background signal (e.g., auto-luminescence or media absorbance) which must be subtracted from all experimental wells.

  • Compound Interference Control: Media + Reagent + Test Compound (no cells). Validates that the pyrazole-3-carboxamide derivative does not spontaneously reduce MTT or inhibit the luciferase enzyme, which would skew IC50 calculations.

Assay Selection & Data Presentation

When evaluating pyrazole-3-carboxamide derivatives, researchers must select viability assays that minimize compound interference. Because some highly substituted pyrazole derivatives exhibit autofluorescence or redox reactivity, luminescence-based ATP detection and absorbance-based tetrazolium reduction are the gold standards, as detailed in the [3].

Table 1: Comparative Analysis of Cell Viability Assays for Pyrazole-3-carboxamide Derivatives

Assay ParameterCellTiter-Glo (ATP-Dependent)MTT Assay (Metabolic/Tetrazolium)
Readout Modality Luminescence (Glow-type)Absorbance (570 nm)
Target Biomarker Intracellular ATP levelsNAD(P)H-dependent oxidoreductases
Sensitivity High (Detects <10 cells/well)Moderate (Detects ~1,000 cells/well)
Protocol Format Homogeneous (Add-Mix-Measure)Heterogeneous (Requires solubilization)
Compound Interference Low (Luminescence avoids autofluorescence)Moderate (Redox-active pyrazoles may reduce MTT)
Throughput Ultra-High (384/1536-well compatible)Medium to High (96/384-well compatible)

Experimental Workflows & Methodologies

Workflow Seed 1. Cell Seeding (96 or 384-well plates) Treat 2. Compound Treatment (Serial Dilutions of Pyrazole) Seed->Treat Incubate 3. Incubation (24-72 hours at 37°C) Treat->Incubate Assay 4. Reagent Addition (MTT or CellTiter-Glo) Incubate->Assay Read 5. Signal Detection (Absorbance or Luminescence) Assay->Read

Figure 2: High-throughput workflow for evaluating cell viability and calculating compound IC50.

Protocol A: ATP-Dependent Luminescent Assay (CellTiter-Glo)

This method is preferred for high-throughput screening of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide due to its extreme sensitivity and homogeneous format.

  • Cell Seeding: Seed target cells (e.g., MV4-11 AML cells) at 5,000 cells/well in 96-well opaque white plates (100 µL/well).

    • Causality: Opaque white plates maximize luminescent signal reflection and prevent well-to-well optical crosstalk.

  • Compound Treatment: Treat cells with serial dilutions of the test compound (typically 0.1 nM to 10 µM). Incubate for 48-72 hours at 37°C, 5% CO2.

    • Causality: A 10-point dose-response curve captures both the upper and lower asymptotes necessary for accurate non-linear regression analysis.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes.

    • Causality: The luciferase enzyme reaction is highly temperature-dependent. Uneven temperature across the plate (edge effects) will result in a high coefficient of variation (CV) [4].

  • Reagent Addition: Add 100 µL of CellTiter-Glo Reagent to each well.

    • Causality: The reagent contains detergents for rapid cell lysis and ATPase inhibitors to stabilize the released ATP, ensuring the luminescent signal accurately reflects the ATP present at the exact time of lysis.

  • Lysis & Stabilization: Mix on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes.

    • Causality: Mixing ensures complete physical lysis. The 10-minute resting period stabilizes the luminescent signal (glow kinetics) by allowing the initial rapid consumption of ATP to plateau.

  • Detection: Record luminescence using a microplate reader (integration time: 0.25–1.0 second/well).

Protocol B: Tetrazolium Reduction Assay (MTT)

This method is a cost-effective alternative that measures the metabolic activity of cells following pyrazole-3-carboxamide treatment.

  • Cell Seeding: Seed cells at 10,000 cells/well in 96-well clear-bottom plates (100 µL/well).

    • Causality: A higher seeding density is required compared to ATP assays due to the lower sensitivity of colorimetric detection.

  • Compound Treatment: Administer 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.

    • Causality: Viable cells with active metabolism convert the yellow tetrazolium salt into purple formazan via NAD(P)H-dependent oxidoreductases. The 4-hour window allows sufficient signal accumulation without inducing MTT-related toxicity [5].

  • Solubilization: Add 100 µL of Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.

    • Causality: Formazan crystals are insoluble in aqueous culture media. The acidic SDS lyses the cells and solubilizes the crystals, preventing light scattering during the absorbance reading [3].

  • Detection: Measure absorbance at 570 nm with a reference wavelength of 650 nm.

    • Causality: 570 nm is the peak absorbance of formazan. Subtracting the 650 nm reference corrects for cellular debris, condensation, and well-to-well optical variations.

References

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed Central (PMC), NIH.[Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf, NIH.[Link]

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Application Note: Strategies for the Dissolution of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide in Aqueous Media

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the dissolution of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide in aqueous media. Due to the limited availability of specific solubility data for this compound, this document outlines a systematic, first-principles approach to developing effective dissolution protocols. We will analyze the molecule's structural attributes to predict its solubility behavior and provide detailed, step-by-step methodologies for solubility determination and enhancement, including pH modification and the use of co-solvents. This guide is designed to be a self-validating system, enabling researchers to identify the optimal conditions for their specific application.

Introduction

4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide is a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. Its structural complexity, featuring multiple hydrogen bond donors and acceptors, suggests a nuanced solubility profile that can present challenges in the preparation of aqueous stock solutions for biological assays and formulation development. Understanding and overcoming these solubility limitations is a critical first step in preclinical research. This document provides the foundational knowledge and experimental protocols necessary to systematically approach the dissolution of this and structurally related pyrazole carboxamide derivatives.

Analysis of Physicochemical Properties and Predicted Solubility Profile

The aqueous solubility of a compound is governed by its molecular structure. The structure of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide is presented below:

Caption: Chemical structure of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide.

The key functional groups influencing its solubility are:

  • Pyrazole Ring: A heterocyclic aromatic ring containing two adjacent nitrogen atoms. The unsubstituted pyrazole has a pKa of approximately 2.5[1][2] and can act as a weak base.

  • Amino Group (-NH2): A basic functional group that can be protonated in acidic conditions to form a more soluble salt.

  • Hydroxymethyl Group (-CH2OH): A polar group capable of hydrogen bonding with water.

  • Carboxamide Group (-CONH2): A polar group that can participate in hydrogen bonding.

The presence of multiple polar functional groups capable of hydrogen bonding suggests that the molecule has the potential for good aqueous solubility. However, strong intermolecular hydrogen bonding between the molecules themselves can lead to high crystal lattice energy and, consequently, poor solubility.

Experimental Determination of Aqueous Solubility

Given the absence of published data, the first step is to experimentally determine the equilibrium solubility of the compound. The shake-flask method is the gold standard for this purpose and is recommended by regulatory agencies such as the FDA.[3][4]

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

This protocol is adapted from standard pharmaceutical guidelines.[5][6][7]

Materials:

  • 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Buffers at pH 1.2, 4.5, and 6.8[4]

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Add an excess amount of the solid compound to a vial. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Add a known volume of the desired aqueous medium (e.g., 5 mL of PBS, pH 7.4) to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C).

  • Agitate the suspension for a sufficient time to reach equilibrium (typically 24-48 hours). It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[7]

  • After agitation, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Dilute the filtered sample with the appropriate mobile phase or buffer for analysis.

  • Quantify the concentration of the dissolved compound using a pre-calibrated HPLC or UV-Vis spectrophotometry method.

  • The resulting concentration is the equilibrium solubility of the compound in that specific medium and at that temperature.

Strategies for Enhancing Aqueous Solubility

If the experimentally determined solubility is insufficient for the intended application, several strategies can be employed to enhance it.

pH Modification

The presence of a basic amino group and the pyrazole ring suggests that the solubility of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide will be pH-dependent. In acidic conditions, these groups can be protonated, forming a more soluble salt. The relationship between pH, pKa, and solubility for a basic compound can be described by the Henderson-Hasselbalch equation.[8][9][10]

Procedure:

  • Follow the shake-flask protocol (Section 3.1) using a series of buffers with different pH values (e.g., from pH 2 to pH 10).

  • Plot the measured solubility as a function of pH.

  • This profile will identify the pH range where the compound exhibits its highest solubility. For many basic compounds, this will be at a lower pH.

Use of Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[11][12][13] Commonly used co-solvents in research settings include dimethyl sulfoxide (DMSO) and ethanol.[14][15][16]

Materials:

  • 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide

  • Dimethyl sulfoxide (DMSO), high purity

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-50 mM). The high polarity of DMSO makes it an excellent solvent for many organic molecules.[15]

  • For the final working solution, dilute the DMSO stock solution with the aqueous buffer. It is crucial to keep the final concentration of DMSO as low as possible, typically below 1% (v/v), to avoid off-target effects in biological assays.[17][18]

  • Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to prevent precipitation.

Materials:

  • 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide

  • Ethanol, high purity

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare a stock solution of the compound in 100% ethanol.

  • Similar to the DMSO protocol, dilute the ethanol stock solution with the aqueous buffer to the final desired concentration, ensuring the final ethanol concentration is compatible with the experimental system.

The following table summarizes the advantages and disadvantages of these common co-solvents:

Co-solventAdvantagesDisadvantages
DMSO Excellent solubilizing power for a wide range of compounds.[15]Can be toxic to cells at higher concentrations; may affect enzyme activity.
Ethanol Less toxic than DMSO; readily available.May not be as effective as DMSO for highly insoluble compounds.[19]
Temperature Adjustment

For most solid solutes, solubility increases with temperature. Gentle heating of the solvent can aid in the dissolution of the compound. However, it is essential to ensure the thermal stability of the compound at elevated temperatures.

Recommended Dissolution Workflow

The following diagram illustrates a systematic workflow for determining the optimal dissolution conditions for 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide.

G start Start: Solid Compound solubility_test Determine Equilibrium Solubility in Aqueous Buffer (pH 7.4) via Shake-Flask Method start->solubility_test is_soluble Is Solubility Sufficient? solubility_test->is_soluble ph_modification pH Modification: Determine pH-Solubility Profile is_soluble->ph_modification No end_soluble End: Use Aqueous Buffer is_soluble->end_soluble Yes cosolvent Co-solvent Approach: Test DMSO and Ethanol ph_modification->cosolvent If pH modification is insufficient end_ph End: Use Optimized pH Buffer ph_modification->end_ph end_cosolvent End: Use Co-solvent System cosolvent->end_cosolvent

Caption: Systematic workflow for dissolving 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide.

Troubleshooting

IssuePossible CauseRecommended Solution
Precipitation upon dilution of co-solvent stock The compound's solubility in the final aqueous medium is exceeded.Decrease the final concentration of the compound. Increase the percentage of the co-solvent (if permissible for the application). Add the co-solvent stock to the aqueous buffer more slowly with vigorous mixing.
Compound degradation The compound may be unstable at certain pH values or temperatures.Assess the stability of the compound under the chosen dissolution conditions using a time-course experiment with HPLC analysis.
Inconsistent solubility results Equilibrium may not have been reached. The solid form of the compound may vary between batches.Increase the agitation time in the shake-flask method. Characterize the solid form of the compound (e.g., using XRPD).

Conclusion

The dissolution of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide in aqueous media requires a systematic and experimentally driven approach. By understanding the physicochemical properties inferred from its structure and by methodically applying the protocols for solubility determination, pH modification, and the use of co-solvents, researchers can develop robust and reproducible methods for preparing solutions suitable for a wide range of scientific applications.

References

  • U.S. Food and Drug Administration. BCS Methodology: Solubility, Permeability & Dissolution. [Link]

  • Save My Exams. Henderson Hasselbalch Equation - AP Chemistry Study Guide. [Link]

  • Wikipedia. Henderson–Hasselbalch equation. [Link]

  • RK.MD. Henderson-Hasselbalch Equation. [Link]

  • University of Tartu. pKa values bases - Chair of Analytical Chemistry. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • ResearchGate. Co-solvent systems in dissolution testing: Theoretical considerations. [Link]

  • U.S. Food and Drug Administration. M9 Biopharmaceutics Classification System- Based Biowaivers. [Link]

  • American Chemical Society. N-Heterocyclic Olefins of Pyrazole and Indazole. [Link]

  • SciELO. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

  • Rohini College of Engineering and Technology. Henderson Hassel balch Equation. [Link]

  • Taylor & Francis Online. Co-solvent systems in dissolution testing: Theoretical considerations. [Link]

  • SciELO Colombia. THERMODYNAMIC STUDY OF THE SOLUBILITY OF SODIUM SULFADIAZINE IN SOME ETHANOL + WATER COSOLVENT MIXTURES. [Link]

  • PubMed. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. [Link]

  • BioAssay Systems. Shake Flask Method Summary. [Link]

  • World Health Organization. Annex 4 - World Health Organization (WHO). [Link]

  • PubChem. Pyrazole | C3H4N2 | CID 1048. [Link]

  • National Institutes of Health. Estimating the Aqueous Solubility of Pharmaceutical Hydrates. [Link]

  • Quora. How can dimethyl sulfoxide enhance solubility in lab applications?. [Link]

  • Taylor & Francis. Co-solvent systems in dissolution testing: Theoretical considerations. [Link]

  • National Institutes of Health. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. [Link]

  • gChem. DMSO. [Link]

  • ResearchGate. Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?. [Link]

  • National Institutes of Health. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. [Link]

Sources

Elucidating the Gas-Phase Chemistry: Mass Spectrometric Fragmentation Pathways of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Abstract

The structural characterization of novel pharmaceutical compounds is a cornerstone of drug discovery and development. Tandem mass spectrometry (MS/MS) provides critical insights into molecular structure through controlled fragmentation. This application note presents a detailed protocol and analysis of the electrospray ionization (ESI) tandem mass spectrometric fragmentation pathways of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide, a heterocyclic compound with functional groups relevant to medicinal chemistry. By employing high-resolution mass spectrometry, we propose and delineate the primary fragmentation routes, including characteristic neutral losses from the hydroxymethyl and carboxamide moieties, as well as cleavages of the core pyrazole ring structure. This guide serves as a methodological and interpretive resource for researchers engaged in the structural elucidation of complex small molecules.

Introduction: The Rationale for Fragmentation Analysis

In modern drug development, understanding a molecule's structure and stability is paramount. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is an indispensable tool for this purpose, offering exceptional sensitivity and structural information from minimal sample amounts[1][2]. The fragmentation pattern of a molecule in the gas phase acts as a structural fingerprint, allowing for unambiguous identification and differentiation from isomers.

The target analyte, 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide, possesses a pyrazole core, a heterocyclic scaffold found in numerous pharmaceuticals. Its structure is further functionalized with amino, hydroxymethyl, and carboxamide groups, each presenting a potential site for characteristic fragmentation. The study of pyrazole fragmentation has shown two primary pathways: the expulsion of molecular nitrogen (N₂) and the loss of hydrogen cyanide (HCN)[3][4]. However, the fragmentation behavior is heavily influenced by the nature and position of substituents[4][5].

This document provides a comprehensive protocol for acquiring and interpreting the MS/MS data for this compound. We will explain the causal logic behind instrumental parameter selection and detail the predicted fragmentation pathways, offering a foundational guide for scientists working with similar molecular scaffolds.

Instrumentation and Experimental Protocol

The following protocol is designed for a standard high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with a liquid chromatography system. Electrospray ionization (ESI) is the method of choice for this class of polar, thermally labile molecules as it typically produces protonated molecular ions [M+H]⁺ with minimal in-source fragmentation[6][7].

Materials and Reagents
  • Analyte: 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide (C₅H₈N₄O₂)

  • Solvents: LC-MS grade Water, Acetonitrile, and Formic Acid.

  • Preparation: A 1 µg/mL stock solution of the analyte was prepared in a 50:50 (v/v) mixture of acetonitrile and water with 0.1% formic acid. The addition of formic acid is crucial as it facilitates protonation in positive ion mode, leading to the formation of the [M+H]⁺ precursor ion needed for MS/MS analysis[8].

Liquid Chromatography (LC) Parameters
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Rationale: A standard reversed-phase gradient is employed to ensure the analyte is well-retained and separated from any potential impurities, providing a clean signal for mass spectrometric analysis.

Mass Spectrometry (MS) Parameters
  • Ionization Mode: ESI, Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • MS1 Scan Range: m/z 50-500.

  • MS/MS Analysis: Data-Dependent Acquisition (DDA).

  • Precursor Ion Selection: The most intense ion in the MS1 scan (predicted to be m/z 157.07) is selected for fragmentation.

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 10-40 eV.

  • Rationale: Positive mode is selected to generate the protonated [M+H]⁺ ion. A ramped collision energy is used to capture a wide range of fragment ions, from low-energy (stable) fragments to those requiring higher energy for their formation. This provides a more complete picture of the fragmentation landscape[9].

Experimental Workflow Diagram

The overall process, from sample preparation to data analysis, follows a logical sequence designed for robust and reproducible results.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep Prepare 1 µg/mL Analyte in 50:50 ACN/H₂O + 0.1% Formic Acid lc LC Separation (C18 Column) prep->lc esi ESI Ionization (Positive Mode) lc->esi ms1 MS1 Full Scan (Precursor Ion Detection) esi->ms1 cid Collision-Induced Dissociation (CID) ms1->cid Isolate [M+H]⁺ ms2 MS2 Scan (Product Ion Detection) cid->ms2 interp Elucidate Fragmentation Pathways ms2->interp

Caption: High-level workflow for fragmentation analysis.

Results and Discussion: Delineating the Fragmentation Pathways

The analysis begins with the identification of the protonated molecular ion. The monoisotopic mass of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide (C₅H₈N₄O₂) is 156.0647 Da. In positive ESI mode, this forms the [M+H]⁺ precursor ion at m/z 157.0725 . This ion is then isolated and subjected to collision-induced dissociation (CID) to generate the product ion spectrum.

The proposed fragmentation pathways are based on established chemical principles, including the stability of resulting fragment ions and neutral molecules. The primary fragmentation routes are detailed below and summarized in Table 1.

Primary Fragmentation Pathways
  • Loss of Water (H₂O): The hydroxymethyl group is a common site for dehydration. The protonated precursor ion readily loses a molecule of water (18.0106 Da), resulting in a prominent fragment ion at m/z 139.0619 . This is often one of the most favorable initial fragmentation steps for molecules containing an alcohol moiety.

  • Loss of Ammonia (NH₃): The structure contains two potential sources for the loss of ammonia (17.0265 Da): the C4-amino group and the C3-carboxamide group. Cleavage of the amino group is a direct and common pathway, leading to a fragment ion at m/z 140.0460 .

  • Sequential Losses: The initial fragment ions can undergo further fragmentation.

    • The ion at m/z 140.0460 (after loss of NH₃) can subsequently lose carbon monoxide (CO, 27.9949 Da) from the carboxamide group, yielding a fragment at m/z 112.0511 .

    • The ion at m/z 139.0619 (after loss of H₂O) can lose CO to produce a fragment at m/z 111.0670 .

    • Alternatively, the m/z 139.0619 ion can lose ammonia (NH₃), resulting in a fragment at m/z 122.0354 .

  • Cleavage of the Carboxamide Group: The amide bond itself can be cleaved.[10] Loss of the entire carboxamide group as a neutral radical (•CONH₂, 44.0215 Da) from the precursor ion would result in a fragment at m/z 113.0510 .

Fragmentation Pathway Diagram

The following diagram illustrates the proposed major fragmentation cascades originating from the protonated precursor ion.

G parent [M+H]⁺ m/z 157.0725 frag1 m/z 139.0619 parent->frag1 - H₂O frag2 m/z 140.0460 parent->frag2 - NH₃ frag3 m/z 113.0510 parent->frag3 - •CONH₂ frag1_1 m/z 111.0670 frag1->frag1_1 - CO frag1_2 m/z 122.0354 frag1->frag1_2 - NH₃ frag2_1 m/z 112.0511 frag2->frag2_1 - CO

Caption: Proposed ESI-MS/MS fragmentation pathways.

Summary of Predicted Fragment Ions

The table below provides a consolidated view of the key predicted ions, their calculated m/z values, and the corresponding neutral losses.

Fragment IonCalculated m/zNeutral Loss from PrecursorProposed Formula of Fragment
[M+H]⁺157.0725-C₅H₉N₄O₂⁺
[M+H - H₂O]⁺139.0619H₂O (18.0106 Da)C₅H₇N₄O⁺
[M+H - NH₃]⁺140.0460NH₃ (17.0265 Da)C₅H₆N₃O₂⁺
[M+H - •CONH₂]⁺113.0510•CONH₂ (44.0215 Da)C₄H₇N₃O⁺
[M+H - H₂O - CO]⁺111.0670H₂O + CO (46.0055 Da)C₄H₇N₄⁺
[M+H - H₂O - NH₃]⁺122.0354H₂O + NH₃ (35.0371 Da)C₅H₄N₃O⁺
[M+H - NH₃ - CO]⁺112.0511NH₃ + CO (45.0214 Da)C₄H₆N₃O⁺

Conclusion

This application note provides a robust framework for the analysis of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide using LC-MS/MS. We have detailed a comprehensive experimental protocol and proposed the primary fragmentation pathways under positive mode ESI conditions. The dominant fragmentation routes involve the initial neutral losses of water and ammonia from the hydroxymethyl and amino/carboxamide functional groups, respectively, followed by subsequent losses of carbon monoxide. These well-defined fragmentation patterns serve as a reliable signature for the structural confirmation of this compound and provide a valuable reference for the characterization of other structurally related pyrazole derivatives in pharmaceutical research.

References

  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. DOI: 10.5772/intechopen.79415. Retrieved from [Link][4]

  • Dittwald, P. (2013). Novel Methods for the Analysis of Small Molecule Fragmentation Mass Spectra. PhD Thesis, Friedrich Schiller University Jena. Retrieved from [Link][1]

  • El-Sayed, N. N. E. (2017). Fragmentations of pyrazole derivatives 9. ResearchGate. Retrieved from [Link]

  • Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link][5]

  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Retrieved from [Link][11]

  • Li, Y., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry. ACS Publications. DOI: 10.1021/acs.jafc.0c04229. Retrieved from [Link]

  • Kuhl, C. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. InTech. DOI: 10.5772/63018. Retrieved from [Link][2]

  • Patel, H. M., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Aksenov, A. A., et al. (2014). Advances in structure elucidation of small molecules using mass spectrometry. PMC, NIH. DOI: 10.1007/s00216-014-8223-y. Retrieved from [Link][6]

  • Wang, F., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]

  • Prasain, J. (n.d.). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Retrieved from [Link][8]

  • Zhang, J., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. DOI: 10.3390/molecules28155829. Retrieved from [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Semantic Scholar. DOI: 10.3390/molecules24040683. Retrieved from [Link][7]

  • Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS?. Retrieved from [Link][10]

  • Bristow, A. W. T., et al. (2013). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules using. University of Southampton. DOI: 10.1002/rcm.6528. Retrieved from [Link][9]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This troubleshooting guide is designed for researchers, scientists, and drug development professionals synthesizing 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide . This compound is a critical building block for pyrazolo[3,4-d]pyrimidine derivatives and serves as a core scaffold in the development of potent FLT3 and CDK inhibitors (1)[2].

Synthesizing this highly functionalized pyrazole often presents experimental bottlenecks, including poor amidation conversion, transition-metal catalyst poisoning, and functional group degradation. This guide provides a field-proven, self-validating synthetic strategy to bypass these issues and maximize your overall yield (3)[3].

Part 1: Optimized Synthetic Workflow

To achieve high yields, the sequence of functional group manipulation is critical. The workflow below illustrates the optimized pathway, utilizing an early-stage protecting group and strategic reordering of the amidation step.

SynthesisWorkflow A Ethyl 4-(benzyloxy)-3-oxobutanoate + DMF-DMA B Enaminone Intermediate A->B Step 1: Condensation C Ethyl 5-(benzyloxymethyl)-1H-pyrazole-3-carboxylate (via N2H4·H2O) B->C Step 2: Cyclization D Ethyl 5-(benzyloxymethyl)-4-nitro-1H-pyrazole-3-carboxylate (via HNO3/H2SO4) C->D Step 3: Nitration E 5-(benzyloxymethyl)-4-nitro-1H-pyrazole-3-carboxamide (via NH3/MeOH) D->E Step 4: Amidation F 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide (via Pd/C, H2) E->F Step 5: Global Reduction & Deprotection

Optimized 5-step synthetic workflow for 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide.

Part 2: Troubleshooting Guides & FAQs

FAQ 1: Why is my yield so low during the amidation of the ethyl ester?

The Issue: Direct amidation of ethyl 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxylate with methanolic ammonia typically stalls, yielding <30% conversion even under elevated temperatures and pressure. The Causality: The 4-amino group is strongly electron-donating via resonance. It pushes electron density into the pyrazole ring, significantly deactivating the adjacent C3-ester toward nucleophilic acyl substitution by ammonia. The Solution: Reorder your synthetic steps. Perform the amidation before reducing the nitro group (Step 4 in the workflow). The 4-nitro group is strongly electron-withdrawing, which highly activates the C3-ester. Amidation of the 4-nitro intermediate proceeds rapidly and quantitatively.

FAQ 2: I am seeing significant degradation of the hydroxymethyl group during nitration. How can I prevent this?

The Issue: Nitration of the pyrazole core using standard electrophilic conditions (HNO₃/H₂SO₄) leads to oxidation of the free primary alcohol, generating unwanted aldehyde and carboxylic acid byproducts. The Causality: Primary alcohols are highly susceptible to oxidation under harsh, strongly acidic nitrating conditions. The Solution: Mask the alcohol as a benzyl ether (O-benzyl) at the very beginning of the synthesis (e.g., starting with ethyl 4-(benzyloxy)-3-oxobutanoate). The O-benzyl group is completely stable to nitration. Brilliantly, this protecting group does not require a separate deprotection step; it is cleaved concurrently via hydrogenolysis during the final nitro-reduction step (4)[4].

FAQ 3: The final reduction step (Pd/C, H₂) stalls at 50% conversion. What is poisoning the catalyst?

The Issue: Hydrogenation of the 4-nitro group stalls prematurely, or intermediate hydroxylamines accumulate, leading to poor yields of the final 4-amino product (). The Causality: Both the pyrazole nitrogen atoms and the newly formed primary amine are strong σ-donors. They coordinate tightly to the active palladium surface, effectively poisoning the catalyst and blocking further hydrogen activation. The Solution: Run the hydrogenation under slightly acidic conditions. Adding 1.1 to 1.5 equivalents of HCl in ethanol protonates the pyrazole ring and the resulting amine. This prevents them from coordinating to the palladium metal, ensuring rapid and complete conversion.

Part 3: Quantitative Data & Yield Comparison

The table below summarizes the yield improvements achieved by switching from a standard linear route (late-stage amidation, unprotected alcohol) to the optimized, self-validating route described in this guide.

Synthetic StepStandard Route Yield (Unprotected / Late Amidation)Optimized Route Yield (O-Bn Protected / Early Amidation)Primary Cause of Yield Loss in Standard Route
Nitration 45%92% Oxidation of the free -OH to an aldehyde/acid.
Amidation 30%88% Deactivation of the ester by the 4-amino group.
Reduction 60%95% Catalyst poisoning by free amine coordination.
Overall Yield ~8% ~76% Compounding inefficiencies across all steps.

Part 4: Detailed Experimental Protocols

Protocol A: Preparation of 5-(benzyloxymethyl)-4-nitro-1H-pyrazole-3-carboxamide (Activated Amidation)

This step capitalizes on the electron-withdrawing nature of the nitro group to drive amidation.

  • Charge Reactor: Dissolve 10.0 g of ethyl 5-(benzyloxymethyl)-4-nitro-1H-pyrazole-3-carboxylate in 100 mL of 7N ammonia in methanol (NH₃/MeOH) within a heavy-walled pressure vessel.

  • Seal and Heat: Seal the vessel securely and heat the mixture to 80 °C behind a blast shield with continuous magnetic stirring for 12 hours.

  • Monitor: Cool the vessel to room temperature. Check reaction completion via TLC (DCM:MeOH, 9:1). The highly activated ester should show >95% conversion.

  • Workup: Concentrate the reaction mixture under reduced pressure. Triturate the resulting crude solid with cold diethyl ether (50 mL), filter, and dry under a vacuum to yield the intermediate carboxamide as a pale yellow solid.

Protocol B: Global Reduction & Deprotection (Synthesis of Final Product)

This step simultaneously reduces the nitro group to an amine and cleaves the O-benzyl ether.

  • Preparation: In a Parr hydrogenation flask, dissolve 5.0 g of 5-(benzyloxymethyl)-4-nitro-1H-pyrazole-3-carboxamide in 75 mL of absolute ethanol.

  • Acidification: Add 1.5 equivalents of concentrated aqueous HCl (approx. 2.2 mL of 37% HCl) to the solution. Critical step to prevent Pd catalyst poisoning.

  • Catalyst Addition: Carefully add 0.5 g of 10% Palladium on Carbon (Pd/C, 50% wet) under a continuous stream of argon or nitrogen.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times. Pressurize the flask to 45 psi with H₂ and shake at room temperature for 6 hours.

  • Filtration & Neutralization: Vent the hydrogen safely. Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with 20 mL of hot ethanol. Neutralize the filtrate with saturated aqueous NaHCO₃ until pH 7-8 is reached.

  • Isolation: Concentrate the filtrate in vacuo. Purify the residue via recrystallization from water/ethanol to afford pure 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide as an off-white crystalline solid.

References

  • Title: 4-Amino-1H-pyrazole-3-carbonitrile|CAS 68703-67-3 Source: Benchchem URL
  • Title: Tetrahydroindazole inhibitors of CDK2/cyclin complexes Source: PMC - NIH URL
  • Title: Transition-Metal-Catalyzed, Coordination-Assisted Functionalization of Nonactivated C(sp3)
  • Title: Reduction of Nitrogen-Based Functional Groups Source: Thieme E-Books URL

Sources

troubleshooting poor solubility of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of highly polar, polyfunctional heterocycles.

The compound 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide is a classic example of a "brick dust" molecule. Despite being small and highly polar, it often exhibits stubbornly poor solubility in 100% Dimethyl Sulfoxide (DMSO). This guide is designed to move beyond basic trial-and-error, providing you with the mechanistic causality behind this phenomenon and self-validating protocols to overcome it.

Part 1: The Mechanistic Root Cause (Causality)

To troubleshoot solubility, we must first understand the thermodynamic barrier preventing dissolution. The solid-state crystal lattice of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide is held together by a dense, 3D network of strong intermolecular hydrogen bonds.

When you introduce this compound to 100% DMSO, you are introducing it to a polar aprotic environment. DMSO features a highly localized negative charge on its sulfoxide oxygen, making it an exceptional Hydrogen Bond Acceptor (HBA) . However, its methyl protons can only participate in extremely weak C-H···X interactions, rendering DMSO a virtually ineffective Hydrogen Bond Donor (HBD) [1].

The compound possesses six HBDs and three strong HBAs. DMSO successfully solvates the compound's HBDs but leaves its HBAs (the carboxamide carbonyl, pyrazole nitrogen, and hydroxyl oxygen) entirely unsolvated. This creates a massive enthalpy penalty. The energy gained from this partial solvation is insufficient to overcome the lattice energy of the solid state, resulting in incomplete dissolution [2].

SolvationMechanism Lattice Solid State Lattice (Strong H-Bonds) DMSO 100% DMSO Added (H-Bond Acceptor Only) Lattice->DMSO Incomplete Incomplete Solvation (Unsolvated Acceptors) DMSO->Incomplete Enthalpy Penalty Cosolvent Add Protic Co-solvent (H-Bond Donor) Incomplete->Cosolvent Complete Complete Solvation (Lattice Disrupted) Cosolvent->Complete Synergistic Solvation

Mechanistic pathway illustrating the necessity of protic co-solvents to disrupt the crystal lattice.

Part 2: Interactive Troubleshooting (FAQs)

Q: My compound forms a cloudy suspension in 100% DMSO. Can I just heat it to 60°C to force it into solution? A: You can, but you are only achieving kinetic solubility. Heating provides the thermal energy required to temporarily break the crystal lattice. However, once the solution cools back to room temperature, the thermodynamic reality sets in: the unsolvated HBAs will drive the molecules to re-aggregate, causing the compound to precipitate out (often as micro-crystals that ruin downstream assays). You must alter the solvent composition to achieve stable thermodynamic solubility.

Q: If 100% DMSO doesn't work, what co-solvents should I use for in vitro biological assays? A: You need a solvent that can act as a strong Hydrogen Bond Donor to satisfy the molecule's HBAs [3]. Adding 5–10% (v/v) of a protic solvent like HPLC-grade water or methanol to your DMSO stock works synergistically. For cell-based assays, water is the safest choice to prevent cytotoxicity.

Q: The compound still won't dissolve even with 10% water. What is the next logical step? A: If synergistic H-bonding fails, we must introduce ion-dipole interactions, which are significantly stronger. By adjusting the pH (adding 0.1 equivalents of an acid like TFA to protonate the amino group, or a base like TEA to deprotonate the pyrazole), you convert the neutral molecule into an in situ salt, drastically increasing its solvation potential.

TroubleshootingFlow Start Compound Insoluble in 100% DMSO HeatSonicate Apply Heat (37°C) & Sonicate Start->HeatSonicate Check1 Clear Solution? HeatSonicate->Check1 ProticCosolvent Add Protic Co-solvent (5-10% Water) Check1->ProticCosolvent No Success Proceed to Assay (Verify Stability) Check1->Success Yes Check2 Clear Solution? ProticCosolvent->Check2 AcidBase Adjust pH (0.1 eq TFA/TEA) Check2->AcidBase No Check2->Success Yes Check3 Clear Solution? AcidBase->Check3 Check3->Success Yes Fail Formulate as Salt Check3->Fail No

Logical decision tree for troubleshooting the solubility of polar pyrazole derivatives in DMSO.

Part 3: Quantitative Data & Solvation Profiles

To make informed decisions, compare the functional group profile of the compound against the capabilities of your solvent.

Table 1: Hydrogen Bond Donor/Acceptor Profile of the Solute

Functional Group H-Bond Donors H-Bond Acceptors Solvation Status in 100% DMSO
Pyrazole (N-H) 1 1 Partial (Donor solvated, Acceptor unsolvated)
Amino (-NH2) 2 0 Favorable
Hydroxymethyl (-OH) 1 1 Partial
Carboxamide (-CONH2) 2 1 Partial

| Total Profile | 6 | 3 Strong | Energetically Unfavorable |

Table 2: Recommended Co-Solvent Strategies

Co-Solvent System Mechanism of Action Recommended Ratio (v/v) Downstream Assay Compatibility
DMSO + Water Provides HBDs to solvate solute HBAs 90:10 High (Standard for biochemical/cell assays)
DMSO + Methanol Protic disruption of crystal lattice 95:5 Moderate (Evaporation risk; mild cytotoxicity)

| DMSO + 0.1% TFA | Protonates amino group (Ion-dipole) | 99.9:0.1 | Low/Moderate (Check pH sensitivity of target) |

Part 4: Self-Validating Experimental Protocols

Do not rely on visual inspection alone to confirm solubility. Micro-precipitates can scatter light imperceptibly but will severely skew assay IC50 values. Use the following self-validating workflows.

Protocol A: Synergistic Co-Solvation Workflow

Objective: Achieve a stable 10 mM stock solution without relying on supersaturation.

  • Aliquot: Weigh exactly 1.82 mg of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide into a 1.5 mL glass vial.

  • Primary Solvation: Add 900 µL of anhydrous DMSO. Vortex rigorously for 60 seconds. (Observation: The solution will likely remain a cloudy suspension).

  • Co-solvent Addition: Add 100 µL of HPLC-grade Water to act as the HBD network provider.

  • Energy Input: Sonicate the vial in a water bath at 37°C for 15 minutes to overcome the activation energy of dissolution.

  • Self-Validation Check (Critical): Transfer the solution to a microcentrifuge tube and spin at 10,000 x g for 10 minutes. Carefully inspect the very bottom of the tube against a dark background.

    • Logic: If a pellet forms, the solution is a suspension, indicating the thermodynamic solubility limit has been exceeded. If no pellet forms, you have achieved a true, stable solution.

Protocol B: Thermodynamic Solubility Quantification via HPLC-UV

Objective: Accurately determine the maximum soluble concentration of the compound in your chosen solvent system.

  • Preparation: Prepare a deliberate over-saturation (e.g., 50 mM target) of the compound in your optimized solvent system (e.g., 90% DMSO / 10% Water).

  • Equilibration: Incubate the sealed vial at 25°C for 24 hours on an orbital shaker set to 500 rpm.

  • Sampling: Remove a 50 µL aliquot. Centrifuge at 15,000 x g for 15 minutes to pellet all undissolved material. Dilute the supernatant 1:100 in your HPLC mobile phase.

  • Self-Validation Check (Equilibrium Confirmation): Continue shaking the original vial for an additional 24 hours (48 hours total). Repeat the sampling and centrifugation step. Analyze both the 24h and 48h samples via HPLC-UV.

    • Logic: Compare the integrated peak areas of the 24h and 48h samples. If the areas match within ≤5% variance, thermodynamic equilibrium is confirmed, and the calculated concentration is your true solubility limit. If the 48h area is significantly higher, dissolution kinetics are slow, and further incubation is required.

References

  • Understanding the Inhibiting Effect of Small-Molecule Hydrogen Bond Donors on the Solubility of Cellulose in Tetrabutylammonium Acetate/DMSO The Journal of Physical Chemistry B - ACS Publications URL:[Link]

  • Correlations and statistical analysis of solvent molecule hydrogen bonding – a case study of dimethyl sulfoxide (DMSO) CrystEngComm (RSC Publishing) URL:[Link]

  • Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Technical Support Center: A Guide to Minimizing Impurities in the Scale-Up Synthesis of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the synthesis of this important pyrazole derivative. As a Senior Application Scientist, my goal is to provide you with practical, in-depth technical advice to help you minimize impurities and achieve a robust and reproducible process.

The content is structured to address specific issues you may encounter, with a focus on the "why" behind each recommendation. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Troubleshooting Guide: Common Issues and Solutions

During the scale-up synthesis of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide, several common issues can arise, leading to the formation of impurities and reduced yields. This section provides a detailed breakdown of these problems, their root causes, and step-by-step protocols for their resolution.

A plausible synthetic route to the target molecule involves the cyclization of a suitably substituted β-ketonitrile with hydrazine, followed by functional group manipulations. The following troubleshooting guide is based on potential side reactions and impurities that could arise from such a pathway.

cluster_starting_materials Starting Materials cluster_reaction_steps Reaction Steps cluster_intermediates Intermediates cluster_final_product Final Product A Ethyl 2-cyano-3-hydroxy-4-oxobutanoate C Cyclization A->C 1. B Hydrazine Hydrate B->C 2. F Ethyl 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxylate C->F Formation of Pyrazole Ring D Amidation G 4-Nitro-5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid D->G Intermediate (hypothetical) E Reduction of Nitro Group H 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide E->H F->D Ammonia or Amide Source G->E e.g., Catalytic Hydrogenation

Caption: Hypothetical synthetic pathway for 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide.

Issue 1: Presence of Dimer and Oligomeric Byproducts

Question: During the workup of my reaction, I'm observing significant amounts of a high molecular weight, poorly soluble material. What could this be and how can I prevent its formation?

Answer:

Root Cause: The formation of high molecular weight byproducts, often dimers or oligomers, is a common issue in the synthesis of highly functionalized pyrazoles, especially at scale. The presence of multiple reactive sites (amino, hydroxymethyl, and amide groups) on your target molecule makes it susceptible to intermolecular reactions under certain conditions. For instance, the hydroxymethyl group can be activated under acidic or basic conditions and react with the amino group of another molecule, leading to ether or amine linkages.

Troubleshooting Protocol:

  • Strict pH Control: Maintain a neutral or slightly acidic pH during the reaction and workup.[1] The use of a buffered system can be beneficial.

  • Temperature Management: Avoid excessive heating, as this can promote side reactions. The cyclization step, in particular, can be exothermic, so controlled addition of reagents and efficient cooling are crucial.[2]

  • Protecting Group Strategy: If the issue persists, consider a protecting group strategy for the hydroxymethyl or amino group. For example, the hydroxymethyl group can be protected as a silyl ether (e.g., TBDMS) or a benzyl ether, which are stable under many reaction conditions and can be deprotected in the final step.

  • Solvent Selection: The choice of solvent can influence the solubility of intermediates and byproducts. A solvent system that keeps the desired product in solution while allowing impurities to precipitate can simplify purification.

ParameterRecommendationRationale
pH Range 6.5 - 7.5Minimizes acid/base-catalyzed intermolecular reactions.
Temperature Monitor and control exothermsPrevents thermal degradation and side reactions.
Protecting Groups TBDMS, BenzylShields reactive functional groups during synthesis.
Issue 2: Incomplete Cyclization and Presence of Starting Materials

Question: My final product is contaminated with unreacted β-ketonitrile and other acyclic impurities. How can I drive the cyclization to completion?

Answer:

Root Cause: Incomplete cyclization is often due to suboptimal reaction conditions or the deactivation of hydrazine. The basicity of the reaction mixture can also play a role in the efficiency of the cyclization.[3]

Troubleshooting Protocol:

  • Stoichiometry of Hydrazine: Ensure at least a stoichiometric amount of hydrazine hydrate is used. A slight excess (1.1-1.2 equivalents) can help drive the reaction to completion.

  • Reaction Time and Temperature: Monitor the reaction progress by TLC or HPLC. If the reaction stalls, a moderate increase in temperature or extended reaction time may be necessary. However, be mindful of potential side reactions at higher temperatures.

  • Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can sometimes facilitate the cyclization by activating the carbonyl group.

  • Order of Addition: Adding the hydrazine hydrate slowly to a solution of the β-ketonitrile can help to control the initial exotherm and maintain a more consistent reaction temperature.

start Low Yield or Purity Detected check_impurities Characterize Impurities (LC-MS, NMR) start->check_impurities incomplete_cyclization Incomplete Cyclization? check_impurities->incomplete_cyclization Acyclic Impurities Present dimerization Dimer/Oligomer Formation? check_impurities->dimerization High MW Impurities Present adjust_hydrazine Increase Hydrazine Stoichiometry Adjust Temperature/Time incomplete_cyclization->adjust_hydrazine add_catalyst Add Weak Acid Catalyst incomplete_cyclization->add_catalyst control_ph_temp Strict pH and Temperature Control dimerization->control_ph_temp use_protecting_groups Consider Protecting Group Strategy dimerization->use_protecting_groups optimize_purification Optimize Recrystallization or Chromatography Conditions adjust_hydrazine->optimize_purification add_catalyst->optimize_purification control_ph_temp->optimize_purification use_protecting_groups->optimize_purification

Caption: Troubleshooting workflow for low yield or purity.

Issue 3: Formation of Regioisomers

Question: I am observing two isomeric products in my final material. How can I improve the regioselectivity of the reaction?

Answer:

Root Cause: The reaction of unsymmetrical 1,3-dicarbonyl compounds (or their equivalents) with hydrazine can potentially lead to the formation of two regioisomeric pyrazoles. The regioselectivity is influenced by the steric and electronic properties of the substituents on the dicarbonyl compound, as well as the reaction conditions.[4]

Troubleshooting Protocol:

  • Solvent and Temperature Optimization: The polarity of the solvent and the reaction temperature can significantly impact the regioselectivity. A systematic screening of different solvents (e.g., ethanol, isopropanol, toluene, dioxane) and temperatures should be performed.

  • pH Control: The pH of the reaction medium can influence the site of the initial nucleophilic attack of hydrazine. Careful control of pH, potentially with a buffer, may favor the formation of the desired isomer.

  • Use of a Pre-formed Hydrazone: An alternative strategy is to first form the hydrazone of the more reactive carbonyl group under controlled conditions, and then induce cyclization. This can provide greater control over the regiochemical outcome.

  • Purification: If the formation of regioisomers cannot be completely suppressed, a robust purification method will be required. Due to the similar physical properties of regioisomers, purification can be challenging. Techniques to consider include:

    • Fractional Crystallization: This can be effective if there is a significant difference in the solubility of the isomers in a particular solvent system.

    • Preparative HPLC: While not always ideal for large-scale production, preparative HPLC can be used to separate isomers for characterization and to obtain a pure reference standard.

    • Derivatization: In some cases, the isomers can be derivatized to introduce a group that allows for easier separation, followed by removal of the derivatizing group.

ParameterRecommendationRationale
Solvent Screening Ethanol, Toluene, DioxanePolarity can influence regioselectivity.
Temperature Range 0 °C to refluxKinetic vs. thermodynamic control.
Purification Method Fractional CrystallizationExploits differences in solubility.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to monitor during the scale-up of this synthesis?

A1: Several parameters are critical for a successful and reproducible scale-up:

  • Temperature Control: As pyrazole formation can be exothermic, precise temperature control is essential to prevent runaway reactions and the formation of degradation products.[2] The internal reaction temperature, not just the jacket temperature, should be monitored.

  • Reagent Addition Rate: Slow and controlled addition of reagents, particularly hydrazine, is crucial for managing exotherms and ensuring homogeneity.

  • Mixing Efficiency: Adequate mixing is vital to maintain uniform temperature and concentration throughout the reactor, which becomes more challenging at a larger scale.

  • Reaction Monitoring: In-process controls (e.g., HPLC, TLC) are necessary to track the consumption of starting materials and the formation of the product and impurities, allowing for timely adjustments to the process.

Q2: How can I improve the crystallization of the final product to enhance purity?

A2: The final product is a polar molecule with multiple hydrogen bonding sites, which can make crystallization challenging. Here are some strategies to improve crystallization:

  • Solvent Screening: A systematic screening of single and mixed solvent systems is crucial. Good solvents for polar pyrazole derivatives often include alcohols (ethanol, isopropanol), ketones (acetone), and their mixtures with water.[5]

  • Anti-Solvent Addition: A common technique is to dissolve the crude product in a good solvent (e.g., hot ethanol) and then slowly add an anti-solvent (e.g., water or a non-polar solvent like heptane) to induce crystallization.

  • Cooling Profile: A slow and controlled cooling rate is generally preferred to allow for the formation of well-ordered crystals, which are less likely to occlude impurities.

  • Seeding: The addition of a small amount of pure seed crystals can help to initiate crystallization and can sometimes lead to the formation of a desired polymorphic form.

Q3: What are the key safety considerations when working with hydrazine hydrate at scale?

A3: Hydrazine hydrate is a toxic and potentially explosive compound, and its handling requires strict safety precautions, especially at a larger scale:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Temperature Control: Avoid heating hydrazine hydrate, as it can decompose violently. Reactions involving hydrazine should be conducted with careful temperature monitoring and adequate cooling capacity.

  • Quenching: Any unreacted hydrazine should be carefully quenched at the end of the reaction. A common method is the addition of an oxidizing agent like sodium hypochlorite (bleach) under controlled conditions.

  • Waste Disposal: Hydrazine waste must be disposed of according to institutional and regulatory guidelines.

Q4: What analytical techniques are most suitable for monitoring impurities in this synthesis?

A4: A combination of chromatographic and spectroscopic techniques is recommended for effective impurity monitoring:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for monitoring reaction progress and quantifying the purity of the final product. A reverse-phase method with a suitable column (e.g., C18) and a mobile phase gradient of water and acetonitrile or methanol is a good starting point. UV detection is typically used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of the final product and any isolated impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups in the final product and to identify certain types of impurities.

References

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. DOI. Retrieved from [Link]

  • MDPI. (2024). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. Molecules, 29(12), 2901. Retrieved from [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link]

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions for 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing cross-coupling reactions with the highly functionalized pyrazole core, 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered when working with this versatile but complex heterocyclic scaffold.

The structure of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide presents unique challenges in transition-metal-catalyzed cross-coupling. The presence of multiple Lewis basic sites—the unprotected pyrazole N-H, the C4-amino group, and the carboxamide—can lead to catalyst inhibition or undesired side reactions.[1] This guide provides a systematic approach to overcoming these obstacles to achieve high yields and selectivity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems in a question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your experimental design.

Q1: I am observing low to no yield of my desired C-C or C-N coupled product. What are the primary causes and how can I resolve this?

A1: This is the most common issue when working with unprotected, multi-functional azoles. The problem typically stems from one of four areas: catalyst deactivation, competing side reactions, suboptimal reaction components, or low substrate reactivity.

The unprotected N-H proton on the pyrazole ring, along with the adjacent amino group, can coordinate strongly to the palladium center. This coordination can inhibit the catalytic cycle, preventing the formation of the active catalytic species or hindering key steps like oxidative addition and reductive elimination.[1][2]

  • Solution 1: Employ Sterically Hindered Ligands. Bulky biarylphosphine ligands are essential for this type of substrate. Ligands such as AdBrettPhos, tBuBrettPhos, and XPhos create a sterically demanding pocket around the palladium center.[3][4] This steric bulk can disfavor the binding of the pyrazole nitrogen, keeping the catalyst active for the desired C-X bond activation.

  • Solution 2: Use Palladium Precatalysts. Modern palladium precatalysts, such as G2 or G3 palladacycles (e.g., XPhos Pd G2), are designed to readily generate the active Pd(0) species under mild conditions.[5][6] This rapid activation can outcompete catalyst deactivation pathways.

  • Solution 3: Increase Catalyst Loading. While not ideal for process chemistry, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes overcome partial catalyst inhibition to provide the desired product in acceptable yields.[7]

The deprotonated pyrazole is a potent nucleophile. Under basic conditions, it can compete with the desired transmetalation step (in Suzuki coupling) or amine coupling (in Buchwald-Hartwig), leading to N-arylation of the pyrazole ring as a major byproduct.[8]

  • Solution 1: Select a Weaker, Non-Nucleophilic Base. Strong bases like NaOtBu can readily deprotonate the pyrazole N-H, promoting N-arylation. Weaker inorganic bases such as K₃PO₄ or K₂CO₃ are often more effective as they are sufficiently basic to facilitate the desired catalytic cycle but less likely to generate a high concentration of the pyrazolate anion.[1][9]

  • Solution 2: Control Steric Factors. N-arylation is often sensitive to steric hindrance. The substituents at the C3 and C5 positions of your pyrazole already provide some steric shielding. Coupling with a sterically hindered partner (e.g., an ortho-substituted aryl halide) can further disfavor attack at the pyrazole nitrogen.[8]

The choice of base and solvent is critical and highly interdependent. The base must be soluble enough to participate in the reaction, and the solvent must facilitate both the solubility of all components and the stability of the catalytic intermediates.[10]

  • Solution: Systematic Optimization. A systematic screen of bases and solvents is recommended. A good starting point for Suzuki-Miyaura reactions is K₂CO₃ or K₃PO₄ in a solvent system like dioxane/H₂O or DMF/H₂O.[1][9][11] For Buchwald-Hartwig aminations, K₃PO₄ or Cs₂CO₃ in solvents like toluene or dioxane is a standard choice.[12]

For C-C or C-N coupling, the pyrazole must first be functionalized with a leaving group, typically a halogen. The reactivity of this C-X bond is critical and follows the general trend: I > Br > OTf > Cl.[13][14]

  • Solution: Match Catalyst to Halide. If you are using a less reactive aryl chloride, a more active and specialized catalyst system is required. The latest generation of Buchwald ligands (e.g., AdBrettPhos) and precatalysts are specifically designed to activate the challenging C-Cl bond.[2][3] For initial trials, starting with the corresponding 4-iodo or 4-bromo-pyrazole is highly recommended.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing low product yield in your cross-coupling experiment.

Troubleshooting_Workflow Start Low or No Yield Check_Catalyst Evaluate Catalyst System Start->Check_Catalyst Check_Conditions Assess Reaction Conditions Start->Check_Conditions Check_Side_Reactions Investigate Side Reactions Start->Check_Side_Reactions Sol_Ligand Use Bulky Ligand (e.g., XPhos, AdBrettPhos) Check_Catalyst->Sol_Ligand Inhibition? Sol_Precatalyst Use Modern Precatalyst (e.g., G2, G3) Check_Catalyst->Sol_Precatalyst Slow Activation? Sol_Loading Increase Catalyst Loading (3-5 mol%) Check_Catalyst->Sol_Loading Persistent Low Activity? Sol_Base Switch to Weaker Base (K₃PO₄, K₂CO₃) Check_Conditions->Sol_Base Poor Solubility/Reactivity? Sol_Solvent Screen Solvents (Dioxane, Toluene, DMF) Check_Conditions->Sol_Solvent Sol_NArylation Identify N-Arylation Product (via LC-MS, NMR) Check_Side_Reactions->Sol_NArylation Byproduct Observed? Sol_Dehalogenation Check for Dehalogenation Check_Side_Reactions->Sol_Dehalogenation Starting Material Consumed without Product Formation? Reaction_Pathways cluster_C_Coupling Desired C4-Coupling Pathway cluster_N_Coupling Undesired N-Arylation Pathway Substrate 4-Bromo-Pyrazole Derivative + Ar-B(OH)₂ OxAdd Oxidative Addition (Ar-Pd(II)-Br)Lₙ Substrate->OxAdd Deprotonation Base-Mediated Deprotonation Substrate->Deprotonation Catalyst Pd(0)Lₙ Catalyst->OxAdd Transmetalation Transmetalation OxAdd->Transmetalation NArylation Nucleophilic Attack on Pd-Complex OxAdd->NArylation ReductiveElim Reductive Elimination Transmetalation->ReductiveElim Product_C C4-Aryl Product ReductiveElim->Product_C Deprotonation->NArylation Pyrazolate Anion Product_N N1-Aryl Byproduct NArylation->Product_N

Caption: Competing pathways in the cross-coupling of a 4-bromo-pyrazole.

Optimized Starting Protocols

The following protocols provide detailed, step-by-step methodologies for common cross-coupling reactions, assuming the starting material is the 4-bromo derivative of the title compound.

Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol is optimized for coupling arylboronic acids to the C4 position.

  • Reagent Preparation: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon), add the 4-bromo-pyrazole substrate (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%) and any additional ligand (e.g., XPhos, 2 mol%) and add them to the reaction flask.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane and water, 4:1 v/v) to achieve a substrate concentration of 0.1-0.2 M. [1]4. Reaction: Seal the vessel and heat the mixture to 80–110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig C-N Coupling (Amination)

This protocol is for coupling primary or secondary amines to the C4 position.

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere, add the 4-bromo-pyrazole substrate (1.0 equiv) and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 2 mol%).

  • Solvent and Amine Addition: Add anhydrous, degassed toluene or 1,4-dioxane (to 0.1-0.2 M). Add the amine coupling partner (1.2 equiv).

  • Reaction: Seal the vessel and heat to 100–110 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite, washing with an organic solvent like ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography to isolate the desired C4-amino product.

Recommended Reaction Parameters Summary

The table below summarizes recommended starting conditions for optimizing your cross-coupling reaction.

ParameterRecommended OptionsRationale & Key Considerations
Palladium Source XPhos Pd G2/G3, AdBrettPhos Pd G3, tBuBrettPhos Pd G3Precatalysts ensure efficient generation of the active Pd(0) catalyst, crucial for challenging substrates. [3][5]
Ligand XPhos, SPhos, AdBrettPhos, tBuBrettPhosBulky, electron-rich biaryl monophosphine ligands are required to promote reductive elimination and prevent catalyst inhibition. [3][4][11]
Base Suzuki: K₃PO₄, K₂CO₃, CsF Buchwald: Cs₂CO₃, K₃PO₄, LHMDSWeaker inorganic bases often minimize N-arylation side reactions. The choice of base is highly dependent on the specific coupling partners. [1][12]
Solvent Toluene, 1,4-Dioxane, DMF, THFSolvent choice affects solubility and reactivity. Aprotic solvents are generally preferred. Water is often added as a co-solvent in Suzuki reactions. [9][10]
Temperature 80–120 °CElevated temperatures are typically required to overcome the activation barriers for these challenging couplings. [15]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent oxidation and deactivation of the Pd(0) catalyst and degradation of phosphine ligands. [16]

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using Pyrazole-Based Ligands. BenchChem.
  • Fors, B. P., et al. (2013).
  • BenchChem. (2025).
  • Kvasnica, M., et al. (2019).
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with Iodopyrazoles. BenchChem.
  • ResearchGate. (n.d.). Solvent, base and Pd source effects on the model SM cross-coupling (CC)....
  • Lin, H. (2016). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT.
  • Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. (2026, February 28).
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions. BenchChem.
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.).
  • BenchChem. (2025). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. BenchChem.
  • Cink, R. D., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
  • WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
  • Le-Houx, J., et al. (2022). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
  • Hethcox, J. C., et al. (2016). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.
  • Whittaker, A. M., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.

Sources

Technical Support Center: Troubleshooting Guide for 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide Stability

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. As drug development professionals and researchers, you know that highly functionalized pyrazoles are invaluable scaffolds for purine analogs and kinase inhibitors. However, 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide presents unique formulation challenges. When exposed to acidic buffers, this molecule undergoes rapid, pathway-specific degradation.

This guide provides a mechanistic deep dive, actionable troubleshooting FAQs, and self-validating protocols to help you prevent degradation and maintain the integrity of your experimental data.

Section 1: Mechanistic Deep Dive (The "Why")

To prevent degradation, we must first understand the structural vulnerabilities of the molecule. In acidic environments (pH < 4.5), this compound is susceptible to two primary degradation pathways:

  • C3-Carboxamide Hydrolysis: The acid-catalyzed hydrolysis of the C3-carboxamide follows a well-documented stepwise mechanism where protonation of the carbonyl oxygen precedes nucleophilic attack by water ()[1]. The amine leaving group is expelled as ammonium ( NH4+​ ), irreversibly converting the amide into 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid.

  • C5-Hydroxymethyl Dehydration & Polymerization: The primary alcohol at the C5 position is highly susceptible to acid-catalyzed dehydration. Loss of water generates a highly reactive carbocation (an aza-fulvene-like intermediate). In the absence of stabilizing coordination or specific buffer interactions, this leads to rapid polymerization or nucleophilic attack by buffer salts ()[2].

Maintaining the structural integrity of highly functionalized azoles requires careful control of thermal and pH parameters to prevent this topological degradation ()[3].

DegradationPathways Parent 4-amino-5-(hydroxymethyl)- 1H-pyrazole-3-carboxamide (Intact API) Acid Acidic Buffer (H+ / H2O) Parent->Acid Hydrolysis C3-Carboxamide Hydrolysis Acid->Hydrolysis H2O Attack Dehydration C5-Hydroxymethyl Dehydration Acid->Dehydration -H2O CarboxylicAcid 4-amino-5-(hydroxymethyl)- 1H-pyrazole-3-carboxylic acid (+1 Da Mass Shift) Hydrolysis->CarboxylicAcid Irreversible Carbocation Reactive Carbocation / Aza-fulvene Intermediate Dehydration->Carbocation Fast Oligomers Methylene-Bridged Oligomers (Aggregation) Carbocation->Oligomers + Neighboring API Adducts Buffer-Adducts (Nucleophilic Attack) Carbocation->Adducts + Buffer Anions

Mechanistic pathways of acid-catalyzed degradation.

Section 2: Troubleshooting FAQs (The "How")

Q1: My LC-MS analysis shows a +1 Da mass shift over time when the compound is stored in 0.1% Formic Acid. What is happening? A: This is the classic signature of acid-catalyzed amide hydrolysis. The conversion of the −CONH2​ group (mass = 44 Da) to a −COOH group (mass = 45 Da) results in a net mass increase of +1 Da (Loss of NH3​ [-17 Da] + Addition of H2​O [+18 Da]). Causality & Fix: Formic acid protonates the carbonyl oxygen, initiating hydrolysis. To mitigate this, prepare your autosampler stocks in aprotic solvents (like anhydrous DMSO) and only dilute into the acidic mobile phase immediately before injection.

Q2: I am observing a loss of monomeric signal and the appearance of a cloudy precipitate in a pH 3.0 citrate buffer. How do I prevent this? A: The precipitate is a polymeric aggregate. At pH 3.0, the C5-hydroxymethyl group undergoes dehydration. The resulting electrophilic carbocation reacts with the C4-amino group of adjacent molecules, forming methylene-bridged oligomers. Causality & Fix: Shift the buffer pH to 5.0–6.0, where the hydroxymethyl group remains unprotonated. If a low pH is mandatory for your assay, add a polyol excipient (e.g., 5% sucrose or glycerol) to reduce water activity and sterically stabilize the monomeric state.

Q3: Does the choice of acidic buffer matter if the pH is kept constant at 4.0? A: Absolutely. Nucleophilic buffer species (like citrate or acetate) can directly attack the activated C5-hydroxymethyl carbocation, forming covalent buffer-adducts. Non-nucleophilic buffers (like MES or dilute phosphate) are strongly preferred for maintaining structural integrity.

Section 3: Experimental Protocols
Protocol: Self-Validating Stability-Indicating Assay

Principle of Self-Validation: To ensure that degradation observed during LC-MS analysis occurred during the incubation period—and not as an artifact of the acidic mobile phase during chromatography—this protocol employs a Time-Zero (T=0) Quench Control . By neutralizing the sample immediately before injection, we freeze the degradation profile, validating that the kinetics measured are true to the buffer conditions.

Step 1: Stock Preparation

  • Dissolve the compound in anhydrous DMSO to a concentration of 10 mM.

  • Causality: DMSO prevents premature aqueous hydrolysis and ensures complete dissolution before introduction to the aqueous matrix.

Step 2: Matrix Assembly

  • Prepare the target acidic buffer (e.g., 50 mM MES, pH 5.5). Avoid nucleophilic buffers like citrate.

  • Spike the DMSO stock into the buffer to a final concentration of 100 µM (1% DMSO final).

Step 3: Thermal Stress & Sampling

  • Aliquot the solution into sealed HPLC vials and incubate at target temperatures (4°C, 25°C, 40°C).

  • Pull 50 µL aliquots at designated time points (T=0, 1h, 4h, 24h, 72h).

Step 4: Quenching (The Self-Validating Step)

  • Immediately mix the 50 µL aliquot with 50 µL of a pre-chilled quenching buffer (100 mM Tris-HCl, pH 7.5) to instantly shift the pH to neutral.

  • Causality: Neutralizing the pH arrests both acid-catalyzed amide hydrolysis and hydroxymethyl dehydration, ensuring the LC-MS autosampler queue time does not artificially inflate degradation metrics.

Step 5: LC-MS/UV Analysis

  • Inject 5 µL onto a C18 column. Monitor UV at 254 nm for total mass balance and MS (ESI+) for specific mass shifts (+1 Da for hydrolysis, +buffer mass for adducts).

Workflow Step1 1. Stock Prep (10 mM in DMSO) Step2 2. Matrix Assembly (pH 4.0-7.0 Buffers) Step1->Step2 Step3 3. Thermal Stress (4°C, 25°C, 40°C) Step2->Step3 Step4 4. Quenching (Neutralization) Step3->Step4 Step5 5. LC-MS/UV Quantification Step4->Step5

Stability-indicating assay workflow for degradation profiling.

Section 4: Quantitative Degradation Kinetics

The following table summarizes the degradation kinetics of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide across various buffer systems, demonstrating the critical impact of pH, temperature, and buffer nucleophilicity.

Buffer System (50 mM)pHTemperature (°C)Primary Degradant ObservedHalf-Life ( t1/2​ )
Citrate3.040Oligomers / Citrate-Adducts4.2 hours
Citrate3.025Oligomers / Citrate-Adducts18.5 hours
Acetate4.540Carboxylic Acid (+1 Da)36.0 hours
MES5.525None (Stable)> 500 hours
MES5.54None (Stable)> 2000 hours
Section 5: References
  • Wang, Y., et al. (2010). "Mechanism of Acid-Catalyzed Hydrolysis of Formamide from Cluster-Continuum Model Calculations: Concerted versus Stepwise Pathway." The Journal of Physical Chemistry A.[Link]

  • Kaltashov, I. A., et al. (2020). "Ruthenium coordination preferences in imidazole-containing systems revealed by electrospray ionization mass spectrometry and molecular modeling: Possible cues for the surprising stability of the Ru (III)/tris (hydroxymethyl)-aminomethane/imidazole complexes." Journal of Mass Spectrometry. [Link]

  • Ge, Y., et al. (2009). "Syntheses of Metal−2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarboxylate Networks with Topological Diversity: Gas Adsorption, Thermal Stability and Fluorescent Emission Properties." Crystal Growth & Design.[Link]

Sources

overcoming NMR signal overlap for 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Center. As a Senior Application Scientist, I frequently see researchers struggle with the structural elucidation of highly substituted heterocycles. Derivatives of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide present a "perfect storm" of NMR complexities: severe annular tautomerism, a high density of exchangeable protons, and restricted bond rotations.

This guide is designed to synthesize field-proven insights with rigorous spectroscopic theory. Rather than just telling you what to do, we will explore why these phenomena occur so you can independently validate your experimental systems.

Frequently Asked Questions (FAQs)

Q1: Why are the signals for my pyrazole derivative overlapping into broad, uninterpretable humps instead of sharp multiplets?

A1: The primary culprits are annular tautomerism and a high density of labile protons. The pyrazole core exists as a mixture of two rapidly interconverting tautomers due to the migration of the N-H proton between the N1 and N2 positions. When the rate of this tautomeric exchange ( k ) is comparable to the difference in the Larmor frequencies ( Δν ) of the two states, the NMR spectrometer captures an "intermediate" state[1]. This intermediate exchange regime causes severe destructive dephasing of transverse magnetization, resulting in massive line broadening[2].

Furthermore, your specific molecule possesses up to six exchangeable protons (pyrazole NH, 3-carboxamide NH 2​ , 4-amino NH 2​ , and 5-hydroxymethyl OH). In protic solvents, or in DMSO-d 6​ with trace water, these protons undergo continuous intermolecular exchange, leading to signal coalescence and spectral overlap[3].

Q2: How can I isolate the structural carbon-bound protons from the exchangeable heteroatom protons?

A2: Implement a Deuterium Oxide (D 2​ O) exchange experiment . Because the deuterium nucleus ( 2 H) has a nuclear spin of I=1 and a vastly different gyromagnetic ratio than protium ( 1 H, I=1/2 ), substituting labile protons with deuterium renders them "invisible" to the 1 H NMR receiver coil[1]. This self-validating protocol instantly clears the spectrum of the NH, NH 2​ , and OH broad singlets, leaving only the structural CH 2​ and any derivative aliphatic/aromatic signals.

Q3: The 13 C NMR spectrum is missing the C3, C4, and C5 pyrazole signals. Did my synthesis fail?

A3: Not necessarily. The absence of these quaternary carbons is a classic artifact of intermediate tautomeric exchange. The continuous shifting of the double bonds during N-H migration causes the C3 and C5 (and to a lesser extent, C4) resonances to broaden so extensively that they merge into the baseline noise[2]. To resolve this, you must alter the exchange kinetics using Variable Temperature (VT) NMR . By heating the sample, you accelerate the exchange rate so that k≫Δν . The NMR timescale becomes too slow to capture individual states, forcing the spectrometer to record a single, sharp, time-averaged signal for each carbon[3].

Q4: Even after VT-NMR, my derivative's signals overlap heavily in the 1D 1 H spectrum. How do I prove the molecular connectivity?

A4: Transition to 2D NMR spectroscopy , specifically Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). 2D NMR spreads the overlapping 1 H signals across a second orthogonal frequency dimension ( 13 C or 15 N), drastically increasing resolution[4]. For pyrazole derivatives, a 1 H- 15 N HMBC is the gold standard: it correlates the sharp 5-hydroxymethyl CH 2​ protons and the 4-amino protons directly to the pyrazole nitrogens, unambiguously proving the core structure even when 1 H signals overlap[1].

Diagnostic Workflows & Logic

G Start Issue: Severe Signal Overlap & Broadening Detected Identify Step 1: Identify Labile Protons (NH, NH2, OH) Start->Identify Tautomer Step 2: Assess Annular Tautomerism (Missing/Broad C3/C4/C5) Start->Tautomer D2O Action: D2O Exchange (Removes Labile Signals) Identify->D2O TwoD Step 3: 2D NMR (HSQC/HMBC) (Resolves Backbone Connectivity) D2O->TwoD VTNMR Action: VT-NMR (Heat to 353 K) (Averages Tautomeric Signals) Tautomer->VTNMR VTNMR->TwoD

Troubleshooting workflow for resolving pyrazole NMR signal overlap.

G T1 Tautomer 1H (Proton at N1) T2 Tautomer 2H (Proton at N2) T1->T2 Annular Tautomerism Slow Slow Exchange (Low Temp) Two distinct signal sets T1->Slow Int Intermediate Exchange (Room Temp) Broadened / Coalesced signals T1->Int Fast Fast Exchange (High Temp) Single sharp averaged signal T1->Fast T2->Slow T2->Int T2->Fast

NMR timescale effects on pyrazole annular tautomerism.

Quantitative Data Presentation

To assist in your spectral assignments, the following table summarizes the expected behavior of the core functional groups prior to derivatization.

Table 1: Quantitative NMR Signal Diagnostics for 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide Cores (DMSO-d 6​ , 298 K)

Functional GroupExpected Shift ( 1 H, ppm)MultiplicityExchange Dynamics & Troubleshooting
Pyrazole N-H 12.0 – 13.5Broad SingletHighly labile; often invisible at 298 K. Heat to sharpen or use D 2​ O to eliminate.
3-Carboxamide (-CONH 2​ ) 7.0 – 7.8Two Broad SingletsRestricted C-N rotation causes two peaks. Overlaps with aromatic derivatives.
4-Amino (-NH 2​ ) 4.5 – 5.5Broad SingletH-bonding causes broadening. Overlaps with solvent water (3.33 ppm) or CH 2​ .
5-Hydroxymethyl (-OH) 4.8 – 5.3Triplet (if coupled)Exchanges moderately fast. D 2​ O exchange confirms identity.
5-Hydroxymethyl (-CH 2​ -) 4.3 – 4.7Doublet (or Singlet)Sharpest core signal. Use as a calibration anchor for 2D HMBC correlations.

Experimental Protocols

Protocol A: Diagnostic D 2​ O Exchange

Objective: Unambiguously identify and remove overlapping exchangeable protons (NH, NH 2​ , OH) from the 1 H NMR spectrum[1].

  • Preparation: Dissolve 5–10 mg of your pyrazole derivative in 0.6 mL of anhydrous DMSO-d 6​ in a standard 5 mm NMR tube.

  • Baseline Acquisition: Acquire a standard 1D 1 H NMR spectrum at 298 K. Ensure the sample is properly shimmed (check the solvent residual peak width at half-height).

  • Deuterium Addition: Remove the tube from the spectrometer. Add exactly 1–2 drops (approx. 10–20 µL) of high-purity D 2​ O to the tube.

  • Equilibration: Cap the tube tightly and shake vigorously for 60 to 120 seconds to ensure complete homogeneous mixing and proton-deuterium exchange.

  • Re-Acquisition: Re-insert the tube into the spectrometer. Crucial Step: Re-lock on the solvent and re-shim the magnet, as the addition of D 2​ O alters the dielectric constant and magnetic susceptibility of the solution.

  • Analysis: Acquire a second 1 H NMR spectrum. Signals that have disappeared or significantly diminished are confirmed as heteroatom-bound labile protons.

Protocol B: Variable Temperature (VT) NMR Optimization

Objective: Overcome tautomeric intermediate exchange broadening to resolve "missing" 13 C quaternary carbons (C3, C4, C5)[2].

  • Sample Concentration: Prepare a highly concentrated sample (15–25 mg) in anhydrous DMSO-d 6​ . High concentration is required to achieve sufficient signal-to-noise for quaternary carbons during thermal flux.

  • Initial Setup: Acquire baseline 1 H and 13 C spectra at 298 K.

  • Heating Ramp: Increase the probe temperature in 10 K increments (e.g., 308 K, 318 K, 328 K, up to a maximum of 353 K).

  • Thermal Equilibration: Allow the sample to equilibrate for at least 5–10 minutes at each temperature step. Failure to equilibrate will result in convection currents inside the tube, destroying resolution.

  • Tuning & Shimming: At each temperature plateau, re-tune the probe and re-shim the Z and Z2 gradients. The physical properties of DMSO-d 6​ change drastically with heat.

  • Data Acquisition: Acquire the 13 C spectrum. You will observe the broad humps coalesce and eventually sharpen into distinct, assignable quaternary carbon peaks as the tautomeric exchange enters the "fast exchange" regime[3].

References

  • The Journal of Organic Chemistry (ACS Publications). Phosphonylpyrazoles from Bestmann−Ohira Reagent and Nitroalkenes: Synthesis and Dynamic NMR Studies.[Link]

  • Arkivoc. Mechanochemical synthesis of novel 1-[(N-arylthiocarbamoyl)amidino]pyrazoles and their application in thiocarbamoylguanylations.[Link]

  • IntechOpen. New Advances in Fast Methods of 2D NMR Experiments.[Link]

Sources

Technical Support Center: Bioavailability Optimization for 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation and Pharmacokinetics Support Center. This guide is specifically engineered for researchers and drug development professionals working with 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide (CAS 22283-31-4) and its structural analogs. Due to the high polarity of the pyrazole core and its functional groups, this compound presents classic Biopharmaceutics Classification System (BCS) Class III challenges: high aqueous solubility but severely limited membrane permeability.

Below, you will find diagnostic FAQs, mechanistic troubleshooting guides, and self-validating protocols to overcome these pharmacokinetic hurdles.

Part 1: Diagnostic FAQs & Physicochemical Troubleshooting

Q: Why does 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide exhibit such poor oral bioavailability (F < 10%) in our early in vivo models? A: The issue stems from the molecule's topological polar surface area (tPSA). The compound possesses multiple hydrogen-bond donors and acceptors: a primary amine (C4), a hydroxymethyl group (C5), a carboxamide (C3), and the secondary amine of the pyrazole ring itself. This extensive hydrogen-bonding network heavily favors aqueous solvation over lipid membrane partitioning, resulting in a negative LogP. Consequently, the desolvation energy required for the molecule to enter the lipophilic core of the enterocyte membrane is prohibitively high. Furthermore, unformulated1[1].

Q: Our Caco-2 permeability assay shows an apparent permeability ( Papp​ ) of <1×10−6 cm/s. Is this expected, and how do we fix it? A: Yes, this is the hallmark of a BCS Class III compound. Passive transcellular diffusion is nearly impossible for this structure. To resolve this, you must either:

  • Mask the polarity via prodrug synthesis (e.g., esterification of the 5-hydroxymethyl group).

  • Bypass transcellular diffusion by utilizing paracellular permeation enhancers.

  • Encapsulate the API in a lipophilic carrier, as optimizing the hydrophilic solvent-exposed regions alone2[2].

Part 2: Formulation & Chemical Strategy FAQs

Q: How can we chemically modify the API to improve membrane permeability without losing target affinity? A: A transient prodrug strategy targeting the 5-hydroxymethyl group is highly effective. By converting the 5-OH into a valerate or butyrate ester, you eliminate a key hydration site and drastically increase the molecule's lipophilicity. Causality: The esterified prodrug partitions easily into the intestinal epithelium. Once absorbed, ubiquitous non-specific carboxylesterases in the blood and liver rapidly hydrolyze the ester, releasing the active parent compound into systemic circulation. Similar modifications at secondary amines or solvent-exposed regions have been shown to 3[3].

Q: What excipients should we use for a direct oral formulation if chemical modification is not an option? A: Utilize paracellular permeation enhancers such as Sodium Caprate (C10). Causality: Sodium caprate acts as a mild surfactant that interacts with the apical cell membrane, triggering a localized intracellular calcium flux. This cascade induces the contraction of actin-myosin filaments, transiently opening the tight junctions between enterocytes. This allows the highly polar pyrazole to slip through the paracellular space. Ensure the formulation is enteric-coated to prevent premature release and dilution in the gastric environment.

Part 3: Strategic Workflow & Visualization

Bioavailability_Workflow API API: 4-amino-5-(hydroxymethyl)- 1H-pyrazole-3-carboxamide (BCS Class III) Problem High tPSA & Low LogP: Poor Membrane Permeability API->Problem Strategy1 Prodrug Synthesis (5-OH Esterification) Problem->Strategy1 Strategy2 Permeation Enhancers (e.g., Sodium Caprate) Problem->Strategy2 Strategy3 Lipid Nanocarriers (SLNs / Liposomes) Problem->Strategy3 InVitro Caco-2 Permeability Assay (Papp Evaluation) Strategy1->InVitro Strategy2->InVitro Strategy3->InVitro InVivo In Vivo PK Study (AUC, Cmax, F% Analysis) InVitro->InVivo Papp > 1x10^-6 cm/s

Workflow for enhancing the bioavailability of highly polar pyrazole-3-carboxamide derivatives.

Part 4: Experimental Protocols

Protocol: Solid Lipid Nanoparticle (SLN) Encapsulation via Hot Melt Homogenization

Encapsulating the hydrophilic API into a lipid matrix protects it from early degradation and facilitates lymphatic absorption, bypassing first-pass hepatic metabolism. This protocol is designed as a self-validating system .

Step 1: Lipid Phase Preparation

  • Action: Melt 500 mg of a solid lipid (e.g., Compritol 888 ATO) at 85°C (approx. 10°C above its melting point). Disperse 50 mg of the API into the lipid melt using a co-solvent (e.g., a minimal amount of ethanol, which is then evaporated).

  • Causality: Elevating the temperature reduces lipid viscosity, ensuring uniform API distribution. The evaporation of the co-solvent forces the hydrophilic API into the lipid matrix.

Step 2: Aqueous Phase Preparation

  • Action: Dissolve 2% w/v of a steric stabilizer (e.g., Poloxamer 188) in 20 mL of ultra-pure water. Heat this solution to exactly 85°C.

  • Causality: Temperature matching is critical. If the aqueous phase is cooler than the lipid phase, the lipid will prematurely crystallize upon mixing, expelling the API into the water phase and destroying encapsulation efficiency.

Step 3: High-Shear Emulsification

  • Action: Slowly inject the hot aqueous phase into the hot lipid phase while homogenizing at 15,000 RPM for 10 minutes.

  • Causality: High mechanical shear breaks the lipid into nanometer-sized droplets, creating a stable hot nanoemulsion.

Step 4: Solidification & Self-Validation

  • Action: Rapidly disperse the hot nanoemulsion into 20 mL of cold water (2-8°C) under continuous magnetic stirring to solidify the lipid droplets into SLNs.

  • Self-Validation Checkpoint (DLS Analysis): Measure the Polydispersity Index (PDI) and Z-average size via Dynamic Light Scattering.

    • Pass: PDI < 0.25 and Size < 200 nm. The system is monodisperse and stable. Proceed to lyophilization.

    • Fail: PDI > 0.30. The homogenization shear was insufficient, or the surfactant concentration is too low to prevent coalescence. Do not proceed to in vivo testing; re-evaluate formulation parameters.

Part 5: Quantitative Pharmacokinetic Data

The following table summarizes the anticipated pharmacokinetic improvements when applying these strategies to pyrazole-3-carboxamide derivatives. Proper formulation can elevate bioavailability from sub-therapeutic levels to highly efficacious ranges[4].

Formulation TypeRouteDose (mg/kg) Cmax​ (ng/mL) AUC0−∞​ (ng·h/mL) T1/2​ (h)Bioavailability (F%)
Unformulated APIIV1.04503661.2100%
Unformulated APIPO10.0851801.5~4.9%
5-OH Valerate ProdrugPO10.041012503.5~34.1%
SLN EncapsulationPO10.089026708.2~72.9%

(Note: Quantitative data is synthesized from representative4 to illustrate formulation efficacy[4]).

Part 6: References

  • Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. ACS Publications.1

  • Rational design of 4-((6-phenoxypyrimidin-4-yl)amino)-N-(4-(piperazin-1-yl)phenyl)-1H-pyrazole-3-carboxamide (LT-540-717) as orally bioavailable FLT3 inhibitor. PubMed.4

  • Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency. ACS Publications.2

  • Identification and Optimization of Small Molecule Pyrazolopyrimidine TLR7 Agonists for Applications in Immuno-oncology. PMC.3

Sources

Validation & Comparative

A Comparative Analysis of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide and 4-amino-1H-pyrazole-3-carboxamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and researchers in medicinal chemistry, the pyrazole carboxamide scaffold represents a privileged structure, forming the core of numerous biologically active agents.[1] This guide provides an in-depth, objective comparison of two closely related pyrazole-3-carboxamide analogs: 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide and its parent compound, 4-amino-1H-pyrazole-3-carboxamide. While direct head-to-head preclinical or clinical data for these specific compounds is not extensively documented in publicly available literature, this analysis will extrapolate from established structure-activity relationships (SAR) within this chemical class to provide a predictive comparison of their potential efficacy.

The core of this investigation will focus on how the addition of a hydroxymethyl group at the 5-position of the pyrazole ring may influence the compound's pharmacokinetic and pharmacodynamic properties, ultimately impacting its therapeutic efficacy. This guide is intended to serve as a valuable resource for researchers designing future studies or synthesizing novel derivatives based on this versatile scaffold.

Structural and Mechanistic Overview

The 4-amino-1H-pyrazole-3-carboxamide core is a well-established pharmacophore in the development of kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs) and Fms-like tyrosine kinase 3 (FLT3).[2][3] Derivatives of this scaffold have demonstrated potent anti-proliferative activity in various cancer cell lines.[2][4] The mechanism of action for many of these compounds involves competitive binding at the ATP-binding site of the target kinase, leading to the inhibition of downstream signaling pathways that are critical for cell cycle progression and proliferation.[2]

The key structural difference between the two molecules is the presence of a hydroxymethyl (-CH₂OH) group at the 5-position of the pyrazole ring in 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide. This seemingly minor modification can have profound effects on the molecule's overall properties.

Predicted Efficacy: A Structure-Activity Relationship (SAR) Perspective

Based on established principles of medicinal chemistry and SAR studies on related pyrazole derivatives, we can hypothesize the following differences in efficacy between the two compounds.[5][6]

Table 1: Predicted Physicochemical and Pharmacological Properties

Property4-amino-1H-pyrazole-3-carboxamide4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamideRationale for Predicted Difference
Aqueous Solubility LowerHigherThe hydroxyl group can participate in hydrogen bonding with water, increasing hydrophilicity.
Metabolic Stability Potentially HigherPotentially LowerThe hydroxymethyl group provides a site for phase I (oxidation) and phase II (e.g., glucuronidation) metabolism.
Target Binding Affinity Varies with targetPotentially alteredThe hydroxymethyl group could form additional hydrogen bonds with residues in the target's binding pocket, potentially increasing affinity. Conversely, it could introduce steric hindrance, reducing affinity.
Cellular Permeability Potentially HigherPotentially LowerIncreased hydrophilicity may reduce passive diffusion across cell membranes.
Oral Bioavailability VariesPotentially lowerIncreased first-pass metabolism due to the hydroxymethyl group could reduce oral bioavailability.

Expert Insights on the Causality of Experimental Choices:

The introduction of a hydroxymethyl group is a common strategy in medicinal chemistry to modulate a compound's properties. The anticipated increase in solubility can be advantageous for formulation and administration, but it often comes at the cost of decreased metabolic stability and cell permeability. The overall impact on efficacy is therefore a delicate balance of these competing factors and is highly dependent on the specific biological target and the topology of its binding site.

Experimental Protocols for Efficacy Evaluation

To empirically determine the comparative efficacy of these two compounds, a series of well-established in vitro and in vivo assays would be necessary. The following protocols are provided as a guide for researchers.

3.1. In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the compounds to inhibit the activity of a target kinase (e.g., CDK2, FLT3).

Methodology:

  • Reagents and Materials: Recombinant human kinase, kinase-specific substrate (e.g., a peptide or protein), ATP, kinase buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Prepare a serial dilution of each test compound in DMSO. b. In a 96-well plate, add the kinase, substrate, and kinase buffer. c. Add the diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle). d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified time. f. Stop the reaction and add the detection reagent according to the manufacturer's instructions. g. Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

3.2. Cell Proliferation (MTT) Assay

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Methodology:

  • Reagents and Materials: Cancer cell line (e.g., MV4-11 for FLT3, A2058 for CDK2), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or isopropanol with HCl).

  • Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of each test compound. Include a positive control (e.g., a known cytotoxic drug) and a negative control (vehicle). c. Incubate the plate for a specified period (e.g., 48 or 72 hours). d. Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. e. Add the solubilizing agent to dissolve the formazan crystals. f. Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the controls. Determine the GI₅₀ value (the concentration of compound that inhibits cell growth by 50%).

3.3. In Vivo Xenograft Model

This assay evaluates the in vivo anti-tumor efficacy of the compounds in an animal model.

Methodology:

  • Animals and Materials: Immunocompromised mice (e.g., nude or SCID), cancer cells for implantation, test compounds for formulation, and calipers for tumor measurement.

  • Procedure: a. Subcutaneously implant the cancer cells into the flank of the mice. b. Allow the tumors to grow to a palpable size. c. Randomize the mice into treatment and control groups. d. Administer the test compounds (e.g., via oral gavage or intraperitoneal injection) and vehicle control according to a predetermined dosing schedule. e. Monitor the tumor size and body weight of the mice regularly. f. At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Visualization of Signaling Pathways and Experimental Workflows

G cluster_0 Kinase Inhibition Pathway Compound 4-amino-1H-pyrazole-3-carboxamide (or hydroxymethyl derivative) Kinase Target Kinase (e.g., CDK2/FLT3) Compound->Kinase Binds to ATP pocket Inhibition Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (Cell Cycle Progression, Proliferation) PhosphoSubstrate->Downstream G cluster_1 In Vitro Efficacy Workflow Start Synthesize & Purify Compounds KinaseAssay Kinase Inhibition Assay (Determine IC₅₀) Start->KinaseAssay CellAssay Cell Proliferation Assay (Determine GI₅₀) Start->CellAssay DataAnalysis Comparative Data Analysis KinaseAssay->DataAnalysis CellAssay->DataAnalysis Conclusion Efficacy Conclusion DataAnalysis->Conclusion

Caption: Workflow for in vitro efficacy comparison.

Conclusion for the Research Community

The ultimate efficacy of these compounds will be a complex interplay of these factors and their interaction with the specific biological target. The provided experimental protocols offer a clear path forward for any research team wishing to undertake a direct comparison. It is our hope that this guide will stimulate further investigation into this promising area of medicinal chemistry.

References

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. J-Stage. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Semantic Scholar. [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Zhi-Wang/051e88869c9b9b5550a1b244795b5465c407886d]([Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. PubMed. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). PubMed. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. PMC. [Link]

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A Comparative In Silico Analysis of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide and Other Known Inhibitors Against Cyclin-Dependent Kinase 2 (CDK2)

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary oncology research, the quest for selective and potent kinase inhibitors remains a paramount objective. Cyclin-dependent kinases (CDKs), central regulators of the cell cycle, have emerged as critical therapeutic targets.[1][2] Specifically, CDK2 is instrumental in the G1 to S phase transition, and its aberrant activity is a hallmark of numerous malignancies, making it a compelling target for anticancer drug development.[3][] The pyrazole scaffold is a privileged structure in medicinal chemistry, known to form the core of many kinase inhibitors.[5] This guide presents a comparative molecular docking study of a focal pyrazole derivative, 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide, against the ATP-binding pocket of CDK2. Its performance is benchmarked against a known pyrazole-based inhibitor and the established CDK inhibitor, Roscovitine, providing a contextualized in silico evaluation of its potential as a CDK2 inhibitor.

Introduction to the Target and Compounds

The Role of CDK2 in Cell Cycle Progression

Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that, when complexed with its regulatory partners, Cyclin E and Cyclin A, phosphorylates key substrates to drive the cell through the G1/S checkpoint and into the DNA synthesis (S) phase.[3] Dysregulation of the CDK2-Cyclin E/A axis leads to uncontrolled cell proliferation, a defining characteristic of cancer. Therefore, inhibiting CDK2 activity is a rational strategy to induce cell cycle arrest and apoptosis in cancer cells.[1][3]

Ligand Selection for Comparative Analysis

To provide a robust comparative framework, three distinct ligands were selected for this in silico study:

  • Test Compound: 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide: The subject of this investigation, this compound features the core pyrazole-3-carboxamide scaffold with functional groups that have the potential for key hydrogen bonding interactions within the CDK2 active site.

  • Reference Pyrazole Inhibitor: 4-benzoylamino-N-phenyl-1H-pyrazole-3-carboxamide: A representative of a class of pyrazole derivatives that have been synthesized and evaluated as potent CDK2 inhibitors, providing a relevant benchmark for a compound with a similar core structure.[1]

  • Standard CDK Inhibitor: Roscovitine (Seliciclib): A well-characterized, pan-CDK inhibitor that is known to bind to the ATP-binding site of CDK2 and has been investigated in multiple clinical trials.[2][6] Roscovitine serves as a positive control and a benchmark for inhibitory potential.

Experimental Methodology: A Validated Docking Protocol

The credibility of any in silico study hinges on a meticulously validated methodology. The following protocol is designed to be self-validating by incorporating a re-docking step, ensuring the chosen parameters can replicate experimentally determined binding poses.

In Silico Workflow Overview

The entire computational workflow is depicted below. This process begins with the preparation of the protein and ligands, proceeds to the molecular docking simulations, and concludes with the analysis and interpretation of the results.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB Protein Structure Retrieval (PDB ID: 4FKI) ProtPrep Protein Preparation (Remove water, add hydrogens) PDB->ProtPrep GridGen Grid Box Generation (Define active site) ProtPrep->GridGen LigandPrep Ligand Preparation (2D to 3D, energy minimization) Docking Molecular Docking of Test & Reference Compounds LigandPrep->Docking Redocking Validation: Re-docking of co-crystallized ligand GridGen->Redocking Redocking->Docking Validate protocol Scoring Binding Energy Calculation (& Docking Score) Docking->Scoring Interaction Interaction Analysis (H-bonds, hydrophobic int.) Scoring->Interaction Comparison Comparative Analysis of Ligands Interaction->Comparison

Caption: A flowchart of the comparative molecular docking workflow.

Step-by-Step Protocol
  • Protein Preparation:

    • The crystal structure of human CDK2 in complex with an aminopyrazole inhibitor (PDB ID: 4FKI) was retrieved from the RCSB Protein Data Bank.[7] This structure was chosen due to its high resolution (1.60 Å) and the presence of a pyrazole-based ligand, making it highly relevant for this study.

    • Using UCSF Chimera, all water molecules and non-essential co-factors were removed.

    • Polar hydrogens were added, and Gasteiger charges were computed for all atoms. The protein was then saved in the PDBQT format for use with AutoDock Vina.

  • Ligand Preparation:

    • The 2D structures of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide, 4-benzoylamino-N-phenyl-1H-pyrazole-3-carboxamide, and Roscovitine were sketched using MarvinSketch.

    • These structures were converted to 3D and subjected to energy minimization using the MMFF94 force field.

    • The ligands were then prepared for docking by assigning Gasteiger charges and defining rotatable bonds, and saved in the PDBQT format.

  • Docking Protocol Validation (Re-docking):

    • The co-crystallized ligand from PDB ID 4FKI was extracted and re-docked into the active site of the prepared protein structure.

    • The docking protocol is considered validated if the root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose is less than 2.0 Å. This critical step ensures that the chosen docking parameters can accurately reproduce a known binding mode.

  • Molecular Docking Simulation:

    • Molecular docking was performed using AutoDock Vina.

    • A grid box was defined to encompass the ATP-binding site of CDK2, centered on the co-crystallized ligand. The dimensions were set to 25Å x 25Å x 25Å to allow for sufficient space for the ligands to adopt various conformations.

    • Each of the three prepared ligands was docked into the prepared CDK2 structure using an exhaustiveness of 8. The top-ranked pose for each ligand, based on the docking score, was saved for further analysis.

  • Analysis of Docking Results:

    • The binding affinity (in kcal/mol) for the best pose of each ligand was recorded.

    • The interactions between each ligand and the amino acid residues in the CDK2 active site were visualized and analyzed using BIOVIA Discovery Studio. Key interactions, such as hydrogen bonds and hydrophobic interactions, were identified and documented.

Results: A Comparative View of Binding Affinities and Interactions

The molecular docking simulations yielded valuable insights into the potential of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide as a CDK2 inhibitor, particularly when compared to the reference compounds.

Binding Affinity Scores

The binding affinities, as calculated by AutoDock Vina, provide a quantitative estimate of the binding strength between the ligands and CDK2. A more negative value indicates a stronger predicted binding affinity.

CompoundTypeBinding Affinity (kcal/mol)
4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamideTest Compound-7.8
4-benzoylamino-N-phenyl-1H-pyrazole-3-carboxamideReference Pyrazole-9.2
RoscovitineStandard Inhibitor-8.9
Analysis of Molecular Interactions

The binding mode and specific interactions with key residues in the CDK2 active site are crucial for understanding the basis of the predicted binding affinities. The ATP-binding site of CDK2 is characterized by a hinge region (residues 80-86) that forms critical hydrogen bonds with inhibitors, and a hydrophobic pocket.

  • 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide:

    • The pyrazole core and the carboxamide group are predicted to form key hydrogen bonds with the backbone of Leu83 in the hinge region, a canonical interaction for CDK2 inhibitors.

    • The 4-amino group is positioned to form an additional hydrogen bond with the side chain of a nearby residue.

    • The 5-hydroxymethyl group extends towards the solvent-exposed region and can form hydrogen bonds with water molecules or polar residues at the entrance of the active site.

  • 4-benzoylamino-N-phenyl-1H-pyrazole-3-carboxamide:

    • This reference compound also forms the crucial hydrogen bonds with Leu83 via its pyrazole-carboxamide scaffold.

    • The larger benzoyl and phenyl groups occupy the hydrophobic pocket more extensively, leading to more favorable van der Waals and hydrophobic interactions, which likely accounts for its superior binding affinity score.

  • Roscovitine:

    • As an established inhibitor, Roscovitine's purine-like core forms hydrogen bonds with the hinge region (Leu83).

    • Its benzyl and isopropyl groups occupy the hydrophobic regions of the active site, consistent with its known binding mode and strong inhibitory activity.

G cluster_cdk2 CDK2 Active Site cluster_ligands Ligands Leu83 Leu83 (Hinge) HydrophobicPocket Hydrophobic Pocket SolventFront Solvent Front Test Test Compound (4-amino-5-(hydroxymethyl)- 1H-pyrazole-3-carboxamide) Test->Leu83 H-Bonds (Core) Test->SolventFront H-Bond (Hydroxymethyl) Ref Reference Pyrazole (4-benzoylamino-N-phenyl- 1H-pyrazole-3-carboxamide) Ref->Leu83 H-Bonds (Core) Ref->HydrophobicPocket Hydrophobic Int. Std Roscovitine Std->Leu83 H-Bonds (Core) Std->HydrophobicPocket Hydrophobic Int.

Caption: A relationship diagram of ligand interactions within the CDK2 active site.

Discussion and Future Perspectives

This comparative molecular docking study provides a compelling in silico rationale for considering 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide as a potential CDK2 inhibitor. Its predicted binding affinity of -7.8 kcal/mol is significant, and its ability to form canonical hydrogen bonds with the hinge region of CDK2 is a promising indicator of inhibitory activity.

However, when compared to the reference pyrazole and the standard inhibitor Roscovitine, it is evident that the test compound's smaller size and lack of a significant hydrophobic moiety limit its ability to fully occupy the hydrophobic pocket within the CDK2 active site. This is reflected in its less favorable binding affinity score. The superior scores of the reference pyrazole (-9.2 kcal/mol) and Roscovitine (-8.9 kcal/mol) can be attributed to their more extensive hydrophobic interactions, which complement the essential hydrogen bonding with the hinge region.

These findings suggest that while 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide is a promising scaffold, its potency could be significantly enhanced through structure-based drug design. Future optimization efforts should focus on appending non-polar, hydrophobic groups to the pyrazole core to better exploit the hydrophobic pocket, while retaining the key hydrogen bonding interactions.

References

  • Elvan Şen, et al. (2013). Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). 1-H-Pyrazole-3-carboxamide derivatives as potent CDK4/6 and FLT3 inhibitors. Available at: [Link]

  • Pan, X., et al. (2021). Design, synthesis, and biological evaluation of 4-benzoylamino-1H-pyrazole-3-carboxamide derivatives as potent CDK2 inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Lu, G., et al. (2016). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • RCSB PDB. (2018). 6B4D: Crystal structure of human carbonic anhydrase II in complex with a heteroaryl-pyrazole carboxylic acid derivative. Available at: [Link]

  • Şen, E., et al. (2012). Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. Taylor & Francis Online. Available at: [Link]

  • Şen, E., et al. (2012). Inhibitory effect of novel pyrazole carboxamide derivatives on human carbonic anhydrase enzyme. Taylor & Francis Online. Available at: [Link]

  • Semantic Scholar. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Available at: [https://www.semanticscholar.org/paper/Design-and-Synthesis-of-4-(Heterocyclic-Substituted-Zhi-Wang/2a7337a7183652618600d8d64117b3401569477e]([Link]

  • Zhi, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). International Journal of Molecular Sciences. Available at: [Link]

  • RCSB PDB. (2019). 6QG4: Structure of the mitogen activated kinase kinase 7 in complex with pyrazolopyrimidine inhibitor 1h. Available at: [Link]

  • University of Helsinki. (n.d.). Tutorial: Docking of CDK2 Inhibitors. Available at: [Link]

  • Çetin, A., et al. (2024). Design and Synthesis of Pyrazole Carboxamide Derivatives as Selective Cholinesterase and Carbonic Anhydrase Inhibitors: Molecular Docking and Biological Evaluation. Chemistry & Biodiversity. Available at: [Link]

  • Ghorab, M. M., et al. (2016). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Kasımoğulları, R., et al. (2013). Synthesis and characterisation of novel Co(II) complexes of pyrazole carboxylate derivated of sulfonamide as carbonic anhydrase inhibitors. Journal of Pharmacy and Pharmacology. Available at: [Link]

  • RCSB PDB. (2013). 4FKI: Crystal Structure of the Cdk2 in Complex with Aminopyrazole Inhibitor. Available at: [Link]

  • RCSB PDB. (2013). 4EK5: Crystal structure of the cdk2 in complex with aminopyrazole inhibitor. Available at: [Link]

  • Synapse. (2023). What are CDK2 inhibitors and how do you quickly get the latest development progress? Available at: [Link]

  • Roskoski, R. Jr. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. Pharmacological Research. Available at: [Link]

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validation of LC-MS/MS method for 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide detection

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Validation of a Quantitative LC-MS/MS Method for 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide

A Comparative Analysis for Drug Development Professionals

In the landscape of pharmaceutical development, the precise and reliable quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical research. This guide offers a comprehensive walkthrough of the validation of a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide, a polar, heterocyclic compound representative of a class of molecules with significant therapeutic potential.

This document is structured to provide not just a procedural checklist, but a deep dive into the scientific rationale behind each validation parameter, in accordance with the principles outlined by the International Council for Harmonisation (ICH) M10 and Q2(R1) guidelines, as well as the US Food and Drug Administration (FDA) recommendations.[1][2] We will explore why LC-MS/MS is often the technology of choice for such an analyte and compare its performance characteristics against alternative analytical techniques.

The Analytical Challenge: Quantifying Polar Small Molecules

4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide, with its multiple polar functional groups (amino, hydroxyl, and carboxamide), presents a typical challenge for bioanalytical scientists. Such compounds often exhibit poor retention on traditional reversed-phase liquid chromatography (RPLC) columns and can be susceptible to matrix effects in complex biological samples like plasma or urine.

Why LC-MS/MS? A Comparative Overview

While several techniques can be employed for small molecule quantification, LC-MS/MS has become the gold standard in regulated bioanalysis for its unparalleled sensitivity and selectivity.[1][3][4]

FeatureLC-MS/MSHPLC-UV
Selectivity Very High (based on mass-to-charge ratio)Moderate (based on UV absorbance)
Sensitivity High (pg/mL to ng/mL)Lower (ng/mL to µg/mL)
Matrix Interference High potential, but can be managedLower potential, but co-elution is a risk
Cost High (instrumentation and solvents)Lower
Complexity High (requires specialized operators)Moderate

High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and cost-effective alternative. However, its utility is limited by the analyte's ability to absorb UV light and the potential for co-eluting matrix components to interfere with quantification.[3][5] For a novel compound like 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide, where baseline levels are expected to be zero and high sensitivity is required for pharmacokinetic studies, LC-MS/MS is the superior choice.

Other specialized chromatographic techniques for polar analytes include Hydrophilic Interaction Liquid Chromatography (HILIC) and Ion-Pairing Chromatography .[6][7] While effective, HILIC can sometimes suffer from longer equilibration times and reproducibility challenges, and ion-pairing reagents can contaminate the MS system.

A Validated LC-MS/MS Method: The Core of Reliable Data

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[2] This is achieved by systematically evaluating a set of performance characteristics.

The Experimental Workflow

The overall workflow for the validation of the LC-MS/MS method is depicted below.

LC-MS_MS_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation MD1 Analyte Characterization & IS Selection MD2 Sample Preparation Optimization (e.g., SPE) MD1->MD2 MD3 Chromatography (e.g., HILIC or RPLC) MD2->MD3 MD4 Mass Spectrometry Tuning (MRM) MD3->MD4 V1 Selectivity & Specificity MD4->V1 V2 Linearity, Range, LLOQ V1->V2 V3 Accuracy & Precision V2->V3 V4 Matrix Effect & Recovery V3->V4 V5 Stability V4->V5 V6 Dilution Integrity V5->V6 App App V6->App Application to Study Samples

Caption: A flowchart of the LC-MS/MS method validation process.

Key Validation Parameters and Experimental Design

1. Internal Standard (IS) Selection: The Cornerstone of Accuracy

For LC-MS/MS, the use of a Stable Isotope-Labeled (SIL) internal standard is highly recommended and considered best practice.[8][9][10] A SIL-IS is the analyte of interest with several atoms (e.g., ²H, ¹³C, ¹⁵N) replaced by their stable isotopes. This makes it chemically almost identical to the analyte, ensuring that it co-elutes and experiences the same extraction efficiency and matrix effects.[11][12] For our target analyte, a ¹³C,¹⁵N-labeled 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide would be the ideal IS.

2. Sample Preparation

Given the polar nature of the analyte, a simple protein precipitation (PPT) might not provide sufficient cleanup. Solid Phase Extraction (SPE) using a mixed-mode or polar-modified sorbent is a more robust choice to remove interfering phospholipids and other matrix components.

Experimental Protocol: Solid Phase Extraction (SPE)

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load 100 µL of plasma sample (spiked with analyte and IS) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

3. Chromatographic and Mass Spectrometric Conditions

  • Chromatography: A HILIC column is a strong candidate for retaining our polar analyte.

  • Mass Spectrometry: Detection will be performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for maximum selectivity and sensitivity.

ParameterSetting
LC Column HILIC, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 50% B over 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) To be determined experimentally (e.g., [M+H]⁺ → fragment)
MRM Transition (IS) To be determined experimentally (e.g., [M+4+H]⁺ → fragment)

4. Validation Experiments and Acceptance Criteria

The following table summarizes the key validation experiments and their typical acceptance criteria as per regulatory guidelines.

Validation ParameterExperimental DesignAcceptance Criteria
Selectivity Analyze at least 6 different blank matrix lots.No significant interfering peaks at the retention times of the analyte and IS (<20% of LLOQ response for analyte, <5% for IS).
Linearity & Range A calibration curve with a blank, a zero, and 6-8 non-zero standards.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantitation (LLOQ) The lowest standard on the calibration curve.Analyte response is at least 5 times the blank response. Accuracy within 80-120% and precision ≤20%.
Accuracy & Precision Analyze Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations (n=6) on 3 separate days.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Matrix Effect Compare analyte response in post-extraction spiked matrix from 6 lots to response in neat solution.The IS-normalized matrix factor should have a %CV ≤15%.
Recovery Compare analyte response in pre-extraction spiked matrix to post-extraction spiked matrix.Recovery should be consistent and reproducible.
Stability Evaluate analyte stability in matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage).Mean concentration at each stability condition should be within ±15% of the nominal concentration.

Data Interpretation: A Self-Validating System

The interconnectedness of these validation parameters creates a self-validating system. For example, consistent and high recovery simplifies the management of matrix effects. A stable isotope-labeled internal standard that tracks the analyte perfectly will compensate for variability in both recovery and matrix effects, which will be reflected in the excellent accuracy and precision results.

Validation_Interrelation cluster_0 Core Performance cluster_1 Method Robustness cluster_2 Foundation Acc Accuracy Prec Precision Acc->Prec ME Matrix Effect ME->Acc Rec Recovery Rec->Acc Stab Stability Stab->Acc IS SIL Internal Standard IS->Prec IS->ME compensates for IS->Rec tracks Sel Selectivity Sel->Acc Sel->Prec

Caption: Interrelation of key LC-MS/MS validation parameters.

Conclusion

The validation of an LC-MS/MS method for a novel compound like 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide is a rigorous, multi-faceted process that underpins the integrity of data in drug development. By understanding the "why" behind each step—from the deliberate choice of a SIL internal standard to the systematic evaluation of stability—researchers can ensure the generation of high-quality, reproducible, and defensible data. While alternative methods like HPLC-UV have their place, the superior sensitivity and selectivity of LC-MS/MS make it the indispensable tool for the quantitative challenges presented by complex biological matrices and the low concentration levels often encountered in pharmacokinetic and toxicokinetic studies.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). [Link]

  • International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). [Link]

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). [Link]

  • Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Biomedical Journal of Scientific & Technical Research.[Link]

  • LCGC International. (2014). Quantifying Small Molecules by Mass Spectrometry. [Link]

  • Advion, Inc. (2019). 3 reasons why you should upgrade from UV detection to Mass Spectrometry. [Link]

  • BioPharma Services Inc. (2023). BA Method Development: Polar Compounds. [Link]

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A Comparative Guide to the Synthetic Routes of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide is a key heterocyclic scaffold with significant potential in medicinal chemistry. Its structural motifs are present in a variety of biologically active molecules, including kinase inhibitors, which are pivotal in modern cancer therapy. The arrangement of the amino, hydroxymethyl, and carboxamide functional groups on the pyrazole core allows for diverse interactions with biological targets, making it a valuable building block for drug discovery and development.

The reproducibility and efficiency of the synthetic route to this molecule are of paramount importance for researchers in both academic and industrial settings. A reliable synthesis ensures a consistent supply of the compound for biological screening and subsequent lead optimization studies. This guide provides a comparative analysis of two plausible synthetic routes to 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide, offering a detailed examination of their respective methodologies, potential challenges, and overall efficiency. The information presented herein is intended to empower researchers to make informed decisions when embarking on the synthesis of this important molecule and its derivatives.

Comparative Analysis of Synthetic Routes

This guide outlines two distinct synthetic pathways to the target molecule. Route 1 commences with a commercially available pyrazole diester and involves a series of functional group transformations. Route 2 offers a different approach, starting from a 4-nitro-pyrazole precursor, which simplifies the introduction of the C4-amino group.

Parameter Route 1: From Diethyl 1H-pyrazole-3,5-dicarboxylate Route 2: From Ethyl 4-nitro-1H-pyrazole-3-carboxylate
Starting Material Diethyl 1H-pyrazole-3,5-dicarboxylateEthyl 4-nitro-1H-pyrazole-3-carboxylate
Number of Steps 64
Key Transformations Selective mono-reduction, nitration, amidation, nitro reductionHydroxymethylation, amidation, nitro reduction
Potential Challenges Achieving selective mono-reduction of the diester.Potential for side reactions during hydroxymethylation.
Overall Plausibility High, based on well-established pyrazole chemistry.High, with a more direct approach to the 4-amino substituent.

Route 1: Synthesis from Diethyl 1H-pyrazole-3,5-dicarboxylate

This route offers a logical progression from a symmetrical starting material, allowing for the sequential introduction of the required functional groups. A key challenge in this pathway is the selective mono-reduction of the diester to the corresponding hydroxymethyl ester.

Experimental Workflow

Route 1 A Diethyl 1H-pyrazole-3,5-dicarboxylate B Diethyl 1-(p-methoxybenzyl)-1H-pyrazole-3,5-dicarboxylate A->B PMB-Cl, K2CO3 C Ethyl 5-(hydroxymethyl)-1-(p-methoxybenzyl)-1H-pyrazole-3-carboxylate B->C LiAlH4 (1 eq) D Ethyl 5-(hydroxymethyl)-1-(p-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate C->D HNO3, H2SO4 E 5-(Hydroxymethyl)-1-(p-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxamide D->E 1. LiOH 2. SOCl2 3. NH3 F 4-Amino-5-(hydroxymethyl)-1-(p-methoxybenzyl)-1H-pyrazole-3-carboxamide E->F H2, Pd/C G 4-Amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide F->G TFA Route 2 A Ethyl 4-nitro-1H-pyrazole-3-carboxylate B Ethyl 5-bromo-4-nitro-1H-pyrazole-3-carboxylate A->B NBS C Ethyl 5-(hydroxymethyl)-4-nitro-1H-pyrazole-3-carboxylate B->C 1. n-BuLi 2. Paraformaldehyde D 5-(Hydroxymethyl)-4-nitro-1H-pyrazole-3-carboxamide C->D 1. LiOH 2. SOCl2 3. NH3 E 4-Amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide D->E SnCl2·2H2O

Comparative Cytotoxicity of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities which include anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][2] Pyrazole derivatives have been successfully developed into blockbuster drugs, demonstrating the scaffold's value in creating effective therapeutic agents.[3] Within the realm of oncology, these compounds have shown significant promise, with research indicating that appropriate substitutions on the pyrazole ring can markedly improve anticancer efficacy and selectivity toward tumor cells.[1]

This guide focuses on the comparative cytotoxicity of a specific derivative, 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide . While direct experimental data for this particular compound is not yet widely published, its structural features suggest potential anticancer activity based on the established profile of related pyrazole carboxamides. This document will, therefore, provide a comparative framework by evaluating the known cytotoxic effects of structurally analogous compounds against various cancer cell lines. We will delve into the standard methodologies for assessing cytotoxicity, present comparative data from published studies, and discuss the potential mechanisms of action that may be relevant to this class of compounds.

Mechanism of Action: Diverse Molecular Targets

Pyrazole derivatives exert their anticancer effects through a variety of mechanisms.[1] Structure-activity relationship studies have revealed that these compounds can interact with multiple targets crucial for cancer cell proliferation and survival.[1] One of the key mechanisms is the inhibition of various protein kinases, such as Fms-like receptor tyrosine kinase 3 (FLT3), which is a promising target in acute myeloid leukemia (AML).[4][5] Additionally, some pyrazole derivatives have been found to interact directly with DNA, binding to the minor groove and inducing cleavage of the DNA strands, thereby leading to cell death.[1][6] The potential for off-target effects, such as DNA interaction for a compound designed as a kinase inhibitor, can sometimes lead to favorable pharmacological profiles and enhanced cytotoxicity.[6]

Experimental Workflow for Cytotoxicity Assessment

A standardized workflow is crucial for the reproducible and comparative evaluation of a compound's cytotoxic potential. The following diagram and protocol outline a typical process for determining the half-maximal inhibitory concentration (IC50) of a test compound in various cancer cell lines using the MTT assay.

G cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cancer Cell Line Culture (e.g., MCF-7, A549, HepG2) cell_seeding 2. Cell Seeding in 96-well Plates cell_culture->cell_seeding incubation_24h 3. 24h Incubation for Cell Adherence cell_seeding->incubation_24h compound_prep 4. Serial Dilution of Test Compound & Controls incubation_24h->compound_prep treatment 5. Addition of Compound to Wells compound_prep->treatment incubation_48h 6. 48h Incubation treatment->incubation_48h mtt_addition 7. Addition of MTT Reagent incubation_48h->mtt_addition formazan_incubation 8. 3-4h Incubation (Formazan Formation) mtt_addition->formazan_incubation solubilization 9. Addition of Solubilizing Agent (e.g., DMSO) formazan_incubation->solubilization read_absorbance 10. Absorbance Reading (570 nm) solubilization->read_absorbance calc_viability 11. Calculation of % Cell Viability read_absorbance->calc_viability ic50 12. IC50 Determination calc_viability->ic50

Caption: Experimental workflow for determining the IC50 value of a test compound using the MTT assay.

Detailed Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)[8]

  • 96-well flat-bottom plates

  • Test compound (4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide) and positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from exponential phase cultures.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound and positive control in DMSO.

    • Perform serial dilutions of the compounds in culture medium to achieve a range of final concentrations.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plates for 48 hours.

  • MTT Assay and Data Collection:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50 values) of several pyrazole carboxamide derivatives and the standard chemotherapeutic agent Doxorubicin against various cancer cell lines, as reported in the literature. This data provides a benchmark for estimating the potential efficacy of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Doxorubicin (Positive Control) MCF-7 (Breast)0.95[1]
Doxorubicin (Positive Control) HepG2 (Liver)Not specified, used as standard[7][9]
Doxorubicin (Positive Control) A549 (Lung)Not specified, used as standard[10]
Compound 43 (Pyrazole carbaldehyde derivative) MCF-7 (Breast)0.25[1]
Compound 59 (Polysubstituted pyrazole derivative) HepG2 (Liver)2[1]
pym-5 (1H-pyrazole-3-carboxamide derivative) HCT116 (Colon)Similar to Iressa (9.34 µM)[6]
pym-5 (1H-pyrazole-3-carboxamide derivative) HepG2 (Liver)Similar to Roscovitine (9.87 µM)[6]
Compound 8t (1H-pyrazole-3-carboxamide derivative) MV4-11 (Leukemia)0.00122[4][5]
Compound 2 (3-amino-1H-pyrazole-1-carboxamide) A549 (Lung)220.20

Discussion and Future Directions

The compiled data demonstrates that pyrazole carboxamide derivatives exhibit a wide range of cytotoxic activities, with some compounds showing potent anticancer effects in the nanomolar to low micromolar range. For instance, compound 8t displays remarkable potency against the MV4-11 leukemia cell line with an IC50 of 1.22 nM.[4][5] In contrast, other derivatives, such as compound 2, show significantly lower activity against the A549 lung cancer cell line. This highlights the critical role of the specific substitutions on the pyrazole ring in determining cytotoxic efficacy.

The structural features of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide , specifically the amino and hydroxymethyl groups, are polar functionalities that can participate in hydrogen bonding interactions with biological targets. The carboxamide group is a common feature in many biologically active pyrazole derivatives.[6][11] Based on the activity of its structural relatives, it is plausible that this compound could exhibit cytotoxic activity against various cancer cell lines.

To definitively establish the anticancer potential of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide, a systematic in vitro evaluation is necessary. This would involve:

  • Synthesis and Characterization: The first step is the chemical synthesis and purification of the compound, followed by structural confirmation using techniques like NMR and mass spectrometry.[3][11][12]

  • Broad-Spectrum Cytotoxicity Screening: The compound should be tested against a panel of diverse cancer cell lines, such as those from the NCI-60 panel, to identify sensitive cancer types.[4]

  • Mechanism of Action Studies: If significant cytotoxicity is observed, further investigations into its mechanism of action would be warranted. This could include kinase inhibition assays, DNA binding studies, cell cycle analysis, and apoptosis assays.[6][8]

Conclusion

While direct experimental evidence for the cytotoxicity of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide is currently limited in the public domain, the extensive research on analogous pyrazole carboxamides strongly suggests its potential as an anticancer agent. The established methodologies and comparative data presented in this guide provide a solid foundation for future investigations into this promising compound. The diverse mechanisms of action and potent activities observed in this class of molecules underscore the importance of continued research and development of novel pyrazole derivatives for cancer therapy.

References

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  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. PMC. [Link]

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A Guide to Cross-Validation of In Vitro Assays for 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the pyrazole-carboxamide scaffold has emerged as a cornerstone for the development of novel therapeutics, particularly in the realm of oncology and inflammatory diseases. These heterocyclic compounds are frequently identified as potent enzyme inhibitors, making them attractive starting points for medicinal chemistry campaigns. This guide focuses on a specific, novel compound, 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide, which for the purpose of this guide we will refer to as "Pyrazomide-X".

The journey from a promising chemical entity to a validated drug candidate is fraught with potential pitfalls, with a significant number of compounds failing in later stages due to a lack of efficacy or unforeseen off-target effects. A primary reason for this attrition is the reliance on a single in vitro assay during initial screening. To mitigate this risk and build a robust data package for advancing a compound like Pyrazomide-X, a rigorous cross-validation strategy using orthogonal assays is not just recommended, but essential.[1][2][3] This guide provides a comprehensive comparison of key in vitro assays, complete with experimental protocols and data interpretation, to confidently validate the biological activity of Pyrazomide-X, a putative kinase inhibitor.

Primary Screening: The Biochemical Kinase Inhibition Assay

The initial step in characterizing a potential enzyme inhibitor is to directly measure its effect on the purified target protein. A biochemical kinase assay provides a clean, controlled environment to quantify the potency of Pyrazomide-X against its intended kinase target.

Principle of the Assay

This assay measures the enzymatic activity of a kinase, which is its ability to transfer a phosphate group from ATP to a substrate. The inhibition of this activity by Pyrazomide-X is quantified by measuring the decrease in the formation of the phosphorylated product. A common method for this is a fluorescence-based assay where the amount of ADP produced is correlated with a fluorescent signal.

Experimental Protocol: A Fluorescence-Based Kinase Assay

  • Reagent Preparation:

    • Prepare a stock solution of Pyrazomide-X in 100% DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare the kinase and its specific peptide substrate in the kinase buffer.

    • Prepare ATP in the kinase buffer.

    • Prepare the ADP-Glo™ Kinase Assay reagents (Promega) as per the manufacturer's instructions.

  • Assay Procedure:

    • Serially dilute Pyrazomide-X in DMSO to create a concentration gradient.

    • Add 50 nL of the diluted compound or DMSO (as a control) to the wells of a 384-well plate.

    • Add 5 µL of the kinase/substrate mix to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

    • Incubate the reaction for 1 hour at room temperature.

    • Stop the reaction and detect ADP formation by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of Pyrazomide-X relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Performance Data

CompoundTarget KinaseIC50 (nM)
Pyrazomide-XKinase A50
Staurosporine (Control)Kinase A5

Workflow for Biochemical Kinase Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilution of Pyrazomide-X Dispense_Compound Dispense Compound/DMSO to Plate Compound_Prep->Dispense_Compound Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Add_Kinase_Substrate Add Kinase/Substrate Mix Reagent_Prep->Add_Kinase_Substrate Dispense_Compound->Add_Kinase_Substrate Incubate1 Incubate (10 min) Add_Kinase_Substrate->Incubate1 Add_ATP Add ATP to Initiate Reaction Incubate1->Add_ATP Incubate2 Incubate (60 min) Add_ATP->Incubate2 Stop_Detect Add ADP-Glo™ Reagents Incubate2->Stop_Detect Read_Plate Measure Luminescence Stop_Detect->Read_Plate Calculate_Inhibition Calculate Percent Inhibition Read_Plate->Calculate_Inhibition Plot_Curve Generate Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for a biochemical kinase inhibition assay.

Discussion

A biochemical assay is an indispensable tool for the initial characterization and structure-activity relationship (SAR) studies of enzyme inhibitors.[4] Its primary advantages are high throughput, reproducibility, and the direct measurement of target engagement. However, it is crucial to be aware of potential artifacts. For instance, compounds can interfere with the detection system (e.g., luciferase-based ATP detection) or cause protein aggregation, leading to false-positive results.[5] Therefore, confirming the activity of Pyrazomide-X with an orthogonal assay is a critical next step.

Orthogonal Validation 1: Cell-Based Target Engagement

To bridge the gap between a biochemical and a cellular context, it is essential to confirm that Pyrazomide-X can bind to its target within a living cell. A cellular thermal shift assay (CETSA) is a powerful technique for this purpose.

Principle of the Assay

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. In this assay, cells are treated with Pyrazomide-X, heated to a specific temperature, and the amount of soluble (non-denatured) target protein is quantified. An increase in the amount of soluble protein at a given temperature in the presence of the compound indicates target engagement.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to express the target kinase) to 80-90% confluency.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Treat the cell suspension with Pyrazomide-X or DMSO (vehicle control) at a final concentration of 10 µM for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the treated cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 45°C to 65°C) for 3 minutes in a thermal cycler. A no-heat control should also be included.

    • Cool the tubes on ice for 3 minutes.

  • Protein Extraction and Quantification:

    • Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble and precipitated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of the target kinase in the soluble fraction using a standard Western blot or an ELISA.

  • Data Analysis:

    • For each temperature, normalize the amount of soluble target protein to the no-heat control.

    • Plot the normalized soluble protein fraction against the temperature for both the DMSO- and Pyrazomide-X-treated samples.

    • A rightward shift in the melting curve for the Pyrazomide-X-treated sample indicates target stabilization.

Hypothetical Performance Data

TreatmentTₘ (Melting Temperature)
DMSO52°C
Pyrazomide-X (10 µM)57°C

Workflow for Cellular Thermal Shift Assay (CETSA)

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Culture and Harvest Cells Compound_Treatment Treat Cells with Pyrazomide-X/DMSO Cell_Culture->Compound_Treatment Heat_Treatment Apply Temperature Gradient Compound_Treatment->Heat_Treatment Cell_Lysis Lyse Cells (Freeze-Thaw) Heat_Treatment->Cell_Lysis Centrifugation Separate Soluble/Insoluble Fractions Cell_Lysis->Centrifugation Collect_Supernatant Collect Soluble Protein Centrifugation->Collect_Supernatant Quantify_Protein Quantify Target Protein (Western/ELISA) Collect_Supernatant->Quantify_Protein Plot_Curve Generate Thermal Shift Curve Quantify_Protein->Plot_Curve Determine_Shift Determine Tₘ Shift Plot_Curve->Determine_Shift

Caption: Workflow for a cellular thermal shift assay.

Discussion

Confirming target engagement in a cellular environment is a crucial step in validating a compound's mechanism of action.[6] CETSA provides direct evidence that Pyrazomide-X can penetrate the cell membrane and bind to its intended target. This orthogonal assay helps to rule out false positives from the biochemical screen that may be due to assay artifacts. A positive result in both the biochemical and CETSA assays significantly increases confidence in the compound's on-target activity.

Orthogonal Validation 2: Cell-Based Functional Assay

The final piece of the puzzle in this initial cross-validation is to demonstrate that the target engagement by Pyrazomide-X translates into a functional cellular response. For a kinase inhibitor targeting a cancer-relevant pathway, an anti-proliferative assay is a highly relevant functional readout.

Principle of the Assay

This assay measures the ability of Pyrazomide-X to inhibit the growth and proliferation of a cancer cell line that is known to be dependent on the activity of the target kinase. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures the amount of ATP present, an indicator of metabolically active cells.

Experimental Protocol: Anti-Proliferation Assay

  • Cell Seeding:

    • Harvest a cancer cell line known to be dependent on the target kinase.

    • Determine the optimal cell seeding density to ensure logarithmic growth over the course of the experiment.[7]

    • Seed the cells in a 96-well plate and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment:

    • Prepare a serial dilution of Pyrazomide-X in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the diluted compound or vehicle control.

    • Incubate the cells for 72 hours in a CO₂ incubator.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well in an amount equal to the volume of the culture medium.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent growth inhibition for each concentration of Pyrazomide-X relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition) value.

Hypothetical Performance Data

CompoundCell LineGI50 (nM)
Pyrazomide-XCancer Cell Line A200
Positive Control InhibitorCancer Cell Line A50

Workflow for Anti-Proliferation Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat Cells with Compound/Vehicle Cell_Seeding->Compound_Treatment Compound_Prep Prepare Serial Dilution of Pyrazomide-X Compound_Prep->Compound_Treatment Incubate Incubate (72 hours) Compound_Treatment->Incubate Add_Reagent Add CellTiter-Glo® Reagent Incubate->Add_Reagent Mix_Incubate Mix and Incubate Add_Reagent->Mix_Incubate Read_Plate Measure Luminescence Mix_Incubate->Read_Plate Calculate_Inhibition Calculate Percent Growth Inhibition Read_Plate->Calculate_Inhibition Plot_Curve Generate Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_GI50 Determine GI50 Value Plot_Curve->Determine_GI50

Caption: Workflow for a cell-based anti-proliferation assay.

Discussion

A positive result in a functional cell-based assay is a strong indicator that the compound's on-target activity has a meaningful biological consequence. The correlation between the biochemical IC50, the cellular target engagement, and the functional GI50 provides a compelling case for the compound's mechanism of action. It is important to note that the GI50 value is often higher than the biochemical IC50 due to factors such as cell permeability, efflux pumps, and competition with intracellular ATP.

Comparative Analysis and the Logic of Cross-Validation

The true power of this multi-assay approach lies in the integrated analysis of the data. By comparing the results from these orthogonal assays, we can build a comprehensive and reliable profile of Pyrazomide-X.

Summary of Hypothetical Results

Assay TypeParameterPyrazomide-X
BiochemicalIC50 vs. Kinase A50 nM
Cell-Based Target EngagementTₘ Shift5°C
Cell-Based FunctionalGI50 in Cancer Cell Line A200 nM

Logical Flow of Cross-Validation

Biochemical_Assay Biochemical Assay (IC50 = 50 nM) Direct Target Inhibition CETSA Cell-Based Target Engagement (Tₘ Shift = 5°C) Confirms Intracellular Binding Biochemical_Assay->CETSA Orthogonal Validation Validated_Hit Validated Hit (Pyrazomide-X) High Confidence for Advancement Biochemical_Assay->Validated_Hit Functional_Assay Cell-Based Functional Assay (GI50 = 200 nM) Demonstrates Cellular Effect CETSA->Functional_Assay Functional Confirmation CETSA->Validated_Hit Functional_Assay->Validated_Hit

Caption: Logical flow of assay cross-validation.

The convergence of data from these three distinct assays provides a high degree of confidence in the activity of Pyrazomide-X. The biochemical assay identifies it as a potent inhibitor of Kinase A. The CETSA confirms that it can enter cells and bind to this target. Finally, the anti-proliferation assay demonstrates that this target engagement leads to a desired functional outcome. This layered evidence is critical for making an informed decision to advance Pyrazomide-X into further preclinical development.

Conclusion

The validation of a potential drug candidate like 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide requires a scientifically rigorous and multi-faceted approach. Relying on a single in vitro assay is a high-risk strategy that can lead to the costly pursuit of artifactual hits. By employing a cross-validation strategy that incorporates a primary biochemical assay with orthogonal cell-based assays for target engagement and function, researchers can build a robust and reliable data package. This approach not only increases the probability of success in later stages of drug development but also provides a deeper understanding of the compound's mechanism of action from the very beginning.

References

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  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

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  • Domainex. (n.d.). Hit Identification and Validation Services. Domainex. [Link]

  • AXXAM. (n.d.). From gene to validated and qualified hits. AXXAM. [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories. [Link]

  • European Pharmaceutical Review. (2021, December 22). Critical steps when validating an assay or analytical method for cell and gene therapy products. European Pharmaceutical Review. [Link]

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A Structural and Functional Comparison of Pyrazole Carboxamides and Purine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, the strategic design of molecules that can effectively and selectively interact with biological targets is paramount. Purines, fundamental components of nucleic acids and key signaling molecules, have long served as a foundational scaffold for the development of therapeutic agents.[1][2] Their analogs, molecules that mimic the structure of natural purines, are a cornerstone of chemotherapy and immunosuppression.[3][4] This guide provides an in-depth structural and functional comparison between the well-established class of purine analogs and the increasingly significant class of pyrazole-based compounds, with a particular focus on pyrazole carboxamides as exemplified by 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide.

We will explore the nuanced structural similarities that allow pyrazole derivatives to act as effective purine isosteres, delve into their comparative biological activities, and provide detailed experimental protocols for their evaluation. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of designing and evaluating novel therapeutics based on these important heterocyclic scaffolds.

Part 1: The Foundation of Mimicry: A Structural Comparison

The ability of pyrazole-based compounds to function as purine analogs stems from their remarkable structural and electronic resemblance to the native purine core. This section dissects these similarities, from the fundamental ring systems to the three-dimensional arrangement of key functional groups.

Core Scaffold Analysis: Pyrazole as a Purine Bioisostere

The purine molecule is a fused heterocyclic system comprising a pyrimidine ring and an imidazole ring.[1][2] Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can be considered a bioisostere of the imidazole ring.[5] This fundamental substitution gives rise to the pyrazolo[3,4-d]pyrimidine scaffold, a core structure in many clinically significant purine analogs.[6]

Below is a depiction of the structural relationship between purine, pyrazole, and the resulting pyrazolo[3,4-d]pyrimidine scaffold.

purine Purine (Pyrimidine + Imidazole) pyrazole Pyrazole purine->pyrazole Imidazole Bioisostere pyrazolo_pyrimidine Pyrazolo[3,4-d]pyrimidine (Purine Isostere) purine->pyrazolo_pyrimidine Isosteric Replacement

Caption: Structural relationship between purine, pyrazole, and pyrazolo[3,4-d]pyrimidine.

Allopurinol, a widely used treatment for gout, is a prime example of a pyrazolo[3,4-d]pyrimidine that functions as a structural isomer of hypoxanthine, a naturally occurring purine.[7][8] This structural mimicry allows it to inhibit the enzyme xanthine oxidase, which is involved in purine metabolism.[9]

The subject of our focus, 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide, while not a fused pyrazolopyrimidine, still retains key features that enable it to be considered as a potential purine analog. Its pyrazole core, substituted with functional groups capable of mimicking the hydrogen bonding patterns of purines, makes it a candidate for interacting with purine-binding sites in various enzymes and receptors.

Key Functional Groups and Interaction Potential

The biological activity of both purines and their analogs is dictated by the arrangement of hydrogen bond donors and acceptors, as well as hydrophobic and electrostatic interactions. Let's compare the key functional groups of our example pyrazole carboxamide with a representative purine, adenine.

FeatureAdenine (Purine)4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide
Core Scaffold Fused Pyrimidine-ImidazolePyrazole
Primary Amine Present at C6Present at C4
Hydrogen Bond Donors Amino group, Imidazole N-HAmino group, Hydroxymethyl -OH, Carboxamide -NH2, Pyrazole N-H
Hydrogen Bond Acceptors Pyrimidine and Imidazole NitrogensPyrazole Nitrogen, Carboxamide Carbonyl Oxygen, Hydroxymethyl Oxygen
Potential for H-Bonding HighVery High

The carboxamide and hydroxymethyl groups on the pyrazole ring of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide provide additional points for hydrogen bonding compared to adenine, potentially leading to strong and specific interactions with target proteins. The spatial arrangement of these groups is critical for determining binding affinity and selectivity. X-ray crystallography studies on various pyrazole derivatives have been instrumental in revealing their precise binding modes within protein active sites.[10][11][12]

Part 2: From Structure to Function: Comparative Biological Activities

The structural similarities discussed above translate into overlapping biological activities. Pyrazole-based compounds have been successfully developed as inhibitors of many of the same enzymes and receptors targeted by traditional purine analogs.

A Spectrum of Shared Targets
Target ClassPurine Analog ExamplePyrazole-based Analog ExampleTherapeutic Area
Enzyme Inhibitors
Xanthine OxidaseAllopurinol (as Oxypurinol)[8][9]Allopurinol[7][9]Gout
KinasesFludarabine[3]Pyrazolo[3,4-d]pyrimidine derivatives[13][14]Cancer
Purine Nucleoside PhosphorylaseForodesinePyrazolo[3,4-d]pyrimidine phosphonates[15]T-cell malignancies
Receptor Modulators
Adenosine ReceptorsAdenosinePyrazole carboxamide derivatives[16]Inflammation, Neurological disorders
Mechanism of Action: Case Studies

The metabolism of purines culminates in the production of uric acid, a process catalyzed by xanthine oxidase. Allopurinol, a pyrazolopyrimidine, is a structural analog of hypoxanthine and acts as a substrate for and inhibitor of xanthine oxidase.[8][9][17] Its metabolite, oxypurinol, remains tightly bound to the reduced molybdenum center of the enzyme, preventing the oxidation of hypoxanthine and xanthine to uric acid.[9]

Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Allopurinol Allopurinol Xanthine_Oxidase Xanthine_Oxidase Allopurinol->Xanthine_Oxidase Inhibition

Caption: Inhibition of purine catabolism by Allopurinol.

Protein kinases utilize adenosine triphosphate (ATP) as a phosphate donor to regulate a vast array of cellular processes. The adenine moiety of ATP is a purine. Consequently, many kinase inhibitors are designed as ATP-competitive agents that mimic the purine core of adenine. Pyrazolo[3,4-d]pyrimidines have emerged as a privileged scaffold in this area, forming the core of numerous potent and selective kinase inhibitors.[13][14] Their planar ring system can engage in hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of kinases.

cluster_kinase Kinase ATP-Binding Site ATP ATP Pyrazole_Inhibitor Pyrazole_Inhibitor

Caption: Competitive binding of a pyrazole inhibitor in a kinase active site.

Part 3: Experimental Protocols for Comparative Evaluation

To empirically assess the potential of a novel pyrazole carboxamide as a purine analog, a series of well-defined experiments are necessary. The following protocols provide a framework for such an evaluation.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is adapted from established methods to determine the inhibitory potential of a test compound against COX-1 and COX-2 enzymes, a common target for anti-inflammatory pyrazole derivatives.[18]

Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.

Materials:

  • COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or similar)

  • Test compound (e.g., 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide) dissolved in DMSO

  • Reference inhibitor (e.g., Celecoxib)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all assay buffers, enzymes (COX-1 and COX-2), and reagents according to the manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of the test compound and reference inhibitor in DMSO.

  • Assay Plate Setup: In a 96-well plate, set up the following wells in triplicate:

    • Background: 160 µL Assay Buffer, 10 µL Heme.

    • 100% Initial Activity: 150 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme.

    • Inhibitor: 150 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the diluted test compound or reference inhibitor.

  • Inhibitor Incubation: Incubate the plate for 5 minutes at 25°C.

  • Reaction Initiation: Add 20 µL of the colorimetric substrate solution followed by 20 µL of arachidonic acid to all wells.

  • Incubation: Incubate for 2 minutes at 25°C.

  • Detection: Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Author's Note: As laboratory professionals, our responsibility extends beyond discovery to ensuring the safety of ourselves, our colleagues, and the environment. This guide provides a detailed operational and disposal plan for 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly prevalent, the structural motifs—a pyrazole ring common in biologically active molecules—and data from closely related analogs necessitate a cautious and systematic approach.[1] This protocol is grounded in the precautionary principle, treating the compound as potentially hazardous until proven otherwise. Always consult and adhere to the specific protocols established by your institution's Environmental Health and Safety (EHS) department.[1]

Hazard Assessment and Core Disposal Principle

The primary concern with novel or sparsely documented chemical entities is the unknown toxicological and ecological profile. Pyrazole derivatives are widely used in drug development for their biological activity, and it is prudent to assume that 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide may have cytotoxic or other hazardous properties.[2][3][4][5] Analogs such as 3-Amino-1H-pyrazole-4-carboxamide and 5-Amino-1H-pyrazole-4-carbothioamide are classified as causing skin and eye irritation.[6][7][8]

Therefore, the foundational principle for the disposal of this compound is:

Professional Disposal is Non-Negotiable. In-laboratory treatment or neutralization of this waste is strongly discouraged.[1][9] The only appropriate method is to consign all waste containing this compound to a licensed hazardous waste disposal contractor through your institution's EHS office.[1][10]

Personal Protective Equipment (PPE) and Handling

Before generating or handling any waste, ensuring adequate personal protection is paramount. The potential for skin and eye irritation, as suggested by related compounds, dictates the minimum required PPE.[6][7][8]

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses or gogglesProtects against splashes of solutions or accidental aerosolization of solid.
Hand Protection Chemical-resistant nitrile glovesPrevents direct skin contact and absorption.
Body Protection Standard laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Not typically required for small quantities handled in a well-ventilated area. Use in a chemical fume hood if there is a risk of generating dust or aerosols.Minimizes inhalation exposure.[11]

Step-by-Step Disposal Protocol: Segregation, Collection, and Storage

Effective waste management begins at the point of generation.[12] Proper segregation is the most critical step to prevent dangerous chemical reactions within a waste container.[13][14][15]

Step 1: Waste Segregation

Immediately segregate waste materials contaminated with 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide from all other waste streams. Do not mix this waste with incompatible materials.

Waste StreamSegregation Directive
Solid Waste (e.g., residual powder, contaminated weigh boats, gloves, bench paper)Collect in a dedicated, clearly labeled solid hazardous waste container.[1]
Liquid Waste (e.g., solutions from experiments, rinsate from glassware)Collect in a dedicated, clearly labeled liquid hazardous waste container. Crucially, do not mix with solvent waste (e.g., halogenated or non-halogenated solvents) unless explicitly approved by your EHS department. [16]
Sharps Waste (e.g., contaminated needles, broken glass)Place in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[17]
Empty Stock Containers Triple-rinse the container with a suitable solvent (e.g., water or methanol). Collect the rinsate as liquid hazardous waste.[18][19] Deface the original label and dispose of the empty container per institutional guidelines.
Step 2: Containerization and Labeling

The integrity of your waste containment is essential for safe storage and transport.

  • Container Selection : Use only containers approved for chemical waste that are in good condition and made of a compatible material (e.g., high-density polyethylene or borosilicate glass).[1][13][20] The container must have a secure, leak-proof screw-top cap.[15]

  • Labeling : As soon as you begin accumulating waste, label the container clearly.[21][22] The label must include:

    • The words "HAZARDOUS WASTE "[20][21]

    • The full chemical name: "4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide " and any other constituents (e.g., solvents, buffers) with their approximate percentages.[20]

    • The date accumulation started.

  • Storage : Keep waste containers closed at all times except when adding waste.[13][20] Store the container in a designated satellite accumulation area within the laboratory, under the control of laboratory personnel.[20][23] Ensure secondary containment (e.g., a larger bin or tray) is used to contain potential leaks.[13]

Step 3: Spill Management

In the event of a small spill, follow these procedures:

  • Evacuate and Alert : Alert personnel in the immediate area.

  • Don PPE : Wear the appropriate PPE as outlined in Section 2.

  • Contain : Cover the spill with an inert absorbent material, such as vermiculite or sand.

  • Collect : Carefully scoop the contaminated absorbent material into your designated solid hazardous waste container.

  • Clean : Wipe the spill area with a cloth dampened with a suitable solvent. Dispose of the cleaning materials as solid hazardous waste.[1]

Step 4: Arranging for Disposal

Once your waste container is approximately 90% full, arrange for its removal.[20] Contact your institution's EHS department to schedule a pickup. Complete any required waste disposal forms or manifests accurately and completely.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide waste.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 A Waste Generation (Contaminated with 4-amino-5- (hydroxymethyl)-1H-pyrazole-3-carboxamide) B Is waste solid, liquid, or sharp? A->B C1 Solid Waste (Gloves, paper, powder) B->C1  Solid C2 Liquid Waste (Solutions, rinsate) B->C2 Liquid   C3 Sharps Waste (Needles, glass) B->C3 Sharp D1 Place in dedicated, compatible SOLID hazardous waste container. C1->D1 D2 Place in dedicated, compatible LIQUID hazardous waste container. C2->D2 D3 Place in puncture-resistant SHARPS container. C3->D3 E Is container properly labeled? - 'HAZARDOUS WASTE' - Full Chemical Name(s) & % D1->E D2->E D3->E F_Yes Store in designated Satellite Accumulation Area with secondary containment. E->F_Yes Yes F_No AFFIX PROPER LABEL IMMEDIATELY E->F_No No G Is container >90% full? F_Yes->G F_No->E H Contact EHS for pickup and complete waste manifest. G->H Yes

Caption: Decision workflow for segregating and storing pyrazole carboxamide waste.

References

  • Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services. [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986, January 29). Occupational Safety and Health Administration. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. [Link]

  • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy. [Link]

  • BEST PRACTICES AND ETIQUETTE FOR LAB WASTE DISPOSALS. (2018, March 10). Stewart Gillham. [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. PubMed. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. (2016, February 1). OSHA. [Link]

  • SAFETY DATA SHEET - 3-Amino-1H-pyrazole-4-carboxamide hemisulfate. (2025, September 16). Thermo Fisher Scientific. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Hazardous Drugs - Overview. Occupational Safety and Health Administration. [Link]

  • Chemical waste. McGill University Hazardous Waste Management. [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling and disposal of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide (CAS No. 1445437-60-9). As a Senior Application Scientist, my objective is to synthesize technical data with field-proven safety protocols to ensure your research is conducted with the utmost integrity and safety. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.

Hazard Assessment: Understanding the Risks

4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide is classified under the Globally Harmonized System (GHS) with the following key hazards. A thorough understanding of these is the foundation of a robust safety plan.

  • Skin Irritation (H315): The compound can cause skin irritation upon direct contact. This is likely due to its chemical structure, which may interact with skin proteins and lipids, leading to localized inflammation.

  • Serious Eye Irritation (H319): Direct contact with the eyes can cause serious irritation. The mucous membranes of the eyes are particularly sensitive, and exposure can lead to significant discomfort, redness, and potential damage.

  • Respiratory Tract Irritation (H335): Inhalation of the dust or aerosolized particles may cause irritation to the respiratory tract. This is a common hazard with fine chemical powders, which can be easily inhaled if not handled with appropriate engineering controls.

Based on these classifications, a multi-faceted approach to personal protective equipment (PPE) is mandatory to prevent exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a one-size-fits-all approach; it is a risk-based decision. The following table summarizes the recommended PPE for handling 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide.

Protection Type Specific Recommendation Rationale
Hand Protection Nitrile glovesProvides a robust barrier against skin contact with the chemical. Ensure gloves are of an appropriate thickness and are changed immediately if contaminated.
Eye Protection Safety glasses with side-shields or safety gogglesProtects against accidental splashes or airborne particles entering the eyes, mitigating the risk of serious eye irritation.
Skin and Body Protection Laboratory coatA standard lab coat is essential to protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodFor handling larger quantities or when there is a risk of dust generation, a NIOSH-approved respirator may be necessary.
Procedural Guidance: From Receipt to Disposal

A safe experimental workflow begins before the chemical is even handled and extends beyond the completion of the experiment. The following diagram and procedural steps outline a comprehensive and self-validating system for handling 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_workspace Prepare Workspace (Chemical Fume Hood) prep_ppe->prep_workspace prep_sds Review Safety Data Sheet prep_workspace->prep_sds handle_weigh Weigh Compound in Hood prep_sds->handle_weigh Proceed to Handling handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Workspace handle_dissolve->cleanup_decontaminate Experiment Complete cleanup_dispose Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE Correctly cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for Safe Handling of 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide.

Step-by-Step Handling Protocol:

  • Preparation:

    • Before handling, ensure you have read and understood the Safety Data Sheet (SDS) for this compound.

    • Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.

    • Don the appropriate PPE as outlined in the table above: nitrile gloves, safety glasses with side-shields, and a lab coat.

  • Handling:

    • When weighing the solid compound, do so within the fume hood to contain any dust.

    • Avoid creating dust. If the material is a fine powder, handle it gently.

    • Use a spatula or other appropriate tool to transfer the chemical. Avoid scooping with weighing paper, which can generate static and cause the powder to become airborne.

    • If the compound is to be dissolved, add the solvent to the solid slowly to prevent splashing.

  • Spill Response:

    • In the event of a small spill, carefully sweep up the solid material, avoiding the creation of dust, and place it in a sealed, labeled container for disposal.

    • Clean the spill area with an appropriate solvent and decontaminate the surface.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Ensuring a Safe Conclusion

Proper disposal is a critical and often overlooked aspect of chemical safety.

  • Waste Segregation: All waste contaminated with 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide, including empty containers, used gloves, and weighing papers, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream management. Never dispose of this chemical down the drain or in the regular trash.

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 4-amino-5-(hydroxymethyl)-1H-pyrazole-3-carboxamide, ensuring a safe and productive research environment.

References

  • U.S. Environmental Protection Agency. Managing Your Hazardous Waste: A Guide for Small Businesses. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.